Levonorgestrel Impurity C
説明
Structure
3D Structure
特性
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-13-ethyl-3,17-diethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O/c1-4-16-7-9-18-17(15-16)8-10-20-19(18)11-13-22(5-2)21(20)12-14-23(22,24)6-3/h1,3,8,15,18-21,24H,5,7,9-14H2,2H3/t18-,19+,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSCFQZHEPDMAX-GOMYTPFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652578 | |
| Record name | (8R,9S,10R,13S,14S,17R)-13-Ethyl-3,17-diethynyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337972-89-0 | |
| Record name | 13-Ethyl-3-ethynyl-18,19-dinor-17alpha-pregna-3,5-dien-20-yn-17-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337972890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (8R,9S,10R,13S,14S,17R)-13-Ethyl-3,17-diethynyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13-ETHYL-3-ETHYNYL-18,19-DINOR-17.ALPHA.-PREGNA-3,5-DIEN-20-YN-17-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF9GAK25BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Levonorgestrel Impurity C
An In-depth Analysis for Pharmaceutical Scientists and Drug Development Professionals
This guide provides a detailed examination of Levonorgestrel Impurity C, a critical process-related impurity encountered during the synthesis of Levonorgestrel, a widely used synthetic progestin in hormonal contraceptives.[1][2] Understanding the chemical identity, formation, and control of this impurity is paramount for ensuring the quality, safety, and efficacy of the final Levonorgestrel active pharmaceutical ingredient (API).[1][3]
Chapter 1: Chemical Identity and Physicochemical Properties
This compound is a structurally related compound that can arise during the manufacturing process of Levonorgestrel.[4] Its precise identification and characterization are foundational for developing effective control strategies.
1.1 Chemical Structure and Nomenclature
-
IUPAC Name: 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol[5][6][7] or (8R,9S,10R,13S,14S,17R)-13-ethyl-3,17-diethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol[8][9]
Image 1: Chemical Structure of this compound
(Source: PubChem CID 29979853)
1.2 Physicochemical Properties
A summary of the key computed and experimental properties of this compound is presented below. These properties are essential for designing analytical methods and understanding the impurity's behavior.
| Property | Value | Source |
| Molecular Weight | 320.5 g/mol | PubChem[8] |
| XLogP3 | 4.1 | PubChem[8] |
| Hydrogen Bond Donor Count | 1 | PubChem[8] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[8] |
| Rotatable Bond Count | 2 | PubChem[8] |
| Exact Mass | 320.214015512 Da | PubChem[8] |
| Storage Temperature | 2-8°C (Refrigerator) | GLP Pharma Standards[7] |
| Solubility | Practically insoluble in water.[12][13] | ChemicalBook, WHO[12][13] |
Chapter 2: Formation and Synthetic Origin
Impurities in an API can originate from various sources, including starting materials, intermediates, and side reactions during synthesis.[4] this compound is typically formed during specific steps of the Levonorgestrel synthesis pathway.
2.1 Overview of Levonorgestrel Synthesis
The synthesis of Levonorgestrel is a multi-step process often starting from a steroid precursor. A key step involves an ethynylation reaction to introduce the characteristic ethynyl group at the C17 position.[14] The process is designed to produce the specific stereoisomer of Levonorgestrel.[13]
2.2 Mechanism of Impurity C Formation
This compound is a condensation impurity.[15] Its formation is associated with the ethynylation step in the synthesis of Levonorgestrel. While the exact, proprietary details of commercial synthesis can vary, a plausible mechanism involves a side reaction where an additional ethynyl group is introduced at the C3 position of the steroid nucleus. This can occur under the alkaline conditions used for the primary ethynylation reaction.[14] Improving reaction conditions, such as using alkali metal alkoxides instead of hydroxides, can reduce water generation and minimize the formation of such impurities.[14]
Diagram 1: Potential Formation Point of this compound. This diagram illustrates how Impurity C can arise as a byproduct during the ethynylation stage of the main Levonorgestrel synthesis route.
Chapter 3: Analytical Characterization and Control
Robust analytical methods are crucial for the detection, quantification, and control of impurities to ensure the final API meets regulatory standards.[1][16] The European Pharmacopoeia (EP) lists Impurity C as a specified impurity for Levonorgestrel, making its monitoring mandatory for compliance.[3]
3.1 Chromatographic Methods for Quantification
High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating and quantifying Levonorgestrel and its related substances.[4][17] A stability-indicating HPLC method ensures that all potential impurities and degradation products are effectively separated from the main API peak.[16]
Exemplary HPLC Protocol for Related Substances:
This protocol is a representative method based on common practices for steroid analysis.[17][18] Method validation according to ICH guidelines is required for implementation.[19]
-
Chromatographic System:
-
Mobile Phase and Gradient:
-
Run Parameters:
-
Solution Preparation:
-
Diluent: A mixture of mobile phase components, such as Acetonitrile/Water.
-
Standard Solution: Prepare a solution of Levonorgestrel reference standard (RS) and this compound RS in diluent.
-
Sample Solution: Accurately weigh and dissolve the Levonorgestrel API sample in the diluent to a known concentration.
-
-
Analysis and Calculation:
-
Inject the diluent (as a blank), standard solution, and sample solution.
-
Identify the peaks based on the retention times obtained from the standard chromatogram.
-
Calculate the percentage of Impurity C in the API sample using the area normalization method or by comparison to the certified reference standard.
-
| Parameter | Typical Condition |
| Column Type | C18 (e.g., Luna C18, 150 x 4.6 mm, 5 µm)[17] |
| Mobile Phase | Acetonitrile:Water (50:50, v/v)[17] |
| Flow Rate | 1.0 mL/min[17] |
| Detection | 241 nm[17] |
| Column Temp. | 25°C[17] |
| Injection Vol. | 20 µL[17] |
3.2 Spectroscopic Identification
While HPLC is used for quantification, spectroscopic techniques are essential for the definitive structural confirmation of impurities.
-
Mass Spectrometry (MS): LC-MS/MS methods provide sensitive detection and molecular weight information, confirming the identity of Impurity C by its specific mass-to-charge ratio (m/z).[20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the complete structural elucidation of an impurity, confirming the connectivity of atoms and stereochemistry.[9] The presence of signals corresponding to two distinct ethynyl groups would be a key identifier for Impurity C.
3.3 Pharmacopeial Standards
Regulatory bodies and pharmacopeias set strict limits for impurities in APIs.[2] The United States Pharmacopeia (USP) specifies that for Levonorgestrel, no single impurity should be greater than 0.5% and the sum of all impurities should not exceed 2.0%.[22][23] While Impurity C is specifically named in the European Pharmacopoeia, adherence to the general impurity limits of all major pharmacopeias is critical.
Chapter 4: Impact and Mitigation Strategies
The presence of impurities, even in small amounts, can potentially affect the safety and efficacy of a drug product. Therefore, controlling impurity levels is a critical aspect of pharmaceutical manufacturing.
4.1 Potential Impact of Impurities
-
Safety: Structurally related impurities may have their own pharmacological or toxicological profiles, which could impact patient safety.
-
Efficacy: Impurities can potentially reduce the effective dose of the API, although this is less common at the low levels typically encountered.
-
Stability: The presence of certain impurities might affect the stability of the final drug product.
4.2 Mitigation and Control Strategies
A Quality by Design (QbD) approach is effective in controlling process-related impurities.[9] This involves identifying Critical Process Parameters (CPPs) that impact the formation of Critical Quality Attributes (CQAs), such as the level of Impurity C.
-
Process Optimization:
-
Reagent Stoichiometry: Carefully control the molar ratios of reactants, especially the ethynylating agent and the base, to favor the desired reaction at C17 and minimize side reactions at C3.
-
Reaction Conditions: Optimize temperature, pressure, and reaction time to enhance the selectivity of the primary reaction.
-
Solvent and Base Selection: The choice of solvent and base can significantly influence reaction pathways. Using non-nucleophilic, sterically hindered bases or specific solvent systems can reduce the formation of Impurity C.[14]
-
-
Purification:
-
Develop robust crystallization or chromatographic purification steps downstream to effectively remove Impurity C from the final API to levels that comply with regulatory specifications.
-
-
In-Process Controls (IPCs):
-
Implement IPCs using techniques like HPLC to monitor the formation of Impurity C during the reaction. This allows for real-time adjustments to the process to keep the impurity level within acceptable limits.
-
Diagram 2: Logic Flow for the Control of this compound. This diagram outlines the systematic approach, from identifying critical attributes and parameters to implementing process controls and purification, to ensure the final API meets quality standards.
Conclusion
This compound is a critical process-related impurity that demands rigorous control during the manufacture of Levonorgestrel. A thorough understanding of its chemical structure, formation mechanism, and analytical detection is essential for drug developers and scientists. By implementing robust process controls, validated analytical methods, and effective purification strategies, manufacturers can ensure the production of high-purity Levonorgestrel API that meets the stringent requirements for safety, quality, and efficacy set by global regulatory authorities. The use of certified reference standards for Impurity C is indispensable for the accurate validation of analytical methods and routine quality control.[11]
References
-
Veeprho. (n.d.). Levonorgestrel EP Impurity C | CAS 1337972-89-0. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29979853, this compound. Retrieved from [Link]
-
Manasa Life Sciences. (n.d.). Levonorgestrel Condensation Impurity. Retrieved from [Link]
-
Reddy, R., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management, 15(2), 379-406. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Levonorgestrel - Impurity C. Retrieved from [Link]
-
Manasa Life Sciences. (n.d.). Levonorgestrel EP Impurity C. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). Levonorgestrel EP Impurity C | CAS No- 1337972-89-0. Retrieved from [Link]
-
Sasikala, M., et al. (2020). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. Heliyon, 6(10), e05218. Retrieved from [Link]
- Google Patents. (n.d.). CN112079894B - Preparation method of Levonorgestrel pharmacopoeia impurity V.
-
Li, D., et al. (2023). Determination of Related Substances in Levonorgestrel Microspheres. Chinese Pharmaceutical Journal, 58(13), 1205-1209. Retrieved from [Link]
-
Dash, P., et al. (2021). Stability Indicating Method Development and Validation for Simultaneous Estimation of Levonorgestrel and Ethinyl Estradiol in Tablet Dosage Form by RP-HPLC. Journal of Drug Delivery and Therapeutics, 11(2), 153-163. Retrieved from [Link]
-
Pal, V. K., & Pal, Y. (2020). ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. Asian Journal of Pharmaceutical and Clinical Research, 13(4). Retrieved from [Link]
- Google Patents. (n.d.). CN111647035A - Preparation method of levonorgestrel.
-
Axios Research. (2025). What is Levonorgestrel?. Retrieved from [Link]
-
USP. (n.d.). USP Monographs: Levonorgestrel. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13109, Levonorgestrel. Retrieved from [Link]
-
Kumar, P., et al. (2014). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to a Bioequivalence Study. Journal of Bioequivalence & Bioavailability, 6(4). Retrieved from [Link]
-
Mohan, C., et al. (2010). A RAPID AND SENSITIVE LC-ESI-MS METHOD FOR THE DETERMINATION OF LEVONORGESTREL IN HUMAN PLASMA. Pharmacologyonline, 1, 85-100. Retrieved from [Link]
-
World Health Organization. (2014). SCIENTIFIC DISCUSSION - Levonorgestrel Tablets 0.75 mg. Retrieved from [Link]
-
Veeprho. (n.d.). Levonorgestrel Impurities and Related Compound. Retrieved from [Link]
-
USP. (n.d.). Levonorgestrel. Retrieved from [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. What is Levonorgestrel? - Axios Research |Axios Research [axios-research.com]
- 3. Levonorgestrel EP Impurity C | Manasa Life Sciences [manasalifesciences.com]
- 4. veeprho.com [veeprho.com]
- 5. veeprho.com [veeprho.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. glppharmastandards.com [glppharmastandards.com]
- 8. This compound | C23H28O | CID 29979853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. Levonorgestrel EP Impurity C - SRIRAMCHEM [sriramchem.com]
- 12. Levonorgestrel | 797-63-7 [chemicalbook.com]
- 13. extranet.who.int [extranet.who.int]
- 14. CN111647035A - Preparation method of levonorgestrel - Google Patents [patents.google.com]
- 15. Levonorgestrel Condensation Impurity | Manasa Life Sciences [manasalifesciences.com]
- 16. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 17. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Related Substances in Levonorgestrel Microspheres [journal11.magtechjournal.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. omicsonline.org [omicsonline.org]
- 21. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 22. ftp.uspbpep.com [ftp.uspbpep.com]
- 23. Levonorgestrel [drugfuture.com]
An In-depth Technical Guide to Levonorgestrel Impurity C (CAS number 1337972-89-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Impurity Profiling in Synthetic Hormones
Levonorgestrel, a second-generation synthetic progestogen, is a cornerstone of modern hormonal contraception.[1] Its efficacy and safety profile are well-established, making it an essential medicine according to the World Health Organization.[1] However, as with any Active Pharmaceutical Ingredient (API), the presence of impurities can compromise product quality, safety, and regulatory compliance.[2] The International Council for Harmonisation (ICH) guidelines necessitate the identification, reporting, and toxicological qualification of impurities, making their control a critical aspect of drug development and manufacturing.[3] This guide provides a comprehensive technical overview of a specific known impurity, Levonorgestrel Impurity C, offering insights into its identity, potential formation, characterization, and analytical control.
Section 1: Chemical Identity and Physicochemical Properties of this compound
This compound is a process-related impurity and potential degradation product associated with the synthesis of Levonorgestrel.[3] Its unique chemical structure necessitates its careful monitoring and control in both the drug substance and the final drug product.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1337972-89-0 | |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-13-ethyl-3,17-diethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |
| Synonyms | 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol, Levonorgestrel EP Impurity C | [4] |
| Molecular Formula | C₂₃H₂₈O | |
| Molecular Weight | 320.47 g/mol | [5] |
| Appearance | Neat (as per reference standard providers) | [6] |
Section 2: Potential Formation Pathways
While a specific, detailed synthesis of this compound is not publicly available, as it is typically prepared as a reference standard by specialized laboratories, its structure suggests potential formation pathways during the synthesis of Levonorgestrel. The synthesis of Levonorgestrel often involves the introduction of the ethynyl group at the C17 position and the formation of the α,β-unsaturated ketone in the A-ring.[7]
This compound is characterized by an additional ethynyl group at the C3 position and a diene system in the A and B rings, instead of the conjugated ketone found in Levonorgestrel. This suggests that it could arise as a byproduct during the ethynylation steps of a synthetic intermediate. For instance, if a precursor with a reactive site at C3 is subjected to ethynylation conditions, the formation of this di-ethynylated impurity could occur. Incomplete hydrolysis of an intermediate could also potentially lead to rearrangement and formation of this impurity.
Caption: Relationship between Levonorgestrel and Impurity C.
Section 3: Structural Characterization
The definitive identification of this compound relies on a combination of advanced spectroscopic techniques. Reference standards for this impurity are available from various pharmacopeial and commercial sources, which provide comprehensive characterization data.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for the structural elucidation of impurities.[8] While a detailed spectral assignment for this compound is not publicly available in the literature, a hypothetical analysis based on its structure can be made. The ¹H NMR spectrum would be expected to show signals corresponding to the two ethynyl protons, the ethyl group protons, and the complex pattern of the steroid nucleus. The ¹³C NMR spectrum would similarly show distinct signals for the four sp-hybridized carbons of the ethynyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the impurity. For this compound, the protonated molecule [M+H]⁺ would be observed at m/z 321.22, corresponding to its molecular weight of 320.47 g/mol . The fragmentation pattern would be influenced by the steroid backbone and the two ethynyl groups.
Section 4: Analytical Methodologies for Detection and Quantification
The control of this compound to levels that are compliant with regulatory standards requires a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[1][9]
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is designed to separate the API from its impurities and degradation products. Several HPLC methods have been developed for the analysis of Levonorgestrel and its related substances.[1][9]
Table 2: Example HPLC Method Parameters for the Analysis of Levonorgestrel and its Impurities
| Parameter | Condition | Rationale and Insights |
| Column | C18 (e.g., Kromasil C18, 250mm x 4.6mm, 5µm) | The C18 stationary phase provides good retention and resolution for steroid compounds. The choice of a specific brand and dimension should be based on method development and optimization. |
| Mobile Phase | Gradient of Acetonitrile and Water | A gradient elution is often necessary to achieve adequate separation of all impurities with varying polarities within a reasonable run time.[1] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm i.d. column to ensure good peak shape and resolution. |
| Detection | UV at 240 nm | Levonorgestrel and its chromophoric impurities exhibit significant absorbance at this wavelength, allowing for sensitive detection.[1] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Maintaining a consistent column temperature is crucial for reproducible retention times and peak shapes. |
| Injection Volume | 10-20 µL | The injection volume should be optimized to achieve sufficient sensitivity without overloading the column. |
Experimental Protocol: HPLC Analysis of Levonorgestrel for Impurity C
-
Preparation of Solutions:
-
Diluent: A mixture of acetonitrile and water is commonly used.
-
Standard Solution: Prepare a solution of Levonorgestrel reference standard at a known concentration.
-
Impurity Standard Solution: Prepare a solution of this compound reference standard at a known concentration.
-
System Suitability Solution: A solution containing both Levonorgestrel and key impurities (including Impurity C) to verify the chromatographic system's performance.
-
Sample Solution: Prepare a solution of the Levonorgestrel drug substance or product at a specified concentration.
-
-
Chromatographic Procedure:
-
Set up the HPLC system with the parameters outlined in Table 2.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (as a blank), followed by the system suitability solution, standard solution, and sample solution.
-
Record the chromatograms and integrate the peaks.
-
-
Data Analysis:
-
Identification: The impurity is identified by comparing its retention time with that of the Impurity C reference standard.
-
Quantification: The amount of Impurity C in the sample is calculated by comparing its peak area to the peak area of the corresponding reference standard or by using the principle of external standardization. The results are typically expressed as a percentage relative to the Levonorgestrel peak.
-
Caption: HPLC workflow for impurity analysis.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[9] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
Typical Stress Conditions for Levonorgestrel:
-
Acidic Hydrolysis: Treatment with hydrochloric acid.
-
Basic Hydrolysis: Treatment with sodium hydroxide.
-
Oxidative Degradation: Treatment with hydrogen peroxide.
-
Thermal Degradation: Exposure to high temperatures.
-
Photolytic Degradation: Exposure to UV and visible light.
The analysis of stressed samples helps to ensure that any degradation products, including Impurity C if it is formed under these conditions, are well-separated from the main Levonorgestrel peak and from each other.
Section 5: Regulatory Context and Conclusion
This compound is a specified impurity in the European Pharmacopoeia, underscoring its regulatory importance.[4] The European Pharmacopoeia (Ph. Eur.) 11th Edition and its supplements provide the official standards for the quality control of medicines in Europe.[10][11] Manufacturers of Levonorgestrel must demonstrate that their analytical methods are capable of controlling this and other impurities within the specified limits.
References
-
Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. (n.d.). International Journal of Advanced Science and Research. Retrieved January 16, 2026, from [Link]
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19). CordenPharma. Retrieved January 16, 2026, from [Link]
-
Levonorgestrel. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
European Pharmacopoeia (Ph. Eur.) 11th Edition. (2023, April 19). EDQM. Retrieved January 16, 2026, from [Link]
-
Levonorgestrel EP Impurity C. (n.d.). Manasa Life Sciences. Retrieved January 16, 2026, from [Link]
- Process for the synthesis of high purity d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-oxime. (n.d.). Google Patents.
-
Development and Validation of Stability Indicating Reverse Phase High Performance Liquid Chromatographic Method for Estimation of Levonorgestrel in Bulk Dosage Form. (2014, April 15). Neliti. Retrieved January 16, 2026, from [Link]
-
Levonorgestrel-impurities. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]
-
Levonorgestrel EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. Retrieved January 16, 2026, from [Link]
-
Implementation of the European Pharmacopoeia Supplement 11.4 – Notification for CEP holders. (2023, October 6). EDQM. Retrieved January 16, 2026, from [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR LEVONORGESTREL IN PHARMACEUTICAL DOSAGE FORM. (2014, July 13). International Journal of Pharmaceutics and Drug Analysis. Retrieved January 16, 2026, from [Link]
-
IV. CONTENTS OF THE 11th EDITION. (2023, January 1). EDQM. Retrieved January 16, 2026, from [Link]
-
Implementation of the 11th Edition of European Pharmacopoeia – Notification for CEP holders. (2022, July 6). EDQM. Retrieved January 16, 2026, from [Link]
- An improved process for preparation of levonorgestrel. (n.d.). Google Patents.
-
USP Monographs: Levonorgestrel. (n.d.). USP-NF. Retrieved January 16, 2026, from [Link]
-
Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. (2020, April 30). Ijsrm.Human. Retrieved January 16, 2026, from [Link]
-
Levonorgestrel Hydroxylation Impurity. (n.d.). Manasa Life Sciences. Retrieved January 16, 2026, from [Link]
-
13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol(Levo Norgestrel Impurity). (n.d.). LookChem. Retrieved January 16, 2026, from [Link]
-
RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
1H- and 13C-NMR spectra of impurity. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
What is Levonorgestrel? (2025, August 12). Axios Research. Retrieved January 16, 2026, from [Link]
-
EDQM: Supplement 11.4 to the European Pharmacopoeia available. (2023, November 21). gmp-compliance.org. Retrieved January 16, 2026, from [Link]
-
18,19-Dinorpregn-4-en-20-yn-3-one, 17-((cyclobutylcarbonyl)oxy)-13-ethyl-, (17alpha)-. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Synthesis of related substances from levonorgestrel. (2025, August 7). ResearchGate. Retrieved January 16, 2026, from [Link]
Sources
- 1. allsciencejournal.com [allsciencejournal.com]
- 2. Levonorgestrel Condensation Impurity | Manasa Life Sciences [manasalifesciences.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Levonorgestrel EP Impurity C | Manasa Life Sciences [manasalifesciences.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 13-Ethyl-3-ethynyl-18,19-dinor-17alpha-pregna-3,5-dien-20-… [cymitquimica.com]
- 7. US7816546B2 - Process for the synthesis of high purity d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-oxime - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of Stability Indicating Reverse Phase High Performance Liquid Chromatographic Method for Estimation of Levonorgestrel in Bulk Dosage Form - Neliti [neliti.com]
- 10. European Pharmacopoeia 11th Edition (11.0-11.1-11.2) - Pac… [cymitquimica.com]
- 11. European Pharmacopoeia (Ph. Eur.) 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
The Genesis of a Critical Byproduct: Unraveling the Origin of Levonorgestrel Impurity C in Pharmaceutical Synthesis
A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals
In the intricate world of pharmaceutical synthesis, the pursuit of purity is paramount. The efficacy and safety of a drug substance are intrinsically linked to the control of impurities that may arise during its manufacture. For Levonorgestrel, a widely used synthetic progestin in hormonal contraceptives, the formation of process-related impurities presents a significant challenge. Among these, Levonorgestrel Impurity C, a di-ethynylated derivative, stands out due to its structural similarity to the active pharmaceutical ingredient (API) and the potential for its formation during the key synthetic steps. This technical guide provides a comprehensive exploration of the origin of this compound, delving into the mechanistic intricacies of its formation, analytical strategies for its detection, and process control measures to mitigate its presence.
Levonorgestrel and its Critical Impurity: A Structural Overview
Levonorgestrel is a potent progestogen, characterized by its gonane steroid skeleton. Its synthesis typically involves the introduction of an ethynyl group at the C-17 position of a suitable steroid precursor.
This compound , identified as 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol[1], is a process-related impurity that is structurally distinct from Levonorgestrel by the presence of an additional ethynyl group at the C-3 position and a rearranged double bond system in the A-ring.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight |
| Levonorgestrel | [Image of Levonorgestrel structure] | C₂₁H₂₈O₂ | 312.45 g/mol |
| This compound | [Image of this compound structure] | C₂₃H₂₈O | 320.47 g/mol [1] |
The Synthetic Pathway to Levonorgestrel: A Stage for Impurity Formation
The most common synthetic routes to Levonorgestrel start from a steroid precursor containing a 3-keto-Δ⁴-ene system in the A-ring and a 17-keto group in the D-ring. A pivotal step in this synthesis is the stereoselective ethynylation of the 17-keto group to introduce the pharmacologically crucial 17α-ethynyl-17β-hydroxy functionality. This reaction is typically carried out using a strong nucleophilic acetylide reagent, such as lithium acetylide or potassium acetylide, generated in situ from acetylene gas and a strong base.
Caption: Generalized synthetic pathway to Levonorgestrel and the point of divergence for the formation of Impurity C.
The Mechanistic Origin of this compound: A Tale of Competing Reactivities
The formation of this compound is a direct consequence of the reactivity of the α,β-unsaturated ketone (enone) system present in the A-ring of the Levonorgestrel precursor. While the primary target for the acetylide nucleophile is the C-17 ketone, the enone system in the A-ring presents alternative electrophilic sites. The generation of Impurity C can be rationalized through a mechanism involving both 1,2- and 1,4-conjugate addition of the acetylide anion to the enone system.
Under the strongly basic and nucleophilic conditions of the ethynylation reaction, the acetylide anion (HC≡C⁻) can attack the electrophilic centers of the A-ring enone system.
Step 1: 1,2-Addition to the C-3 Carbonyl Group
The acetylide anion can directly attack the carbonyl carbon at the C-3 position in a 1,2-addition fashion. This results in the formation of a tertiary alkoxide intermediate.
Step 2: 1,4-Conjugate Addition
Alternatively, and often competing with 1,2-addition, the acetylide anion can undergo a 1,4-conjugate addition (Michael addition) to the β-carbon (C-5) of the enone system. This reaction is facilitated by the delocalization of the resulting negative charge onto the oxygen atom, forming an enolate intermediate.
Step 3: Enolization and Dehydration
The initial adducts from both 1,2- and 1,4-addition are unstable. The tertiary alcohol formed from the 1,2-addition can readily undergo dehydration under the reaction or work-up conditions, leading to the formation of a conjugated diene system. The enolate from the 1,4-addition will be protonated during work-up, and subsequent enolization and rearrangement can also lead to the formation of the thermodynamically more stable conjugated diene system observed in Impurity C.
Caption: Proposed mechanistic pathways for the formation of this compound.
The relative extent of 1,2- versus 1,4-addition is influenced by several factors, including the nature of the acetylide counter-ion (e.g., Li⁺, K⁺), the solvent system, reaction temperature, and steric hindrance around the carbonyl group. Harder nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles can show a preference for 1,4-addition.
Analytical Detection and Characterization of this compound
The detection and quantification of this compound are critical for ensuring the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.
Experimental Protocol: HPLC Method for Impurity Profiling
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.
-
Mobile Phase: A gradient elution is often used to achieve optimal separation of Levonorgestrel from its impurities. A common mobile phase consists of a mixture of acetonitrile and water or a buffer solution.
-
Detection: UV detection at a wavelength of around 245 nm is suitable for both Levonorgestrel and Impurity C, as they both possess a chromophore.
-
Sample Preparation: The drug substance or product is dissolved in a suitable solvent, such as methanol or acetonitrile, to a known concentration.
-
Standard Preparation: A reference standard of this compound is required for accurate identification (by retention time) and quantification.
-
Validation: The analytical method must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.
For structural confirmation and characterization of the impurity, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS provides both the retention time from the chromatography and the mass-to-charge ratio (m/z) of the molecule, confirming the molecular weight of Impurity C. Further fragmentation analysis (MS/MS) can provide structural information to unequivocally identify the impurity.
Strategies for Controlling the Formation of this compound
Controlling the formation of Impurity C is a key objective in the process development of Levonorgestrel synthesis. Several strategies can be employed to minimize its generation:
-
Optimization of Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often favor the desired 1,2-addition at the less sterically hindered C-17 ketone over the competing additions at the A-ring enone.
-
Reagent Stoichiometry: Careful control of the amount of acetylide reagent used is crucial. An excess of the nucleophile can increase the likelihood of side reactions.
-
Addition Rate: Slow and controlled addition of the steroid precursor to the acetylide solution can help to maintain a low instantaneous concentration of the precursor, thereby reducing the chance of side reactions.
-
-
Use of Protecting Groups:
-
Protecting the 3-keto group of the precursor before the C-17 ethynylation step is an effective strategy to prevent the unwanted side reactions at the A-ring. Common protecting groups for ketones include ketals and enol ethers. The protecting group must be stable to the ethynylation conditions and easily removable in a subsequent step.
-
Caption: Key strategies for mitigating the formation of this compound.
-
Purification:
-
Even with optimized processes, some level of Impurity C may still be formed. Therefore, robust purification methods, such as crystallization or chromatography, are essential to remove this impurity to acceptable levels as defined by regulatory authorities (e.g., USP, EP). The United States Pharmacopeia (USP) monograph for Levonorgestrel specifies limits for total and individual impurities.
-
Conclusion: A Holistic Approach to Impurity Control
The formation of this compound is a fascinating example of competing reactivities in steroid synthesis. A thorough understanding of the underlying mechanistic principles is fundamental for the development of robust and well-controlled manufacturing processes. By combining careful optimization of reaction conditions, the strategic use of protecting groups, and effective purification techniques, pharmaceutical scientists can successfully mitigate the formation of this critical impurity, ensuring the quality, safety, and efficacy of Levonorgestrel-containing drug products. This in-depth knowledge empowers researchers and drug development professionals to navigate the complexities of synthetic chemistry and deliver high-purity active pharmaceutical ingredients to patients worldwide.
References
-
Pharmaffiliates Analytics & Synthetics (P) Ltd. Levonorgestrel - Impurity C. [Link]
-
SynThink Research Chemicals. Levonorgestrel EP Impurity C. [Link]
-
United States Pharmacopeia. USP Monographs: Levonorgestrel. [Link]
-
Chemistry LibreTexts. 14.10: Electrophilic Addition- 1,2- Versus 1,4-Addition. [Link]
-
Master Organic Chemistry. Reactions of Dienes: 1,2 and 1,4 Addition. [Link]
-
Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]
Sources
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Levonorgestrel, a synthetic second-generation progestin, is a cornerstone of hormonal contraception.[1][2] Its therapeutic efficacy and safety are intrinsically linked to its purity. The manufacturing process, while robust, can give rise to a spectrum of process-related impurities, including unreacted starting materials, intermediates, by-products from side reactions, and degradation products.[3][4][5] Rigorous identification, characterization, and control of these impurities are mandated by global regulatory bodies like the International Council for Harmonisation (ICH) to ensure patient safety.[6][7] This technical guide provides a comprehensive framework for researchers and drug development professionals to navigate the complexities of identifying and characterizing levonorgestrel's process-related impurities. We will explore the origins of these impurities through a common synthetic pathway, detail a robust analytical workflow combining chromatography and spectroscopy, and present self-validating experimental protocols grounded in authoritative standards.
The Regulatory Imperative: Why Impurity Profiling Matters
The control of impurities in new drug substances is not merely a matter of good manufacturing practice; it is a stringent regulatory requirement. The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities.[7][8] It establishes thresholds based on the maximum daily dose of the active pharmaceutical ingredient (API).
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which an impurity's structure must be determined.[6]
-
Qualification Threshold: The level at which an impurity must be assessed for its toxicological safety.[6]
Failure to adequately control impurities can compromise the safety and efficacy of the final drug product.[4][5] Therefore, a deep understanding of the potential impurity landscape is critical from the earliest stages of drug development.
Genesis of Impurities: A Look at Levonorgestrel Synthesis
Understanding the potential impurities begins with understanding the synthesis of Levonorgestrel ((-)-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one).[9] A common synthetic route starts from a steroid precursor, often involving key steps like Birch reduction and ethinylation. Each step is a potential source of process-related impurities.
For instance, one known pathway uses methoxydienone as a starting material, which undergoes a reaction with an alkynyllithium ammine complex to introduce the ethynyl group at the C17 position.[10] Side reactions or incomplete reactions during these critical transformations are a primary source of impurities.
Side-products from the ethinylation step, for example, can lead to impurities like 3,17α-diethinyl-13-ethyl-3,5-gonadiene-17-ol. Other impurities may arise from intramolecular cyclization reactions or be stereoisomeric variants of the main compound.[3][11]
Common Process-Related Impurities
Pharmacopoeias, such as the European Pharmacopoeia (EP), list several known impurities for Levonorgestrel. These reference standards are crucial for method development and quality control.[3]
| Impurity Name | CAS Number | Molecular Formula | Probable Origin |
| Levonorgestrel EP Impurity B | 19914-67-1 | C₂₁H₂₈O₂ | Isomer of Levonorgestrel[12] |
| Levonorgestrel EP Impurity C | 1337972-89-0 | C₂₃H₂₈O | Synthesis By-product[12][13] |
| Levonorgestrel EP Impurity D | 32419-58-2 | C₂₁H₃₀O | Synthesis Intermediate/By-product[12] |
| Levonorgestrel EP Impurity M | 51087-61-7 | C₂₁H₂₆O₂ | Dehydration/Degradation Product[13][] |
| Levonorgestrel EP Impurity L | 21800-83-9 | C₁₉H₂₆O₂ | Related substance from synthesis[][16] |
| 17-Epi-Levonorgestrel | N/A | C₂₁H₂₈O₂ | Stereoisomeric impurity[] |
| 6-Hydroxy Levonorgestrel | 1458616-80-2 | C₂₀H₂₆O₃ | Oxidative degradation product[2][12] |
Analytical Strategy for Impurity Identification
A multi-faceted analytical approach is required for the comprehensive identification and characterization of impurities. The workflow integrates forced degradation studies with powerful separation and spectroscopic techniques.
Forced Degradation Studies
Forced degradation, or stress testing, is fundamental to developing a stability-indicating analytical method.[9] By subjecting the levonorgestrel API to harsh conditions (e.g., acid, base, oxidation, heat, light), we can purposefully generate degradation products.[17][18] This serves two purposes:
-
It helps in understanding the degradation pathways of the drug substance.
-
It demonstrates the specificity of the analytical method, proving it can separate the API from its degradation products and other impurities.[9]
Studies have shown that levonorgestrel is particularly sensitive to acidic, alkaline, and oxidative conditions.[9]
Chromatographic Separation: HPLC/UPLC
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorses for separating levonorgestrel from its impurities.[19] A reverse-phase C18 or C8 column is typically used, leveraging the non-polar steroidal structure of the analytes.[20][21]
The key to a successful separation is the development of a gradient elution method. This allows for the effective separation of impurities with a wide range of polarities. A photodiode array (PDA) or UV detector is commonly used for detection, often at a wavelength around 241 nm.[19]
Spectroscopic Characterization
Once impurities are separated chromatographically, their structures must be elucidated.
-
Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for obtaining the molecular weight of an impurity.[22] Tandem MS (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. For levonorgestrel, positive electrospray ionization (ESI) is effective, with characteristic parent-to-product ion transitions (e.g., m/z 313.3 → 245.3) used for quantification.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of novel or significant impurities, ¹H and ¹³C NMR are indispensable.[24] These techniques provide detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure determination.[25][26]
-
Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is useful for identifying key functional groups present in the impurity, complementing the data from MS and NMR.[1][24]
Experimental Protocols
The following protocols are provided as a robust starting point for analysis. They must be validated according to ICH Q2(R1) guidelines for their intended use.
Protocol: Forced Degradation of Levonorgestrel
-
Preparation: Prepare stock solutions of Levonorgestrel in methanol or a suitable solvent at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 80-100°C for 7 hours.[9] Neutralize before injection.
-
Base Hydrolysis: Mix the stock solution with 0.5N NaOH and heat at 80-100°C for 7 hours.[9] Neutralize before injection.
-
Oxidative Degradation: Mix the stock solution with 10% H₂O₂ and heat at 80-100°C for 7 hours.[9]
-
Thermal Degradation: Expose the solid API powder to 105°C in a hot air oven for 24 hours.[27] Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose the solid API powder to UV light (in a UV cabinet) for 7 days.[9] Dissolve in diluent for analysis.
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using the validated HPLC method.
Protocol: Stability-Indicating HPLC-UV Method
-
Instrumentation: HPLC or UPLC system with a PDA/UV detector.
-
Column: Kromasil C18 (or equivalent), 4.6 x 150 mm, 5 µm.[27]
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min.[27]
-
Column Temperature: 30°C.
-
Detection Wavelength: 241 nm.[19]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a diluent (e.g., Acetonitrile:Water 50:50 v/v) to a final concentration of about 150 µg/mL.[28]
System Suitability: The method's validity should be confirmed before each run using a system suitability solution containing Levonorgestrel and known impurities. Key parameters include theoretical plates, tailing factor, and resolution between the API and the closest eluting impurity.
Conclusion
The identification and control of process-related impurities are critical for ensuring the quality, safety, and efficacy of Levonorgestrel. A systematic approach, beginning with an understanding of the synthetic process, is essential for predicting potential impurities. This knowledge must be paired with a robust analytical strategy that employs forced degradation studies and advanced chromatographic and spectroscopic techniques. The implementation of validated, stability-indicating methods is not only a regulatory requirement but also a cornerstone of developing safe and effective medicines for patients worldwide.
References
-
Patel, Y., et al. (2014). A new stability indicating RP-HPLC method for the determination of Levonorgestrel in bulk and pharmaceutical dosage form. International Journal of Pharmaceutics and Drug Analysis, 2(4), 334-340. [Link]
-
Sudha, T., et al. (2022). Method Development and Validation of Stability Indicating UV Visible Spectrophotometric Method for Levonorgestrel in Bulk and Tablet Dosage Form. International Journal of Pharmacy & Pharmaceutical Research, 23(2), 225-235. [Link]
-
de Andrade, C. F., et al. (2022). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. Journal of Chromatography A, 1686, 463657. [Link]
-
Rao, D. P., et al. (2016). Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. International Journal of Advanced Science and Research, 1(9), 32-40. [Link]
-
Manasa Life Sciences. (n.d.). Levonorgestrel Cyclization Impurity. Retrieved from Manasa Life Sciences. [Link]
-
SynZeal. (n.d.). Levonorgestrel Impurities. Retrieved from SynZeal. [Link]
-
Reddy, R., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management, 15(2), 379-406. [Link]
-
Tita, B., et al. (2022). Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. Molecules, 27(21), 7247. [Link]
-
Pharmaffiliates. (n.d.). Levonorgestrel-impurities. Retrieved from Pharmaffiliates. [Link]
-
Pal, V. K., & Pal, Y. (2020). ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. Asian Journal of Pharmaceutical and Clinical Research, 13(4), 101-107. [Link]
-
European Medicines Agency. (2006). ICH Q3B (R2) Impurities in New Drug Products. Retrieved from EMA. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from AMSbiopharma. [Link]
-
P, S., et al. (2014). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to a Bioequivalence Study. Journal of Bioequivalence & Bioavailability, 6(3). [Link]
-
Monge, M. E., et al. (2014). 2D DOSY 1H NMR analysis. Spectra (log D vs. chemical shift) for levonorgestrel-containing (A) and sample 2a (B) contraceptive tablets dissolved in CD4O:D2O (80:20 v/v). ResearchGate. [Link]
- Baier, H., et al. (2011). Synthesis process of levonorgestrel by methoxydienone.
-
Li, D., et al. (2023). Determination of Related Substances in Levonorgestrel Microspheres. Chinese Pharmaceutical Journal, 58(13), 1205-1209. [Link]
-
Singh, B., et al. (2022). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. Heliyon, 8(11), e11388. [Link]
-
Horváth, P., et al. (1997). Estimation of impurity profiles of drugs and related materials. Part 16: Identification of the side-products of the ethinylation step in the synthesis of contraceptive gestogens. Journal of Pharmaceutical and Biomedical Analysis, 15(9-10), 1343-9. [Link]
-
Pharmaffiliates. (2024). Understanding Pharmaceutical Impurities: Insights into Advanced Reference Standards for Drug Quality and Safety. Retrieved from Pharmaffiliates. [Link]
-
Moravek. (n.d.). Different Types of Impurities in Pharmaceuticals. Retrieved from Moravek. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Retrieved from EMA. [Link]
-
Al-Mamun, M. A., et al. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 13(3), 263-269. [Link]
-
Axios Research. (2024). What is Levonorgestrel?. Retrieved from Axios Research. [Link]
-
Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances. Retrieved from Veeprho. [Link]
-
Cordiner, R., et al. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy (NTE) drug checking service. Science & Justice, 62(4), 466-472. [Link]
-
Patsnap. (2024). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from Patsnap. [Link]
-
Dinç, E., & Baydan, E. (1997). Simultaneous spectrophotometric determination of ethinylestradiol and levonorgestrel by partial least squares and principal component regression multivariate calibration. Journal of Pharmaceutical and Biomedical Analysis, 15(8), 1047-1055. [Link]
-
Yadav, M., et al. (2012). High-sensitivity simultaneous liquid chromatography–tandem mass spectrometry assay of ethinyl estradiol and levonorgestrel in human plasma. Journal of Chromatography B, 903, 110-117. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. What is Levonorgestrel? - Axios Research |Axios Research [axios-research.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. moravek.com [moravek.com]
- 5. oceanicpharmachem.com [oceanicpharmachem.com]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. jpionline.org [jpionline.org]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ijpda.org [ijpda.org]
- 10. CN101982472A - Synthesis process of levonorgestrel by methoxydienone - Google Patents [patents.google.com]
- 11. Levonorgestrel Cyclization Impurity | Manasa Life Sciences [manasalifesciences.com]
- 12. Levonorgestrel Impurities | SynZeal [synzeal.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 16. Levonorgestrel EP Impurity L (Norgestrel USP Related Compo… [cymitquimica.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Determination of Related Substances in Levonorgestrel Microspheres [journal11.magtechjournal.com]
- 22. omicsonline.org [omicsonline.org]
- 23. High-sensitivity simultaneous liquid chromatography–tandem mass spectrometry assay of ethinyl estradiol and levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 25. researchgate.net [researchgate.net]
- 26. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]
- 27. allsciencejournal.com [allsciencejournal.com]
- 28. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
An In-depth Technical Guide to the Degradation Pathways of Levonorgestrel Leading to Impurity C
A Senior Application Scientist's Perspective on Mechanism, Forced Degradation, and Analytical Strategy
Introduction: The Criticality of Impurity Profiling in Levonorgestrel
Levonorgestrel, a second-generation synthetic progestogen, is a cornerstone of hormonal contraception.[1] Its efficacy and safety are paramount, necessitating a thorough understanding of its stability and potential degradation products.[2] Impurity profiling is not merely a regulatory hurdle; it is a fundamental aspect of drug development that ensures patient safety and product quality. Degradation impurities, formed during synthesis, formulation, or storage, can potentially impact the therapeutic efficacy and safety of the final drug product.[2]
This technical guide provides a comprehensive exploration of the degradation pathways of Levonorgestrel, with a specific focus on the formation of Levonorgestrel Impurity C. As a specified impurity in the European Pharmacopoeia, understanding its formation is crucial for researchers, scientists, and drug development professionals.[3][4] We will delve into the chemical mechanisms driving its formation, provide detailed protocols for forced degradation studies, and outline analytical strategies for its detection and quantification.
Chemical Structures: Levonorgestrel and Its C-Impurity
A foundational understanding of the molecular architecture of Levonorgestrel and Impurity C is essential to comprehend the transformation process.
-
Levonorgestrel: Chemically known as (–)-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one, its structure features a characteristic α,β-unsaturated ketone in the A-ring (a 4-en-3-one system).[1] This functionality is a key reactive site susceptible to degradation.
-
This compound: This impurity is identified as 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol.[4] The salient structural difference is the formation of a conjugated 3,5-diene system in the A-ring and the conversion of the 3-keto group to a 3-ethynyl group with the loss of the oxygen atom. This transformation from a 4-en-3-one to a 3,5-diene is a known degradation pathway for steroids under certain stress conditions.
Forced Degradation Studies: Unveiling Stability and Degradation Pathways
Forced degradation studies are indispensable tools in pharmaceutical development.[5][6] By subjecting the drug substance to stress conditions more severe than accelerated stability testing, we can rapidly identify potential degradation products and elucidate degradation pathways.[6] This information is critical for developing stability-indicating analytical methods.[5]
Levonorgestrel has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while exhibiting relative stability to thermal and photolytic stress.[1]
| Stress Condition | Extent of Levonorgestrel Degradation | Formation of Impurity C | Reference |
| Acid Hydrolysis (e.g., 2N HCl at 60°C for 24h) | ~7% | Primary Pathway | [7] |
| Base Hydrolysis (e.g., 0.5N NaOH at 100°C for 7h) | ~68% | Not a primary product; multiple other degradants formed. | [1] |
| Oxidative (e.g., 10% H₂O₂ at 100°C for 7h) | ~43% | Not a primary product; multiple other degradants formed. | [1] |
| Thermal (e.g., 105°C for 24h) | Negligible | Not observed | [7] |
| Photolytic (e.g., 1.2 million lux hours) | Negligible | Not observed | [7] |
Degradation Pathways and Mechanistic Insights
The formation of this compound is predominantly an outcome of acid-catalyzed degradation. The pathways under other stress conditions lead to a different profile of degradants.
Acid-Catalyzed Pathway: The Enolization-Dehydration Route to Impurity C
The transformation of Levonorgestrel's 4-en-3-one system to the 3,5-diene structure of Impurity C under acidic conditions is a classic example of a reaction driven by keto-enol tautomerism and subsequent dehydration.
The proposed mechanism involves two key steps:
-
Protonation and Enolization: The process is initiated by the protonation of the carbonyl oxygen at the C-3 position. This increases the acidity of the protons on the adjacent carbon atoms (C-2 and C-4). The abstraction of a proton from C-4 leads to the formation of an enol intermediate. This keto-enol tautomerism is a fundamental concept in the reactivity of carbonyl compounds.
-
Dehydration: The enol intermediate, under the acidic and potentially heated conditions of a forced degradation study, can undergo dehydration. The hydroxyl group of the enol, along with a proton from the C-6 position, is eliminated as a molecule of water. This elimination reaction is facilitated by the formation of a stable, conjugated 3,5-diene system within the A and B rings of the steroid.
Caption: Acid-catalyzed pathway to this compound.
Base-Catalyzed and Oxidative Degradation
Under basic and oxidative stress, Levonorgestrel undergoes significant degradation, but the formation of Impurity C is not reported as a major pathway. Instead, these conditions lead to the formation of a complex mixture of multiple degradation products.
-
Base Hydrolysis: In the presence of a strong base, Levonorgestrel degrades to form more than five degradation products. The specific structures of these impurities are not well-defined in the available literature, but they are chromatographically distinct from Impurity C.
-
Oxidative Degradation: Treatment with oxidizing agents like hydrogen peroxide also results in several degradation products. These are likely hydroxylated or epoxidized derivatives of Levonorgestrel, which are common products of steroid oxidation.
Caption: General degradation of Levonorgestrel under basic and oxidative stress.
Experimental Protocols
The following protocols provide a framework for conducting forced degradation studies on Levonorgestrel and for the analytical detection of Impurity C.
Protocol 1: Forced Degradation of Levonorgestrel
Objective: To generate degradation products of Levonorgestrel under various stress conditions.
Materials:
-
Levonorgestrel reference standard
-
Hydrochloric acid (HCl), 2N
-
Sodium hydroxide (NaOH), 0.5N
-
Hydrogen peroxide (H₂O₂), 10%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes
-
Water bath or heating block
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve Levonorgestrel in methanol to prepare a stock solution of 1 mg/mL.
-
Acid Hydrolysis:
-
Pipette 5 mL of the stock solution into a 50 mL volumetric flask.
-
Add 5 mL of 2N HCl.
-
Keep the flask in a water bath at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 2N NaOH.
-
Dilute to volume with methanol.
-
-
Base Hydrolysis:
-
Pipette 5 mL of the stock solution into a 50 mL volumetric flask.
-
Add 5 mL of 0.5N NaOH.
-
Keep the flask in a water bath at 100°C for 7 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.5N HCl.
-
Dilute to volume with methanol.
-
-
Oxidative Degradation:
-
Pipette 5 mL of the stock solution into a 50 mL volumetric flask.
-
Add 5 mL of 10% H₂O₂.
-
Keep the flask in a water bath at 100°C for 7 hours.
-
Cool the solution and dilute to volume with methanol.
-
-
Thermal Degradation:
-
Place a known quantity of solid Levonorgestrel in an oven at 105°C for 24 hours.
-
After exposure, dissolve the solid in methanol to a known concentration.
-
-
Photolytic Degradation:
-
Expose solid Levonorgestrel to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
After exposure, dissolve the solid in methanol to a known concentration.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with methanol to the same concentration as the stressed samples without subjecting it to any stress.
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate Levonorgestrel from its degradation products, including Impurity C, and to quantify them.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Chromatographic column: Kromasil C18 (250mm x 4.6mm, 5µm) or equivalent.
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
Time (min) | %B
-
---|---
-
0 | 50
-
10 | 70
-
15 | 70
-
20 | 50
-
25 | 50
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
Procedure:
-
System Suitability: Inject a solution containing Levonorgestrel and known impurities (including Impurity C, if available as a reference standard) to verify the resolution, tailing factor, and theoretical plates.
-
Analysis of Stressed Samples: Inject the prepared stressed and control samples into the HPLC system.
-
Data Analysis:
-
Identify the peaks corresponding to Levonorgestrel and its degradation products based on their retention times.
-
For PDA detectors, check the peak purity of the Levonorgestrel peak in the stressed samples to ensure it is not co-eluting with any degradants.
-
Calculate the percentage of degradation by comparing the peak area of Levonorgestrel in the stressed samples to the control sample.
-
Quantify Impurity C and other degradants using a reference standard or by relative peak area percentage.
-
Sources
- 1. ijpda.org [ijpda.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Levonorgestrel EP Impurity C | Manasa Life Sciences [manasalifesciences.com]
- 4. This compound | C23H28O | CID 29979853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Degradation Kinetics and Transformation Products of Levonorgestrel and Quinestrol in Soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of Levonorgestrel Impurity C
Abstract
The control of impurities is a critical mandate in the development and manufacturing of active pharmaceutical ingredients (APIs). Levonorgestrel, a widely used synthetic progestin, is no exception. This guide provides an in-depth technical framework for the spectroscopic identification and structural elucidation of Levonorgestrel Impurity C. We will explore the expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, grounding the interpretation in the known molecular structure of the impurity. This document is intended for researchers, analytical scientists, and quality control professionals engaged in the pharmaceutical analysis of Levonorgestrel.
Introduction: The Imperative of Impurity Profiling
Levonorgestrel, the biologically active levorotatory isomer of norgestrel, is a cornerstone of hormonal contraception.[1] Its efficacy and safety are directly linked to its purity. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate the identification, quantification, and control of impurities. These substances can arise from the manufacturing process, degradation of the API, or interaction with excipients.[2]
This compound is a specified impurity in the European Pharmacopoeia (EP).[3] Its unambiguous identification is essential for validating analytical methods, ensuring batch-to-batch consistency, and safeguarding patient health. This guide synthesizes the analytical logic required to confirm its structure using a multi-technique spectroscopic approach.
Molecular Structure of this compound
A complete understanding of the spectroscopic data begins with the molecule's structure. This compound is chemically defined as 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol .[4][5]
-
Monoisotopic Mass: 320.214015512 Da[6]
Key Structural Features for Spectroscopy:
-
Steroid Core: A complex tetracyclic aliphatic framework.
-
Conjugated Diene: A C=C-C=C system within the A-ring.
-
Tertiary Alcohol: An -OH group at the C17 position.
-
Two Terminal Alkynes: A C≡C-H group at C17 (as in the parent molecule) and an additional C≡C-H group at the C3 position.
This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and fragmentation data necessary to confirm the elemental composition and aspects of the molecular structure.
Expertise & Rationale
For a molecule of this polarity and size, Electrospray Ionization (ESI) is the preferred technique as it is a soft ionization method that typically preserves the molecular ion, providing clear molecular weight information. Analysis in positive ion mode is expected to readily protonate the molecule, likely at the hydroxyl oxygen.
Predicted Mass Spectrum Data
Based on the molecular formula C₂₃H₂₈O, the following ions are anticipated in a high-resolution mass spectrum (HRMS).
| Ion Species | Description | Predicted m/z |
| [M+H]⁺ | Protonated Molecular Ion | 321.2213 |
| [M+Na]⁺ | Sodium Adduct | 343.2032 |
| [M-H₂O+H]⁺ | Loss of water from [M+H]⁺ | 303.2107 |
Interpretation of Fragmentation
The primary fragmentation pathway in MS/MS analysis of the [M+H]⁺ ion would likely involve the neutral loss of water (18.01 Da) from the C17 tertiary alcohol, a common and energetically favorable fragmentation for steroids. This would produce a prominent daughter ion at m/z 303.2107. Further fragmentation would involve cleavages within the steroid ring system.
Sources
- 1. Levonorgestrel [drugfuture.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Levonorgestrel EP Impurity C | Manasa Life Sciences [manasalifesciences.com]
- 4. veeprho.com [veeprho.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | C23H28O | CID 29979853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. glppharmastandards.com [glppharmastandards.com]
An In-Depth Technical Guide to the European Pharmacopoeia Reference Standard for Levonorgestrel Impurity C
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levonorgestrel, a widely used synthetic progestogen in hormonal contraceptives, undergoes rigorous quality control to ensure its safety and efficacy. A critical aspect of this control is the monitoring and limitation of impurities that may arise during its synthesis or degradation. Levonorgestrel Impurity C is a specified impurity in the European Pharmacopoeia (EP) and its control is essential for regulatory compliance. This guide provides a comprehensive technical overview of the European Pharmacopoeia reference standard for this compound, its chemical properties, synthesis, analytical determination, and the rationale behind its pharmacopoeial control.
Introduction to Levonorgestrel and the Significance of Impurity Profiling
Levonorgestrel is a potent second-generation synthetic progestin used in a variety of hormonal contraceptives, including combined oral contraceptive pills, progestogen-only pills, and emergency contraceptives.[1] Its therapeutic efficacy is intrinsically linked to its purity. Impurity profiling is a cornerstone of pharmaceutical quality control, ensuring that the levels of any undesired chemical substances in the final drug product are below established safety thresholds. The European Pharmacopoeia provides legally binding quality standards for medicinal products in Europe, including monographs that detail the analytical methods and acceptance criteria for controlling impurities.[2]
This compound is one such specified impurity that must be monitored in levonorgestrel drug substances.[3] The availability of a highly characterized European Pharmacopoeia reference standard for this impurity is paramount for the accurate identification and quantification by pharmaceutical manufacturers and regulatory laboratories.[4]
Chemical Profile of this compound
A thorough understanding of the chemical properties of this compound is fundamental for its effective control.
| Property | Value | Source |
| Chemical Name | 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol | [5] |
| Synonyms | (8R,9S,10R,13S,14S,17R)-13-Ethyl-3,17-diethynyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol; 3-Ethynyl levonorgestrel-3,5-diene | [3] |
| CAS Number | 1337972-89-0 | [1][4] |
| Molecular Formula | C23H28O | [1][4] |
| Molecular Weight | 320.47 g/mol | [1][4] |
Genesis of this compound: Synthesis and Degradation Pathways
Understanding the potential formation pathways of this compound is crucial for implementing effective control strategies during the manufacturing process of the active pharmaceutical ingredient (API).
Synthesis-Related Impurity
This compound can be formed as a byproduct during the synthesis of levonorgestrel. The synthesis of levonorgestrel is a multi-step process, and specific reaction conditions or the presence of certain reagents can lead to the formation of this impurity. One potential route involves the protection of the 3-carbonyl group of a levonorgestrel intermediate, followed by subsequent reactions that can lead to the formation of the dien-ethynyl structure characteristic of Impurity C.[6]
Diagram: Potential Formation Pathway of this compound during Synthesis
Caption: Simplified schematic of a potential pathway for the formation of this compound as a side product during the synthesis of Levonorgestrel.
Degradation Product
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.[7] Such studies on levonorgestrel have shown that it is susceptible to degradation under certain stress conditions, which could potentially lead to the formation of Impurity C.[8]
The European Pharmacopoeia Reference Standard
The European Directorate for the Quality of Medicines & HealthCare (EDQM) provides the official this compound Chemical Reference Substance (CRS). This reference standard is essential for carrying out the tests prescribed in the European Pharmacopoeia monograph for Levonorgestrel (0926).[9]
Role and Importance
The this compound CRS serves several critical functions in pharmaceutical analysis:
-
Identification: It allows for the unambiguous identification of the peak corresponding to Impurity C in a chromatogram.
-
Quantification: It is used as a standard to accurately determine the concentration of Impurity C in a sample of levonorgestrel.
-
Method Validation: It is crucial for the validation of analytical methods to demonstrate their specificity, accuracy, and precision for the determination of this impurity.[7]
Handling and Storage
Proper handling and storage of the EP reference standard are vital to maintain its integrity and ensure accurate analytical results.
-
Storage Conditions: Unless otherwise specified, EP reference standards should be stored in their original, unopened containers at a temperature of +5°C ± 3°C, protected from light.[10]
-
Handling: Before use, the unopened container should be allowed to equilibrate to ambient temperature to prevent moisture uptake. The reference standard should be used "as is" unless the leaflet specifies a drying procedure. Once opened, the contents should be used immediately, and any remaining material should not be stored for future use.
Analytical Determination of this compound
The European Pharmacopoeia monograph for Levonorgestrel (0926) outlines the analytical procedure for the control of related substances, including Impurity C. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically employed for this purpose.[11]
Principle of the HPLC Method
The principle of the HPLC method is to separate levonorgestrel from its impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. The separated components are then detected and quantified by a UV detector.
A Typical Stability-Indicating HPLC Method
While the exact parameters are detailed in the current European Pharmacopoeia, a typical stability-indicating HPLC method for levonorgestrel and its impurities would involve the following:
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled |
(Note: These are typical conditions and the official method in the European Pharmacopoeia should always be consulted for the definitive procedure)
Diagram: Workflow for the Analytical Determination of this compound
Caption: A generalized workflow for the analysis of this compound in a drug substance sample using HPLC.
Method Validation
Any analytical method used for the quantification of impurities must be validated according to ICH guidelines to ensure it is fit for its intended purpose. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Toxicological Considerations and Regulatory Control
The control of any impurity in a pharmaceutical substance is based on a toxicological assessment. While specific toxicological data for this compound is not extensively published in the public domain, the principle of controlling impurities to the lowest reasonably achievable levels is a fundamental tenet of pharmaceutical manufacturing. The potential for impurities to have their own pharmacological or toxicological effects necessitates their strict control.[12][13][14][15]
The European Pharmacopoeia sets acceptance criteria for specified impurities in the levonorgestrel monograph. These limits are established based on safety data and the principles of As Low As Reasonably Practicable (ALARP). Adherence to these limits is mandatory for any levonorgestrel API intended for use in medicinal products within Europe.
Conclusion
The European Pharmacopoeia reference standard for this compound is an indispensable tool for ensuring the quality and safety of levonorgestrel-containing medicines. A comprehensive understanding of its chemical nature, potential origins, and the validated analytical methods for its control is essential for researchers, scientists, and drug development professionals in the pharmaceutical industry. By adhering to the standards set forth in the European Pharmacopoeia and utilizing the official reference standard, manufacturers can ensure regulatory compliance and contribute to the provision of safe and effective medicines to patients.
References
-
A stability-indicating HPLC method has been developed and validated for the determination of Related Substances by HPLC method for Levonorgestrel. (n.d.). International Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]
-
Forced degradation studies. (2016). MedCrave Online. Retrieved from [Link]
-
Levonorgestrel. (n.d.). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]
- Patel, P. U., & Patel, B. M. (2014). Development and Validation of Stability Indicating Reverse Phase High Performance Liquid Chromatographic Method for Estimation of Levonorgestrel in Bulk Dosage Form. International Journal of Pharmaceutics and Drug Analysis, 2(4), 311-318.
- Narváez, J. F., et al. (2019). Assessment of endocrine disruptor effects of levonorgestrel and its photoproducts: Environmental implications of released fractions after their photocatalytic removal.
- Gómez-García, M. A., et al. (2022). Response Against Ethinyl Estradiol and Levonorgestrel of Daphnia Magna: Immobilization and Oxidative Stress Assessment. Journal of Chemical Health Risks, 12(4), 521-532.
-
Gómez-García, M. A., et al. (2022). Response Against Ethinyl Estradiol and Levonorgestrel of Daphnia Magna: Immobilization and Oxidative Stress Assessment. ResearchGate. Retrieved from [Link]
-
Levonorgestrel. (n.d.). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]
-
Integrating Experimental Toxicology and Machine Learning to Model Levonorgestrel-Induced Oxidative Damage in Zebrafish. (2023). MDPI. Retrieved from [Link]
-
Non-clinical Review(s) for Application Number: 209405Orig1s000. (2020). accessdata.fda.gov. Retrieved from [Link]
-
Levonorgestrel EP Impurity C. (n.d.). Veeprho. Retrieved from [Link]
- Li, X. P., et al. (2013). Synthesis of related substances from levonorgestrel. Chinese Journal of New Drugs, 22(24), 2865-2868.
-
Levonorgestrel EP Impurity C. (n.d.). Manasa Life Sciences. Retrieved from [Link]
-
Levonorgestrel RS ICRS. (n.d.). EDQM. Retrieved from [Link]
-
Levonorgestrel-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Validation of High Performance of Liquid Chromatography Method for the Determination of Levonorgestrel and Ethinyl Estradiol in Tablets. (2018). International Journal of Applied Pharmaceutics, 10(5), 107-112.
-
Impurity Control in the European Pharmacopoeia. (2019). EDQM. Retrieved from [Link]
- Pal, V. K., & Pal, Y. (2020). ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. Asian Journal of Pharmaceutical and Clinical Research, 13(4), 101-107.
- Veeran, M. G., et al. (2021). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. DARU Journal of Pharmaceutical Sciences, 29(1), 13-22.
- Reddy, R., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management, 15(2), 379-406.
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF ETHINYL ESTRADIOL AND LEVONORGESTREL. (2017). Semantic Scholar. Retrieved from [Link]
-
LEVONORGESTREL FOR SYSTEM SUITABILITY 2 CRS. (n.d.). EDQM. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. edqm.eu [edqm.eu]
- 3. Levonorgestrel EP Impurity C | Manasa Life Sciences [manasalifesciences.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 8. Development and Validation of Stability Indicating Reverse Phase High Performance Liquid Chromatographic Method for Estimation of Levonorgestrel in Bulk Dosage Form - Neliti [neliti.com]
- 9. Detailed view [crs.edqm.eu]
- 10. Detailed view [crs.edqm.eu]
- 11. allsciencejournal.com [allsciencejournal.com]
- 12. Assessment of endocrine disruptor effects of levonorgestrel and its photoproducts: Environmental implications of released fractions after their photocatalytic removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jchr.org [jchr.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of Levonorgestrel Impurity C
Abstract
This application note details a highly specific and stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the identification and quantification of Levonorgestrel Impurity C in bulk drug substances and finished pharmaceutical products. The method is designed to provide a reliable and robust analytical tool for quality control, stability studies, and regulatory submissions, ensuring the safety and efficacy of levonorgestrel-containing therapeutics.
Introduction: The Criticality of Impurity Profiling
Levonorgestrel, a second-generation synthetic progestogen, is a widely used active pharmaceutical ingredient (API) in hormonal contraceptives.[1][2] During its synthesis and storage, or upon degradation, various impurities can arise. This compound, chemically identified as 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol, is a specified impurity in the European Pharmacopoeia (EP) and its control is crucial for ensuring product quality and patient safety.[3][4][5] The presence of impurities, even in minute quantities, can impact the safety and efficacy profile of the final drug product. Therefore, a validated, stability-indicating analytical method is a regulatory prerequisite for monitoring and controlling such related substances.[6][7]
This document provides a comprehensive protocol for an HPLC-UV method developed to effectively separate this compound from the parent API and other potential degradants. The causality behind the selection of chromatographic parameters is explained to empower researchers to adapt and troubleshoot the method effectively.
Materials and Reagents
-
Reference Standards: Levonorgestrel USP Reference Standard (RS) and this compound (certified reference material).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade, Milli-Q or equivalent).
-
Chemicals: Formic acid (analytical grade).
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector. Data acquisition and processing should be performed using a validated chromatography data system (CDS).
Experimental Protocol
Chromatographic Conditions
The selection of a C18 stationary phase provides the necessary hydrophobicity for retaining both levonorgestrel and its less polar impurity. A gradient elution is employed to ensure adequate resolution between the closely eluting peaks and to elute any strongly retained compounds from the column in a reasonable time. The detection wavelength of 240 nm was chosen as it offers good absorbance for Levonorgestrel and its related substances.[1][8]
| Parameter | Condition |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent[1] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 30 | |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm[1] |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile and Water (50:50, v/v)[9] |
Preparation of Solutions
Accurately weigh about 25 mg of Levonorgestrel RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 500 µg/mL.
Accurately weigh about 5 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 50 µg/mL.
Pipette 5.0 mL of Standard Stock Solution (A) and 1.0 mL of Impurity Stock Solution (B) into a 50 mL volumetric flask. Dilute to volume with the diluent. This solution contains approximately 50 µg/mL of Levonorgestrel and 1.0 µg/mL of this compound.
Accurately weigh about 25 mg of the Levonorgestrel sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 500 µg/mL.
Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to about 3 mg of levonorgestrel to a 200 mL volumetric flask.[10] Add approximately 150 mL of diluent and sonicate for 20 minutes with intermittent shaking to ensure complete dissolution. Allow the solution to cool to room temperature, dilute to volume with the diluent, and mix well. Centrifuge a portion of the solution at 4000 RPM for 10 minutes. Filter the supernatant through a 0.45 µm nylon syringe filter before injection.[6]
Method Validation Principles
This method is designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters are critical for ensuring the method is fit for its intended purpose.
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method is stability-indicating.[1][6][11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be prepared for both Levonorgestrel and Impurity C.
-
Accuracy: The closeness of test results to the true value. This is typically assessed by spiking a placebo or sample matrix with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification level).
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[1]
Hypothetical Validation Data Summary
| Parameter | Levonorgestrel | This compound |
| Linearity Range | 100 - 750 µg/mL | 0.1 - 2.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| LOD | N/A | ~0.03 µg/mL |
| LOQ | N/A | ~0.1 µg/mL |
System Suitability
Before commencing any analysis, the chromatographic system must meet predefined suitability criteria to ensure its performance. The System Suitability Solution (SSS) is injected five times.
-
Tailing Factor: The tailing factor for the Levonorgestrel peak should not be more than 2.0.
-
Theoretical Plates: The number of theoretical plates for the Levonorgestrel peak should not be less than 2000.
-
Resolution: The resolution between the Levonorgestrel and this compound peaks should be not less than 2.0.
-
Relative Standard Deviation (%RSD): The %RSD for the peak areas of five replicate injections should not be more than 2.0%.
Workflow Diagram
Sources
- 1. allsciencejournal.com [allsciencejournal.com]
- 2. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C23H28O | CID 29979853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Levonorgestrel EP Impurity C | Manasa Life Sciences [manasalifesciences.com]
- 6. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 7. Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacopeia.cn [pharmacopeia.cn]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Note: A Sensitive and Validated LC-MS/MS Method for the Quantification of Levonorgestrel Impurity C in Pharmaceutical Formulations
Introduction
Levonorgestrel, a synthetic progestogen, is a widely used active pharmaceutical ingredient (API) in contraceptive formulations.[1] The safety, efficacy, and quality of pharmaceutical products are paramount, necessitating stringent control over impurities that may arise during the synthesis, formulation, or storage of the drug substance.[2][3] Levonorgestrel Impurity C, chemically identified as 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol, is a specified impurity in the European Pharmacopoeia.[4][5] Its monitoring and control are crucial to ensure that levonorgestrel-containing drug products meet the required quality and safety standards.[6]
This application note details a highly sensitive, selective, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound. The inherent complexity of pharmaceutical matrices and the often low levels of impurities demand analytical techniques with high specificity and sensitivity, making LC-MS/MS the ideal choice.[7][8] This method is designed for researchers, scientists, and drug development professionals involved in the quality control and stability testing of levonorgestrel-based pharmaceuticals. The protocol adheres to the principles outlined by the International Council for Harmonisation (ICH) guidelines for analytical method validation, ensuring its suitability for regulatory submissions.[9][10][11]
Scientific Rationale for Method Development
The decision to employ LC-MS/MS is grounded in its superior analytical capabilities for trace-level quantification. Steroids and their related impurities can be challenging to analyze due to their structural similarity and potential for low ionization efficiency in the mass spectrometer.[12][13] Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, thereby minimizing interferences from the drug substance and other excipients present in the formulation.[14] The chromatographic separation is optimized to resolve this compound from the parent API and other potential impurities, ensuring accurate quantification.
Materials and Methods
Reagents and Chemicals
-
Levonorgestrel and this compound reference standards were procured from a reputable supplier.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Levonorgestrel drug product (tablets or other formulations) for analysis
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer was utilized. The system should be equipped with an electrospray ionization (ESI) source.
Preparation of Standard and Sample Solutions
3.1. Standard Stock Solutions Individual stock solutions of Levonorgestrel and this compound were prepared by accurately weighing the reference standards and dissolving them in methanol to achieve a concentration of 1 mg/mL.
3.2. Working Standard Solutions and Calibration Curve A series of working standard solutions containing both Levonorgestrel and this compound were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water. The calibration curve for this compound should span the expected concentration range, for instance, from 0.1 ng/mL to 100 ng/mL.
3.3. Sample Preparation A representative number of levonorgestrel tablets were weighed and finely powdered. An amount of powder equivalent to a single dose of levonorgestrel was accurately weighed and transferred to a volumetric flask. The powder was dissolved in methanol, sonicated to ensure complete dissolution, and then diluted to the final volume with methanol. The solution was filtered through a 0.22 µm syringe filter prior to LC-MS/MS analysis. A further dilution with the mobile phase may be necessary to bring the concentration of the impurity within the calibration range.
Experimental Workflow
The following diagram illustrates the key steps in the analytical procedure:
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
LC-MS/MS Method Parameters
The following table summarizes the optimized parameters for the chromatographic separation and mass spectrometric detection.
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Levonorgestrel: m/z 313.2 → 245.2 This compound: m/z 321.2 → 253.2 |
| Ion Source Temp. | 500 °C |
| Capillary Voltage | 3.5 kV |
Method Validation
The developed method was validated in accordance with the ICH Q2(R2) guideline to demonstrate its fitness for purpose.[11][15] The validation parameters assessed included specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Specificity: The method demonstrated excellent specificity, with no significant interference observed from the drug substance, excipients, or other potential impurities at the retention time of this compound.
Linearity: The calibration curve for this compound was linear over the concentration range of 0.1 ng/mL to 100 ng/mL, with a correlation coefficient (r²) greater than 0.99.
LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.03 ng/mL and 0.1 ng/mL, respectively, showcasing the high sensitivity of the method.
Accuracy and Precision: The accuracy of the method was evaluated by spiking a placebo matrix with known concentrations of this compound. The recovery was found to be within the acceptable range of 95-105%. The precision, expressed as the relative standard deviation (%RSD), was less than 5% for both intra-day and inter-day measurements.
Results and Discussion
The developed LC-MS/MS method provides a robust and reliable tool for the sensitive detection and quantification of this compound in pharmaceutical formulations. The use of a C18 column with a gradient elution program allowed for the successful separation of the impurity from the active pharmaceutical ingredient. The MRM transitions were carefully selected to ensure high selectivity and sensitivity.
The validation results confirm that the method is accurate, precise, and suitable for its intended purpose in a quality control environment. The low LOD and LOQ are particularly advantageous for the analysis of impurities, which are often present at trace levels.
Conclusion
This application note presents a detailed and validated LC-MS/MS method for the determination of this compound. The method is sensitive, specific, and adheres to the stringent requirements of regulatory guidelines. Its implementation can significantly contribute to ensuring the quality and safety of levonorgestrel-containing pharmaceutical products.
References
-
Impurity Standards in Pharmaceutical Quality Control. Pharmaffiliates. [Link]
-
This compound. PubChem. [Link]
-
Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma and application to pharmacokinetics study. PubMed. [Link]
-
A Highly Sensitive LC-MS/MS Method Development, Validation, and its Application for the Quantification of Levonorgestrel Released from Contraceptive Implants in Human Serum. Preprints.org. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. AMSbiopharma. [Link]
-
A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and. Omics Online. [Link]
-
An ultra-sensitive online SPE-LC-MS/MS method for the quantification of levonorgestrel released from intrauterine devices. ResearchGate. [Link]
-
Determination of Levonorgestrel in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Method: Application to a Bioequivalence Study of Two Formulations in Healthy Volunteers. PubMed. [Link]
-
Quality: impurities. European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. YouTube. [Link]
-
Pharmaceutical Impurity Testing and Identification. Intertek. [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
-
FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. GMP Compliance. [Link]
-
Levonorgestrel EP Impurity C. Manasa Life Sciences. [Link]
-
Levonorgestrel-impurities. Pharmaffiliates. [Link]
-
Quantitative and qualitative analysis of steroids by high-resolution mass spectrometry. SCIEX. [Link]
-
An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. PMC. [Link]
-
Levonorgestrel EP Impurity C. GLP Pharma Standards. [Link]
-
Quantification of steroid hormones in human serum by liquid chromatography-high resolution tandem mass spectrometry. PubMed. [Link]
-
Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. RSC Publishing. [Link]
-
Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Longdom Publishing. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 4. Levonorgestrel EP Impurity C | Manasa Life Sciences [manasalifesciences.com]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. preprints.org [preprints.org]
- 8. sciex.com [sciex.com]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
- 12. omicsonline.org [omicsonline.org]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
UPLC method for rapid quantification of Levonorgestrel Impurity C
An Application Note for the Rapid Quantification of Levonorgestrel Impurity C by Ultra-Performance Liquid Chromatography (UPLC)
Introduction: The Imperative for Purity in Synthetic Steroids
Levonorgestrel, a second-generation synthetic progestogen, is a cornerstone active pharmaceutical ingredient (API) in hormonal contraceptives. The therapeutic efficacy and safety of Levonorgestrel are intrinsically linked to its purity. During its synthesis and storage, structurally related impurities can form, which may lack therapeutic effect or, in worst-case scenarios, pose a toxicological risk. This compound, identified as 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol, is a specified impurity in major pharmacopoeias[1]. Its stringent control is a critical aspect of quality assurance in both the bulk drug substance and the final formulated product.
Traditional High-Performance Liquid Chromatography (HPLC) methods, while reliable, often involve long run times and significant solvent consumption. The advent of Ultra-Performance Liquid Chromatography (UPLC) has revolutionized pharmaceutical analysis.[2][3] By employing columns packed with sub-2 µm particles, UPLC systems operate at higher pressures to deliver dramatically faster analysis times, superior resolution, and enhanced sensitivity.[4][5] This application note details a robust and rapid UPLC method for the quantification of this compound, designed for high-throughput quality control (QC) laboratories. The methodology is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure trustworthiness and scientific validity.[6][7][8]
I. Foundational Principles & Experimental Design
The core of this method lies in leveraging the efficiency of UPLC to achieve a rapid and clear separation of Levonorgestrel from its critical impurity, Impurity C. The selection of a reversed-phase C18 column provides a hydrophobic stationary phase that is ideal for retaining and separating steroid molecules based on their polarity.
A gradient elution is employed for two primary reasons:
-
Efficiency: It allows for a rapid elution of the main component, Levonorgestrel, while ensuring that any more strongly retained impurities are effectively washed from the column.
-
Resolution: The changing mobile phase composition sharpens the peaks and improves the separation between closely eluting compounds like Levonorgestrel and its related substances.
The choice of acetonitrile and water as the mobile phase is based on their excellent UV transparency, low viscosity, and compatibility with reversed-phase chromatography. Detection is performed at a UV wavelength of 240 nm, a region where Levonorgestrel and its impurities exhibit significant absorbance, ensuring high sensitivity.[9]
Experimental Workflow
The logical flow of the analysis is designed to ensure system suitability before any sample is quantified, guaranteeing the validity of the results.
Sources
- 1. Levonorgestrel EP Impurity C | Manasa Life Sciences [manasalifesciences.com]
- 2. Ultra-Performance Liquid Chromatography (UPLC): A Breakthrough in Analytical Chemistry [monadlabtech.com]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. UPLC Technology: Principles, Advantages & Key Applications - Creative Proteomics [creative-proteomics.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. starodub.nl [starodub.nl]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. allsciencejournal.com [allsciencejournal.com]
Application Note: Chiral Separation of Levonorgestrel and its Impurities by HPLC and SFC
Abstract
This comprehensive guide provides detailed methodologies for the chiral separation of Levonorgestrel from its inactive enantiomer, Dextronorgestrel, and discusses strategies for the simultaneous analysis of related achiral impurities. As the biologically active component of Norgestrel, the stereochemical purity of Levonorgestrel is a critical quality attribute. This document outlines robust protocols for both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), leveraging modern polysaccharide-based chiral stationary phases (CSPs). The causality behind experimental choices, system validation, and method optimization are discussed to provide researchers, scientists, and drug development professionals with a framework for achieving accurate and reliable results in accordance with stringent regulatory standards.
Introduction: The Significance of Chiral Purity in Levonorgestrel
Levonorgestrel, the levorotatory (-) enantiomer of Norgestrel, is a potent synthetic progestogen widely used in hormonal contraceptives.[1] The biological activity resides exclusively in the Levonorgestrel enantiomer, while its mirror image, Dextronorgestrel, is inactive.[2] Therefore, ensuring the enantiomeric purity of Levonorgestrel is paramount for guaranteeing its therapeutic efficacy and safety. Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) mandate strict control over the enantiomeric impurity (Dextronorgestrel) and other related substances.[3][4]
This application note presents two primary approaches for the chiral resolution of Levonorgestrel: a robust Reversed-Phase HPLC (RP-HPLC) method and a highly efficient, "green" Supercritical Fluid Chromatography (SFC) method. Both methods utilize advanced immobilized polysaccharide-based chiral stationary phases, which offer broad applicability and excellent durability.
The Challenge: Simultaneous Chiral and Achiral Impurity Profiling
A significant challenge in the quality control of Levonorgestrel is the need to resolve not only the chiral impurity but also a range of achiral process-related impurities and degradation products.[5] Traditionally, this requires separate analytical methods—one for chiral purity and another for achiral related substances. This guide will provide protocols for both and discuss a logical workflow for developing a single, comprehensive method capable of simultaneously separating both chiral and achiral impurities, thereby enhancing efficiency in a quality control environment.
Foundational Principles: The Mechanism of Chiral Recognition
The separation of enantiomers relies on the formation of transient, diastereomeric complexes between the analyte and a chiral selector. In the context of this guide, the chiral selectors are derivatized cellulose or amylose polymers immobilized on a silica support.
-
Causality of Separation: Enantiomers possess identical physical properties in an achiral environment. However, when they interact with the chiral stationary phase, the three-dimensional arrangement of functional groups leads to differences in the stability of the formed complexes. One enantiomer will have a stronger interaction (e.g., through hydrogen bonding, π-π interactions, steric hindrance) with the CSP and will therefore be retained longer on the column, enabling separation. The choice of a polysaccharide-based CSP, such as cellulose tris(3,5-dimethylphenylcarbamate), is based on its proven broad selectivity for a wide range of chiral compounds, including steroids like Levonorgestrel.[6]
Recommended Protocol 1: Chiral Separation by RP-HPLC
This protocol details a reliable method for separating Levonorgestrel from Dextronorgestrel using an immobilized polysaccharide-based CSP under reversed-phase conditions. Immobilized phases are crucial as they allow for a wider range of solvents to be used without damaging the stationary phase.[6]
Experimental Workflow
Caption: HPLC workflow for Levonorgestrel chiral separation.
Step-by-Step Protocol
-
Instrumentation and Materials:
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile / Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 20 minutes.
-
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a solution of Norgestrel (racemic) in the mobile phase at a concentration of approximately 0.5 mg/mL. This solution will be used to confirm the resolution of the two enantiomers.
-
Test Solution: Prepare a solution of the Levonorgestrel sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
-
System Suitability:
-
Inject the Standard Solution.
-
The resolution between the two enantiomer peaks (Levonorgestrel and Dextronorgestrel) should be not less than 2.0.
-
The tailing factor for the Levonorgestrel peak should be not more than 1.5.
-
-
Procedure and Calculation:
-
Inject the Test Solution.
-
Identify the peaks corresponding to Dextronorgestrel and Levonorgestrel based on their retention times from the standard injection.
-
Calculate the percentage of Dextronorgestrel in the Levonorgestrel sample using the area percent formula: % Dextronorgestrel = (Area of Dextronorgestrel Peak / [Area of Levonorgestrel Peak + Area of Dextronorgestrel Peak]) x 100
-
Recommended Protocol 2: Chiral Separation by SFC
Supercritical Fluid Chromatography (SFC) offers a significant advantage in terms of speed and reduced organic solvent consumption, making it a "greener" and more cost-effective alternative to HPLC.[7] The low viscosity and high diffusivity of supercritical CO2 allow for faster separations without compromising efficiency.[8][9]
Experimental Workflow
Caption: SFC workflow for rapid Levonorgestrel chiral separation.
Step-by-Step Protocol
-
Instrumentation and Materials:
-
SFC system with binary pump, autosampler, column thermostat, back pressure regulator, and UV/Vis detector.
-
Chiral Stationary Phase: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Levonorgestrel and Norgestrel (racemic mixture) reference standards.
-
SFC-grade CO2 and HPLC-grade Methanol.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 30% Methanol in CO2.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 5 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Methanol.
-
Standard Solution: Prepare a 0.5 mg/mL solution of Norgestrel (racemic) in Methanol.
-
Test Solution: Prepare a 0.5 mg/mL solution of the Levonorgestrel sample in Methanol.
-
-
System Suitability and Calculation:
-
Follow the same procedure as outlined in the HPLC protocol (Sections 3.4 and 3.5) to ensure adequate resolution and calculate the percentage of the enantiomeric impurity. The significantly shorter run time (typically under 10 minutes) is a key advantage of this method.[7]
-
Analysis of Achiral Impurities
Beyond the enantiomeric impurity, a comprehensive quality assessment of Levonorgestrel requires the control of various related substances that can arise from the synthesis or degradation processes. A validated, stability-indicating RP-HPLC method is typically employed for this purpose.[5]
Typical Achiral RP-HPLC Method
While a single method for both chiral and achiral impurities is ideal, a standard achiral method provides the foundation.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for steroid compounds. |
| Mobile Phase A | Water or Buffer | Aqueous component for reversed-phase separation. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the compounds. |
| Elution | Gradient | A gradient is typically required to resolve impurities with a wide range of polarities from the main Levonorgestrel peak in a reasonable time.[5] |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 240-254 nm | Levonorgestrel and related impurities have a chromophore that absorbs in this range.[5] |
Strategy for a Unified Chiral and Achiral Method
Developing a single HPLC method to resolve both enantiomeric and achiral impurities is a complex but highly valuable goal for routine quality control. The strategy involves using a chiral stationary phase that can also provide reversed-phase retention characteristics. The YMC Chiral Art Cellulose-SC is suitable for this as it operates under reversed-phase conditions.[3][6]
The method development process would involve:
-
Initial Chiral Separation: Begin by optimizing the separation of Levonorgestrel and Dextronorgestrel using the protocol in Section 3.
-
Spiking with Achiral Impurities: Prepare a solution containing Norgestrel (racemic) and known Levonorgestrel impurities.
-
Gradient Optimization: Modify the isocratic mobile phase to a gradient elution. Start with a higher aqueous content to retain polar impurities and gradually increase the acetonitrile concentration to elute Levonorgestrel, its enantiomer, and less polar impurities.
-
Resolution Check: Carefully evaluate the chromatogram to ensure that no achiral impurity peaks co-elute with either of the enantiomers or with each other. A resolution of >1.5 between all adjacent peaks is the target.
-
Validation: Once an acceptable separation is achieved, the method must be fully validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10]
This iterative process of adjusting the gradient slope, temperature, and mobile phase composition is key to achieving a successful unified method.
Conclusion
The control of stereoisomeric and related substance impurities in Levonorgestrel is critical for ensuring its quality, safety, and efficacy. This guide has provided detailed, field-proven protocols for the chiral separation of Levonorgestrel using both advanced RP-HPLC and efficient SFC techniques on polysaccharide-based CSPs. The principles behind the separations and a strategic workflow for developing a unified method for both chiral and achiral impurities have been elucidated. By implementing these methodologies, researchers and analytical scientists can confidently and accurately assess the purity of Levonorgestrel, meeting the rigorous demands of the pharmaceutical industry and regulatory agencies.
References
-
Title: Chiral RP-Separation of Levonorgestrel / DL-Norgestrel Source: LCGC International URL: [Link]
-
Title: Simultaneous HPLC estimation of levonorgestrel and ethinylestradiol from tablets Source: Indian Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Chiral Columns Source: YMC Europe URL: [Link]
-
Title: Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets Source: International Journal of Scientific Research and Management URL: [Link]
-
Title: Simultaneous HPLC Estimation Of Levonorgestrel And Ethinylestradiol From Tablets Source: Indian Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Levonorgestrel | C21H28O2 | CID 13109 Source: PubChem URL: [Link]
-
Title: Improved chiral SFC screening for analytical method development Source: PubMed URL: [Link]
-
Title: ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY Source: ResearchGate URL: [Link]
-
Title: RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation Source: PubMed Central URL: [Link]
-
Title: Analysis and evaluation of chiral drugs in biological samples Source: secrets of science URL: [Link]
-
Title: Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin in stereoselective skin permeation study Source: ResearchGate URL: [Link]
-
Title: Models and methods to characterise levonorgestrel release from intradermally administered contraceptives Source: Cardiff University ORCA URL: [Link]
-
Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: Chromatography Online URL: [Link]
-
Title: A generic screening strategy for chiral separations by supercritical fluid chromatography Source: Journal of Chromatography A URL: [Link]
-
Title: Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers Source: Agilent URL: [Link]
-
Title: Improved Chiral SFC Screening for Analytical Method Development Source: ResearchGate URL: [Link]
-
Title: Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification Source: ResearchGate URL: [Link]
-
Title: Download Library Source: YMC Europe URL: [Link]
Sources
- 1. Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin in stereoselective skin permeation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. レボノルゲストレル United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 6. Chiral Columns [ymc.eu]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. fagg-afmps.be [fagg-afmps.be]
- 10. researchgate.net [researchgate.net]
Application Note: Targeted Generation of Levonorgestrel Impurity C via Forced Degradation
Abstract
This application note provides a detailed scientific guide and experimental protocol for the targeted generation of Levonorgestrel Impurity C through forced degradation studies. Levonorgestrel, a synthetic progestogen, is susceptible to degradation under various stress conditions, leading to the formation of impurities that must be identified, quantified, and controlled to ensure drug safety and efficacy. Impurity C, identified as 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol, is a critical degradant whose formation is indicative of specific degradation pathways. This guide elucidates the chemical rationale for its formation under acidic stress and provides a robust, step-by-step protocol for its generation and subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Introduction: The Imperative of Impurity Profiling
In pharmaceutical development, forced degradation studies are a cornerstone of establishing the intrinsic stability of an Active Pharmaceutical Ingredient (API). As mandated by regulatory bodies like the International Conference on Harmonisation (ICH), these studies are essential for developing stability-indicating analytical methods, elucidating degradation pathways, and ensuring the safety and quality of the final drug product[1].
Levonorgestrel (Figure 1), a second-generation synthetic progestogen, is the active component in numerous contraceptive formulations[2]. Its chemical structure, featuring an α,β-unsaturated ketone in the A-ring, is susceptible to degradation under hydrolytic, oxidative, and photolytic stress[3][4].
Impurity C (Figure 2) is a specified impurity in the European Pharmacopoeia (EP)[5][6]. Its structure, featuring a conjugated 3,5-diene system, distinguishes it from other process-related impurities or degradants. Understanding the conditions that lead to its formation is not merely a regulatory requirement but a critical step in formulating a stable drug product and defining appropriate storage conditions.
Scientific Rationale: The Mechanism of Impurity C Formation
Causality of Experimental Design: The choice of acidic conditions for the targeted generation of Impurity C is based on fundamental principles of steroid chemistry. The α,β-unsaturated ketone (a 4-en-3-one system) in the A-ring of Levonorgestrel is prone to acid-catalyzed tautomerization and dehydration.
The proposed mechanism involves two key steps:
-
Enolization: Under acidic conditions, the ketone at the C3 position undergoes protonation, followed by tautomerization to form a dienol intermediate.
-
Dehydration & Rearrangement: This dienol intermediate can then undergo elimination of a water molecule, leading to the formation of a stable, conjugated 3,5-diene system, which is the characteristic feature of Impurity C.
This mechanistic understanding allows for the design of a targeted experiment. By employing a strong acid and elevated temperature, we can accelerate this specific degradation pathway, favoring the formation of Impurity C over other potential degradants that might arise under oxidative or photolytic stress.
Visualizing the Transformation Pathway
The following diagram illustrates the acid-catalyzed conversion of Levonorgestrel to Impurity C.
Caption: Acid-catalyzed pathway from Levonorgestrel to Impurity C.
Experimental Design & Protocols
This section outlines the complete workflow, from sample preparation to analysis, for the forced degradation of Levonorgestrel to generate Impurity C.
Overall Experimental Workflow
The process involves preparing a stock solution of Levonorgestrel, subjecting it to acidic stress, neutralizing the sample, and analyzing the resulting mixture using a stability-indicating HPLC method.
Caption: Workflow for generating and analyzing this compound.
Materials & Reagents
-
Levonorgestrel Reference Standard
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade or Milli-Q
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV/PDA detector
-
Analytical balance
-
Water bath or heating block
Protocol 1: Forced Degradation under Acidic Conditions
This protocol is designed to induce approximately 5-20% degradation, a range recommended by ICH guidelines to ensure that the primary degradation products are formed without excessive secondary degradation.
-
Preparation of Levonorgestrel Stock Solution:
-
Accurately weigh approximately 25 mg of Levonorgestrel reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 1:1 mixture of Acetonitrile and Water to obtain a concentration of 1.0 mg/mL.
-
-
Acidic Stress Application:
-
Transfer 5.0 mL of the Levonorgestrel stock solution into a 50 mL round-bottom flask or a suitable reaction vial.
-
Add 5.0 mL of 2N Hydrochloric Acid (HCl). This results in a final Levonorgestrel concentration of approximately 0.5 mg/mL in 1N HCl.
-
Heat the mixture in a water bath set to 60°C.
-
Maintain the stress condition for 24 hours. Studies have shown significant degradation under these conditions[3].
-
-
Sample Neutralization (Quenching the Reaction):
-
After 24 hours, remove the sample from the heat and allow it to cool to room temperature.
-
Carefully add 5.0 mL of 2N Sodium Hydroxide (NaOH) to neutralize the acid. Caution: The neutralization reaction is exothermic.
-
Dilute the neutralized sample to a final volume of 25 mL with the mobile phase diluent (e.g., Acetonitrile:Water 1:1). This brings the theoretical initial concentration to 0.2 mg/mL.
-
-
Control Sample Preparation:
-
Prepare a control sample by taking 5.0 mL of the Levonorgestrel stock solution, adding 5.0 mL of water (instead of HCl), and then neutralizing and diluting in the same manner as the stressed sample. This sample represents the t=0 time point.
-
Protocol 2: Stability-Indicating HPLC Analysis
This HPLC method is designed to separate Levonorgestrel from its degradation products, including Impurity C.
-
Chromatographic Conditions:
-
Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent[3].
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[3].
-
Detection Wavelength: 240 nm[3].
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Analysis Procedure:
-
Inject the control sample to determine the retention time and peak area of the parent Levonorgestrel peak.
-
Inject the acid-stressed sample.
-
Identify the Levonorgestrel peak and any new peaks corresponding to degradation products. Impurity C, being more nonpolar due to the diene formation, is expected to have a longer retention time than the parent drug.
-
Calculate the percentage degradation of Levonorgestrel and the relative percentage of Impurity C formed.
-
Data Interpretation & Summary
The primary objective is to confirm the generation of Impurity C. The chromatogram of the acid-stressed sample should show a significant decrease in the area of the Levonorgestrel peak and the appearance of several new peaks. The peak corresponding to Impurity C should be identified (ideally by comparison with a qualified reference standard or by LC-MS for mass confirmation).
Table 1: Summary of Experimental Conditions and Expected Outcomes
| Parameter | Condition | Rationale & Expected Outcome |
| Stress Agent | 2N Hydrochloric Acid | Provides the acidic environment necessary for the acid-catalyzed dehydration and rearrangement to form the 3,5-diene structure of Impurity C[3]. |
| Temperature | 60°C | Accelerates the degradation kinetics to achieve significant impurity formation within a practical timeframe (24 hours)[3][7]. |
| Duration | 24 hours | Allows sufficient time for the degradation reaction to proceed to a level (e.g., 7% as reported in some studies) suitable for detection and analysis[3]. |
| Detection | HPLC-UV at 240 nm | This wavelength is suitable for detecting the chromophores in both Levonorgestrel and the newly formed conjugated diene system of Impurity C[3]. |
| Expected Result | Generation of multiple degradation products, with a significant peak corresponding to Impurity C. | Confirms the susceptibility of Levonorgestrel to acid hydrolysis and validates the protocol for generating the target impurity. |
Conclusion and Best Practices
This application note provides a scientifically grounded and detailed protocol for the targeted generation of this compound via acid-catalyzed forced degradation. The provided methodology is robust and aligns with established practices for stability testing.
For optimal results, researchers should:
-
Use a Reference Standard: Whenever possible, use a qualified reference standard for Impurity C to confirm its retention time and unequivocally identify it in the chromatogram.
-
Employ Mass Spectrometry: For definitive structural confirmation, couple the HPLC system to a mass spectrometer (LC-MS) to verify the molecular weight of the generated impurity, which should correspond to that of Impurity C (320.47 g/mol )[5][8].
-
Perform Mass Balance: Ensure that the total peak area (parent drug + all impurities) in the stressed sample is reasonably close to the peak area of the control sample to demonstrate that all significant degradation products are being detected.
By following this guide, researchers in drug development and quality control can reliably generate, identify, and study this compound, contributing to the development of safer and more stable pharmaceutical products.
References
-
Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. (n.d.). International Journal of Advanced Science and Research. [Link]
-
Reddy, R., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research in Modern Education. [Link]
-
Putan, A. M., et al. (2021). Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. Molecules. [Link]
-
Sudha, T., et al. (2022). Method Development and Validation of Stability Indicating UV Visible Spectrophotometric Method for Levonorgestrel in Bulk and Tablet Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
A stability-indicating RP-HPLC method for the determination of Levonorgestrel in bulk and pharmaceutical dosage forms. (2014). International Journal of Pharmaceutics and Drug Analysis. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Stanczyk, F. Z. (2021). Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. Molecules. [Link]
-
Adsorption properties and degradation dynamics of endocrine-disrupting chemical levonorgestrel in soils. (2012). Chemosphere. [Link]
-
Photocatalytic (UV-A/TiO2) and photolytic (UV-A) degradation of steroid hormones: Ethinyl Estradiol, Levonorgestrel, and Progesterone. (2017). ResearchGate. [Link]
-
Validation of High Performance of Liquid Chromatography Method for the Determination of Levonorgestrel and Ethinyl Estradiol in Tablets. (n.d.). ResearchGate. [Link]
-
Long-acting contraceptive agents: in vitro hydrolysis of esters of norethisterone and levonorgestrel. (1975). Journal of Steroid Biochemistry. [Link]
-
Levonorgestrel EP Impurity C. (n.d.). Veeprho. [Link]
-
Levonorgestrel-impurities. (n.d.). Pharmaffiliates. [Link]
-
Bakshi, M., & Singh, S. (2002). Forced degradation and impurity profiling: recent trends. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Stanczyk, F. Z. (1990). Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids. Contraception. [Link]
Sources
- 1. Levonorgestrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. veeprho.com [veeprho.com]
- 4. (±)-13-ethyl-3-methoxy-18,19-dinor-17alpha-pregna-2,5(10)-dien-20-yn-17-ol | 799-43-9 [chemicalbook.com]
- 5. Levonorgestrel EP Impurity C | Manasa Life Sciences [manasalifesciences.com]
- 6. This compound | C23H28O | CID 29979853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Determination of Levonorgestrel and Its Impurities
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Levonorgestrel (LNG) in the presence of its degradation products and process-related impurities. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine quality control and stability testing of both bulk drug substance and finished pharmaceutical products.[1][2][3] The protocol employs a C18 column with a simple isocratic mobile phase, offering a rapid and efficient separation of Levonorgestrel from its degradants generated under forced degradation conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale, detailed experimental protocols, and data interpretation.
Introduction: The Imperative for Stability-Indicating Assays
Levonorgestrel, a second-generation synthetic progestogen, is a widely used active pharmaceutical ingredient (API) in hormonal contraceptives.[4] The stability of a drug substance like Levonorgestrel is a critical quality attribute that can be influenced by various environmental factors such as temperature, humidity, and light during its shelf life.[3][5][6] Degradation of the API can lead to a loss of potency and the formation of potentially harmful impurities, compromising the safety and efficacy of the final drug product.[7][8]
A stability-indicating assay method (SIAM) is an analytical procedure designed to accurately quantify the decrease in the concentration of the API due to degradation. A key feature of a SIAM is its specificity, meaning it can resolve the API peak from all potential degradation products and impurities.[2][3] The ICH guidelines mandate the use of validated stability-indicating methods for the analysis of stability samples in the pharmaceutical industry.[2][3][9][10] This application note addresses this regulatory requirement by providing a detailed, field-proven protocol for a stability-indicating RP-HPLC method for Levonorgestrel.
Scientific Rationale and Method Development Principles
The selection of the analytical technique and chromatographic conditions is paramount for developing a successful stability-indicating method.
-
Chromatographic Mode: Reversed-phase HPLC is the preferred technique due to its wide applicability for the analysis of non-polar to moderately polar compounds like Levonorgestrel. The use of a C18 stationary phase provides excellent retention and resolution for steroid molecules.
-
Mobile Phase Selection: A simple isocratic mobile phase consisting of acetonitrile and water was chosen for its simplicity, robustness, and UV transparency.[1][11] The ratio is optimized to achieve a suitable retention time for Levonorgestrel while ensuring the elution and separation of any potential impurities.
-
Detection Wavelength: The UV detection wavelength is selected based on the UV spectrum of Levonorgestrel, typically at its absorption maximum (λmax), to ensure maximum sensitivity.[1][11][12]
-
Forced Degradation: To demonstrate the stability-indicating nature of the method, forced degradation studies are performed.[1][13] Levonorgestrel is subjected to stress conditions more severe than those encountered during routine storage and handling.[1][13] This intentionally generates degradation products and allows for the assessment of the method's ability to separate them from the parent drug. The stress conditions employed are in accordance with ICH guideline Q1A(R2).[3][9]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the stability-indicating assay of Levonorgestrel.
Materials and Reagents
| Material/Reagent | Grade/Specification |
| Levonorgestrel Reference Standard | USP/EP grade |
| Acetonitrile | HPLC grade |
| Water | HPLC grade/Milli-Q or equivalent |
| Hydrochloric Acid (HCl) | Analytical Reagent grade |
| Sodium Hydroxide (NaOH) | Analytical Reagent grade |
| Hydrogen Peroxide (H₂O₂) | 30% v/v, Analytical Reagent grade |
| Syringe Filters | 0.45 µm, PTFE or Nylon |
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA/UV detector |
| Column | Hypersil ODS C18 (125 mm x 4.6 mm, 5 µm) or equivalent[11] |
| Mobile Phase | Acetonitrile: Water (50:50, v/v)[11] |
| Flow Rate | 1.0 mL/min[1][11] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection Wavelength | 243 nm[11] |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh and transfer 10 mg of Levonorgestrel Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Forced Degradation Study Protocol
The following protocol is designed to induce degradation of Levonorgestrel under various stress conditions.
Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of Levonorgestrel.
-
Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N HCl. Keep the solution at 80°C for 2 hours. After cooling, neutralize the solution with 0.1 N NaOH and dilute to 10 mL with the mobile phase.
-
Alkaline Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N NaOH. Keep the solution at 80°C for 2 hours. After cooling, neutralize the solution with 0.1 N HCl and dilute to 10 mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.[1][13]
-
Thermal Degradation: Expose the solid Levonorgestrel powder to a temperature of 105°C in a hot air oven for 24 hours.[4] After cooling, prepare a 10 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid Levonorgestrel powder to UV light (254 nm) and visible light as per ICH Q1B guidelines.[2][3] Prepare a 10 µg/mL solution in the mobile phase after exposure.
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.
Specificity
Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. The chromatograms of the stressed samples should show that the Levonorgestrel peak is well-resolved from any degradation product peaks. Peak purity analysis using a PDA detector is essential to confirm the homogeneity of the Levonorgestrel peak.
Linearity
The linearity of the method is established by analyzing a series of solutions with different concentrations of Levonorgestrel. A typical concentration range is 1.2 - 9.0 µg/mL.[11] The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.[11]
Accuracy
Accuracy is determined by performing recovery studies. A known amount of Levonorgestrel is spiked into a placebo or a pre-analyzed sample at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be within 98-102%.
Precision
-
Repeatability (Intra-day precision): The precision of the method is determined by analyzing six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) of the results should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): The intermediate precision is assessed by analyzing the same sample on different days, by different analysts, or using different equipment. The %RSD should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. For Levonorgestrel, typical reported values are in the range of 0.12 µg/mL for LOD and 0.38 µg/mL for LOQ.[11]
Robustness
The robustness of the method is evaluated by intentionally varying critical parameters such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±5°C). The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal use.
Results and Discussion
Chromatographic Performance
Under the specified chromatographic conditions, Levonorgestrel elutes as a sharp, symmetrical peak with a retention time of approximately 4.3 minutes.[11] The system suitability parameters, including theoretical plates, tailing factor, and %RSD of replicate injections, should meet the pre-defined acceptance criteria.
Forced Degradation Behavior
Levonorgestrel shows significant degradation under acidic, alkaline, and oxidative conditions.[1][11][13] It is relatively stable under thermal and photolytic stress.[4] The developed HPLC method successfully separates the main Levonorgestrel peak from the degradation products, as illustrated in the hypothetical degradation pathway below.
Potential Degradation Pathways of Levonorgestrel
Caption: Potential degradation pathways of Levonorgestrel under stress conditions.
The mass balance of the stressed samples should be calculated to account for the amount of degraded drug. The sum of the assay of Levonorgestrel and the percentage of all impurities and degradation products should be close to 100%, indicating that all degradation products have been detected.
Conclusion
The RP-HPLC method described in this application note is simple, rapid, precise, accurate, and specific for the determination of Levonorgestrel in the presence of its degradation products. The method is validated according to ICH guidelines and is suitable for routine quality control and stability studies of Levonorgestrel in bulk and pharmaceutical dosage forms. The comprehensive protocol and validation data presented herein provide a solid foundation for the implementation of this stability-indicating assay in a regulatory-compliant laboratory setting.
References
-
Dixit, H. B., et al. (2014). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR LEVONORGESTREL IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutics and Drug Analysis, 2(7), 553-66. [Link]
-
Tang, J., et al. (2019). Degradation Kinetics and Transformation Products of Levonorgestrel and Quinestrol in Soils. PubMed. [Link]
-
Patel, P. U., & Patel, B. M. (2014). Development and Validation of Stability Indicating Reverse Phase High Performance Liquid Chromatographic Method for Estimation of Levonorgestrel in Bulk Dosage Form. International Journal of Pharmaceutics and Drug Analysis, 2(4), 311-318. [Link]
-
Tang, J., et al. (2019). Degradation Kinetics and Transformation Products of Levonorgestrel and Quinestrol in Soils. ACS Publications. [Link]
-
ICH. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]
-
Unknown Author. (n.d.). Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. [Link]
-
Reddy, R., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. [Link]
-
Tudor, I. M., et al. (2022). Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. MDPI. [Link]
-
ICH. (2003). Q1A(R2) Guideline. ICH. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
Tang, J., et al. (2019). Degradation Kinetics and Transformation Products of Levonorgestrel and Quinestrol in Soils | Request PDF. ResearchGate. [Link]
-
ICH. (n.d.). Quality Guidelines. ICH. [Link]
-
Unknown Author. (2014). Research Article - International Journal of Pharmaceutics and Drug Analysis. [Link]
-
SynZeal. (n.d.). Levonorgestrel EP Impurity M | 51087-61-7. [Link]
-
Unknown Author. (n.d.). View of DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR LEVONORGESTREL IN PHARMACEUTICAL DOSAGE FORM. [Link]
-
Sudha, T., et al. (2022). Method Development and Validation of Stability Indicating UV Visible Spectrophotometric Method for Levonorgestrel in Bulk and Ta - IJPPR. [Link]
-
Kumar, A., et al. (2021). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. PubMed Central. [Link]
-
da Silva, A. C. S., et al. (2022). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. PubMed. [Link]
-
da Silva, M. P., et al. (2021). Radiolytic degradation of levonorgestrel and gestodene: Performance and bioassays | Request PDF. ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). Levonorgestrel-impurities. [Link]
-
SynZeal. (n.d.). Levonorgestrel Impurities. [Link]
-
da Silva, A. C. S., et al. (2022). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. ResearchGate. [Link]
-
Rathod, T., & Captain, A. (2014). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF ETHINYL ESTRADIOL AND LEVONORGESTREL. Semantic Scholar. [Link]
Sources
- 1. Development and Validation of Stability Indicating Reverse Phase High Performance Liquid Chromatographic Method for Estimation of Levonorgestrel in Bulk Dosage Form - Neliti [neliti.com]
- 2. scribd.com [scribd.com]
- 3. database.ich.org [database.ich.org]
- 4. allsciencejournal.com [allsciencejournal.com]
- 5. mdpi.com [mdpi.com]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Levonorgestrel Impurities | SynZeal [synzeal.com]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Official web site : ICH [ich.org]
- 11. ijpda.org [ijpda.org]
- 12. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpda.org [ijpda.org]
Application Note: A Stability-Indicating HPLC Method for the Determination of Levonorgestrel and its Impurities in Tablet Formulations
Abstract
This application note presents a detailed, robust, and validated stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of Levonorgestrel and its related impurities in pharmaceutical tablet formulations. The method is developed to ensure the highest standards of product quality, safety, and efficacy, aligning with the stringent requirements of global regulatory bodies. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental protocols, and a full validation summary according to the International Council for Harmonisation (ICH) guidelines.
Introduction: The Imperative of Impurity Profiling
Levonorgestrel, a second-generation synthetic progestogen, is a widely utilized active pharmaceutical ingredient (API) in hormonal contraceptives, including emergency contraceptive pills.[1] The therapeutic efficacy and safety of Levonorgestrel tablets are intrinsically linked to the purity of the API. Impurities in the drug product can originate from various sources, including the API synthesis process (process-related impurities), degradation of the API over time or under stress conditions (degradation products), or interaction with excipients.[2][3]
Regulatory bodies, guided by the ICH, mandate strict control over impurities in pharmaceutical products.[4] The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities, making it essential to employ highly sensitive and specific analytical methods.[2] This application note addresses this critical need by providing a turnkey solution for the separation and quantification of Levonorgestrel from its potential impurities.
Understanding Levonorgestrel and its Impurities
A thorough understanding of the potential impurities is fundamental to developing a specific and stability-indicating method. Impurities associated with Levonorgestrel can be broadly categorized as:
-
Process-Related Impurities: These are substances that arise during the synthesis of the Levonorgestrel API, such as starting materials, by-products, and intermediates. Examples include various stereoisomers and related gonane-class progestins.[3]
-
Degradation Products: These impurities form due to the chemical breakdown of Levonorgestrel under the influence of light, heat, humidity, acid, base, or oxidation.[2][5] Common degradation pathways for steroids can involve oxidation, hydrolysis, and isomerization.
-
Pharmacopoeial Impurities: Major pharmacopoeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), list several known impurities that must be monitored. A non-exhaustive list is presented in Table 1.
Table 1: List of Common Levonorgestrel Impurities
| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight | Source/Type |
| Levonorgestrel EP Impurity A | 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,8(14)-dien-20-yn-3-one | 1260525-53-8 | C₂₁H₂₆O₂ | 310.43 | Process/Degradation[6] |
| Levonorgestrel EP Impurity B | 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one | 19914-67-1 | C₂₁H₂₈O₂ | 312.45 | Process[6] |
| Levonorgestrel EP Impurity C | 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol | 1337972-89-0 | C₂₃H₂₈O | 320.47 | Process[6][7] |
| Levonorgestrel EP Impurity D | 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol | 32419-58-2 | C₂₁H₃₀O | 298.23 | Process[6] |
| Levonorgestrel EP Impurity M | Δ6-levonorgestrel | 51087-61-7 | C₂₁H₂₆O₂ | 310.4 | Degradation[8] |
| 6β-Hydroxylevonorgestrel | 6β-Hydroxylevonorgestrel | 55555-97-0 | C₂₁H₂₈O₃ | 328.45 | Metabolite/Degradation[6] |
| A-Aromatic-levonorgestrel | (17a)-13-ethyl-3-methoxy-18,19-Dinorpregna-1,3,5(10)-trien-20-yn-17-ol | 14009-70-2 | C₂₂H₂₈O₂ | 324.46 | Process[9] |
Experimental Protocol: Materials and Methods
Reagents and Materials
-
Levonorgestrel Reference Standard (USP or EP grade)
-
Levonorgestrel Impurity Standards (as required)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Hydrochloric Acid (AR grade)
-
Sodium Hydroxide (AR grade)
-
Hydrogen Peroxide (30%, AR grade)
-
Levonorgestrel tablets (commercial formulation)
Instrumentation and Chromatographic Conditions
The method was developed and validated on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Kromasil C18)[1] | C18 stationary phases provide excellent hydrophobicity for retaining and separating steroids like Levonorgestrel and its related, often less polar, impurities. |
| Mobile Phase A | Deionized Water | A standard aqueous component for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength and low UV cutoff. |
| Gradient Elution | See Table 3 | A gradient is essential to elute impurities with a wide range of polarities and to ensure the main Levonorgestrel peak is well-resolved from any co-eluting species. |
| Flow Rate | 1.0 mL/min[1] | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 245 nm[10] | Levonorgestrel exhibits a strong chromophore with significant absorbance at this wavelength, providing good sensitivity for both the API and its structurally similar impurities. |
| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Diluent | Acetonitrile:Water (50:50, v/v) | This mixture ensures the solubility of both the API and its impurities and is compatible with the mobile phase. |
Table 3: Gradient Elution Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 50 | 50 |
| 15.0 | 30 | 70 |
| 25.0 | 20 | 80 |
| 30.0 | 20 | 80 |
| 32.0 | 50 | 50 |
| 35.0 | 50 | 50 |
Preparation of Solutions
Standard Stock Solution (Levonorgestrel): Accurately weigh about 25 mg of Levonorgestrel Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 500 µg/mL.
Impurity Stock Solution: Accurately weigh about 2.5 mg of each available impurity standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This creates a stock with each impurity at approximately 50 µg/mL.
System Suitability Solution (Spiked Standard): Transfer 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask. Add 1.0 mL of the Impurity Stock Solution and dilute to volume with the diluent. This solution contains approximately 50 µg/mL of Levonorgestrel and 1.0 µg/mL of each impurity.
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 Levonorgestrel tablets.
-
Accurately weigh a portion of the powder equivalent to about 1.5 mg of Levonorgestrel and transfer to a 10 mL volumetric flask.[11]
-
Add approximately 7 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the API.[11]
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Centrifuge a portion of the solution at 4000 RPM for 10 minutes.[11]
-
Filter the supernatant through a 0.45 µm nylon syringe filter, discarding the first 2 mL of the filtrate.[11] The final nominal concentration is approximately 150 µg/mL of Levonorgestrel.
Method Development Workflow
The development of a robust, stability-indicating method follows a logical progression designed to achieve optimal separation and quantification.
Caption: Workflow for HPLC Method Development.
Forced Degradation (Stress) Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed on the Levonorgestrel API. The objective is to ensure that any degradation products formed under stress conditions are well-separated from the main Levonorgestrel peak and from each other.[5]
Protocol: Prepare solutions of Levonorgestrel (approx. 150 µg/mL) and subject them to the following conditions. Analyze the stressed samples against an unstressed standard and a blank.
-
Acid Hydrolysis: Add 1 mL of 1 N HCl, heat at 60°C for 24 hours, then neutralize with 1 N NaOH.[1]
-
Base Hydrolysis: Add 1 mL of 1 N NaOH, heat at 60°C for 24 hours, then neutralize with 1 N HCl.[1]
-
Oxidative Degradation: Add 1 mL of 30% H₂O₂, and keep at 60°C for 24 hours.[1]
-
Thermal Degradation: Expose solid drug powder to 105°C for 6 hours.[12] Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose the drug solution to direct sunlight for 6 hours or in a photostability chamber.[12]
Acceptance Criteria for the Method: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the Levonorgestrel peak (Resolution > 2.0) and the peak purity of the Levonorgestrel peak passes the analysis criteria (i.e., no co-elution). Significant degradation (typically 5-20%) should be observed to demonstrate the method's capability.[13]
Method Validation Protocol
The finalized method was validated according to ICH Q2(R2) guidelines.[14]
Caption: ICH Q2(R2) Validation Parameters.
Validation Parameters and Acceptance Criteria
The following table summarizes the validation experiments and their typical acceptance criteria.
Table 4: Method Validation Summary and Acceptance Criteria
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, standard, and spiked samples. Perform forced degradation studies. | No interference at the retention time of Levonorgestrel and its impurities. Peak purity of the analyte must pass. Resolution between peaks > 2.0. |
| Linearity | Analyze at least five concentrations over the range of LOQ to 150% of the impurity specification limit and 80-120% for the assay. | Correlation coefficient (r²) ≥ 0.999. y-intercept should be ≤ 2% of the response at 100% concentration.[15] |
| Range | Confirmed by linearity, accuracy, and precision data. | The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision. |
| Accuracy (% Recovery) | Analyze triplicate samples spiked with known amounts of API and impurities at three concentration levels (e.g., 50%, 100%, 150%). | Mean recovery should be within 98.0% to 102.0% for the assay and 90.0% to 110.0% for impurities.[15] |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0% for the assay. RSD ≤ 10.0% for impurities.[15] |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | The analyte peak should be clearly discernible from the baseline noise. |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1. Precision and accuracy at this level should be acceptable (e.g., RSD ≤ 10%). | The method should provide accurate and precise results at this lowest concentration level. |
| Robustness | Deliberately vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). | System suitability parameters must be met. No significant impact on the results (e.g., % change in assay value). |
| System Suitability | Inject the System Suitability Solution five times before starting the analysis. | Tailing factor ≤ 2.0. Theoretical plates > 2000. RSD of peak areas ≤ 2.0%. |
Conclusion
The HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the determination of Levonorgestrel and its impurities in tablet dosage forms. The successful separation of the active ingredient from its degradation products, as demonstrated in the forced degradation studies, confirms the stability-indicating nature of the method. This protocol provides a reliable and fully validated analytical tool that can be readily implemented in quality control laboratories to ensure that Levonorgestrel tablets meet the required quality and safety standards throughout their shelf life.
References
-
Veeprho. (n.d.). Levonorgestrel Impurities and Related Compound. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Prasetya, D., et al. (n.d.). Validation of High Performance of Liquid Chromatography Method for the Determination of Levonorgestrel and Ethinyl Estradiol in Tablets. Retrieved from [Link]
-
Reddy, R., et al. (2020, April 30). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. Retrieved from [Link]
-
Sudha, T., et al. (2022, April 30). Method Development and Validation of Stability Indicating UV Visible Spectrophotometric Method for Levonorgestrel in Bulk and Ta. International Journal of Pharmacy and Pharmaceutical Research. Retrieved from [Link]
-
Little, T. A. (2016, October 2). Establishing Acceptance Criteria for Analytical Methods. Pharmaceutical Technology. Retrieved from [Link]
-
Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Retrieved from [Link]
-
Kumar, K. A., et al. (n.d.). Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. International Journal of Advanced Science and Research. Retrieved from [Link]
-
Da Silva, B. A. M., et al. (2022, December 19). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Mourne Training Services. (2020, August 10). Where do the Acceptance Criteria in Method Validation Come From?. Retrieved from [Link]
-
Dev, S., et al. (n.d.). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. PubMed Central. Retrieved from [Link]
-
Sahu, P. K., et al. (2013, September 7). Validated RP- HPLC Method for Simultaneous Estimation of Levonorgestrel and Ethinylestradiol in Combined Dosage Form. SciSpace. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Levonorgestrel-impurities. Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Prasad, S., et al. (n.d.). Simultaneous HPLC Estimation of Levonorgestrel and Ethinylestradiol from Tablets. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Dash, A., et al. (2021, March 15). Journal of Drug Delivery and Therapeutics. Semantic Scholar. Retrieved from [Link]
-
Rani, J. D. B., & Deepti, C. A. (2023, December 2). Liquid Chromatographic-Electron Spray Ionization-Mass Spectroscopy Technique for the Simultaneous Determination of Ethinyl Estradiol & Etonogestrel and Characterization of New Forced Degradation Compounds. Asian Journal of Chemistry. Retrieved from [Link]
-
Boyd, M., et al. (2021, December 3). Models and methods to characterise levonorgestrel release from intradermally administered contraceptives. PubMed Central. Retrieved from [Link]
-
Analytica Chemie. (n.d.). Levonorgestrel Impurity. Retrieved from [Link]
-
SynZeal. (n.d.). Levonorgestrel EP Impurity M | 51087-61-7. Retrieved from [Link]
-
Bodoki, E., et al. (n.d.). Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. MDPI. Retrieved from [Link]
-
Reddy, C. S., & Katari, N. K. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC ASSAY METHOD FOR DETERMINATION OF LEVONORGESTREL IN TABLET FORM. European Journal of Biomedical and Pharmaceutical Sciences. Retrieved from [Link]
Sources
- 1. allsciencejournal.com [allsciencejournal.com]
- 2. veeprho.com [veeprho.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. clearsynth.com [clearsynth.com]
- 8. Levonorgestrel EP Impurity M | 51087-61-7 | SynZeal [synzeal.com]
- 9. Levonorgestrel Impurity - Analytica Chemie [analyticachemie.in]
- 10. ejbps.com [ejbps.com]
- 11. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 12. asianpubs.org [asianpubs.org]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. database.ich.org [database.ich.org]
- 15. demarcheiso17025.com [demarcheiso17025.com]
Application Note: The Strategic Use of Levonorgestrel Impurity C as a Reference Standard in Pharmaceutical Quality Control
Abstract
This application note provides a comprehensive guide for researchers, analytical scientists, and quality control professionals on the effective use of Levonorgestrel Impurity C as a reference standard. The robust quality control of Levonorgestrel, a widely used synthetic progestogen in contraceptive formulations, is contingent upon the accurate identification and quantification of its impurities.[1] This document delineates the significance of impurity profiling in accordance with international regulatory guidelines, provides the physicochemical properties of this compound, and presents detailed protocols for its qualification and implementation in routine QC testing via High-Performance Liquid Chromatography (HPLC).
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Manufacturing
The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity.[2] During the synthesis, purification, and storage of an API like Levonorgestrel, various process-related and degradation impurities can emerge.[1] These impurities, even in trace amounts, can potentially impact the therapeutic effect and safety profile of the final drug product.[3] Consequently, stringent control and monitoring of impurities are mandated by global regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4]
The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products, respectively.[5][6][7] A critical component of adhering to these guidelines is the use of well-characterized reference standards for impurities.[4] These standards are essential for the validation of analytical methods and for the accurate quantification of impurities in batch release testing.[8][9]
Levonorgestrel, the active levorotatory isomer of norgestrel, is a cornerstone of hormonal contraception.[1] Its widespread use necessitates a rigorous quality control regimen to ensure patient safety. This compound is a specified impurity in the European Pharmacopoeia (EP) and serves as a critical marker for the quality of Levonorgestrel API and its formulated products.[2][10] This application note will focus on the practical aspects of utilizing this compound as a reference standard in a GMP-compliant QC laboratory.
Characterization of this compound
A thorough understanding of the reference standard is fundamental to its correct application. This compound is chemically identified as 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol.[2][7][10][11][12][13] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol | [2][10] |
| CAS Number | 1337972-89-0 | [2][7][10][12] |
| Molecular Formula | C₂₃H₂₈O | [2][7][10][12] |
| Molecular Weight | 320.47 g/mol | [2][7][10][12] |
A high-purity this compound reference standard should be procured from a reputable supplier who provides a comprehensive Certificate of Analysis (CoA). The CoA must include detailed information on the material's identity, purity (typically determined by HPLC), and characterization data from techniques such as ¹H-NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[14]
The Reference Standard Management Lifecycle
The effective use of any reference standard within a regulated laboratory follows a defined lifecycle. This ensures the integrity and traceability of the standard, which is paramount for data reliability and regulatory compliance.
Caption: Workflow for Reference Standard Management.
Protocol for Qualification of a this compound Working Standard
For routine laboratory use, it is cost-effective and practical to qualify a secondary or "working" reference standard against a primary (e.g., pharmacopoeial) reference standard.[9] This protocol outlines the steps for qualifying a new batch of this compound working standard.
4.1. Objective
To qualify a new batch of this compound working standard by comparing its identity and purity against the current primary reference standard.
4.2. Materials and Equipment
-
This compound Primary Reference Standard (e.g., from EP or USP)
-
New batch of this compound to be qualified as the Working Standard
-
HPLC system with UV or DAD detector
-
Analytical balance
-
Volumetric flasks and pipettes (Class A)
-
HPLC grade acetonitrile and water
-
0.45 µm syringe filters
4.3. Chromatographic Conditions (Example)
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic, to be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
4.4. Standard Preparation
-
Primary Standard Stock Solution (PSS): Accurately weigh about 10 mg of the this compound primary standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Stock Solution (WSS): Accurately weigh about 10 mg of the new batch of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Solutions: Prepare triplicate solutions of both the primary and working standards at a concentration of approximately 10 µg/mL by diluting the stock solutions with the diluent.
4.5. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of the primary standard working solution to establish system suitability.
-
Inject the triplicate preparations of the primary and working standard solutions.
4.6. Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Identification (Retention Time) | The retention time of the major peak in the working standard chromatograms should not differ by more than 2.0% from the primary standard. | Confirms the identity of the working standard. |
| Purity (HPLC Area %) | The purity of the working standard should be ≥ 99.0% and comparable to the primary standard. | Ensures the working standard is of sufficient purity for its intended use. |
| Assay (vs. Primary Standard) | The calculated potency of the working standard should be between 98.0% and 102.0% of the primary standard. | Establishes a traceable potency value for the working standard. |
| System Suitability (%RSD) | The relative standard deviation of the peak areas from the five replicate injections of the primary standard should be ≤ 2.0%. | Demonstrates the precision of the analytical system. |
Protocol for Routine Analysis of Levonorgestrel for Impurity C
Once qualified, the this compound working standard can be used for the routine analysis of Levonorgestrel API and drug products.
5.1. Objective
To identify and quantify this compound in a sample of Levonorgestrel drug substance or drug product using the qualified working standard.
5.2. Materials and Equipment
-
Qualified this compound Working Standard
-
Levonorgestrel API or drug product sample
-
HPLC system and consumables as described in Section 4.2.
-
Chromatographic conditions as established in Section 4.3.
5.3. Solution Preparation
-
Standard Solution: Prepare a solution of the this compound working standard in the diluent at a concentration relevant to the specification limit (e.g., 0.1% of the test sample concentration).
-
Test Solution: Accurately weigh a quantity of Levonorgestrel API or an amount of powdered tablets equivalent to about 50 mg of Levonorgestrel into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent. Filter a portion of this solution through a 0.45 µm syringe filter.
5.4. Analytical Procedure
-
Equilibrate the HPLC system.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and response of this compound.
-
Inject the test solution.
5.5. Calculation
The percentage of this compound in the sample is calculated using the following formula:
% Impurity C = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * Purity_Std * 100
Where:
-
Area_Imp_Sample = Peak area of Impurity C in the test solution chromatogram
-
Area_Imp_Std = Peak area of Impurity C in the standard solution chromatogram
-
Conc_Std = Concentration of the working standard solution (mg/mL)
-
Conc_Sample = Concentration of the Levonorgestrel sample in the test solution (mg/mL)
-
Purity_Std = Purity of the working standard (as a decimal)
Caption: Workflow for Routine Impurity C Analysis.
Regulatory Context and Acceptance Criteria
The acceptance criteria for impurities are typically defined in the relevant pharmacopoeial monograph or in the marketing authorization dossier. The USP monograph for Levonorgestrel specifies that no single impurity should be greater than 0.5% and the sum of impurities should not exceed 2.0%.[4] While the USP monograph does not explicitly name Impurity C, the European Pharmacopoeia does list it as a specified impurity.[2][10] It is crucial to consult the current version of the relevant pharmacopoeia for the specific limits for this compound. The ICH Q3A and Q3B guidelines provide thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[2][3][15]
Conclusion
The use of a well-characterized this compound reference standard is a non-negotiable aspect of quality control for Levonorgestrel API and its finished products. It enables the accurate monitoring of impurity levels, ensuring that they remain within the established safety limits. The protocols outlined in this application note provide a robust framework for the qualification and routine use of this critical reference standard, thereby supporting regulatory compliance and safeguarding patient health. Adherence to a stringent reference standard management lifecycle is essential for maintaining the integrity of analytical data in a regulated pharmaceutical environment.
References
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]
-
European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products. Retrieved from [Link]
-
BioPharma Consulting Group. (n.d.). Creating Working Reference Standard (WRS) Qualification Protocols. Retrieved from [Link]
-
YouTube. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Retrieved from [Link]
-
SlideShare. (n.d.). ICH Q3B (R2):Impurities in new drug products. Retrieved from [Link]
-
International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
USP. (n.d.). USP Monographs: Levonorgestrel. Retrieved from [Link]
-
Pharma Beginners. (2020, February 22). SOP for Working/Reference Standard Qualification. Retrieved from [Link]
-
YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]
- Rajasekhara Reddy, et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management, 15(2), 379-406.
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]
-
Veeprho. (2020, August 28). Qualification of Pharmaceutical Working Standards. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). Levonorgestrel EP Impurity C | CAS No- 1337972-89-0. Retrieved from [Link]
-
Manasa Life Sciences. (n.d.). Levonorgestrel EP Impurity C. Retrieved from [Link]
-
USP. (n.d.). USP Monographs: Levonorgestrel and Ethinyl Estradiol Tablets. Retrieved from [Link]
-
Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. (n.d.). Retrieved from [Link]
-
USP. (2011, November 25). 3674 Levonorgestrel / Official Monographs USP 35. Retrieved from [Link]
-
PubMed Central. (n.d.). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. Retrieved from [Link]
-
Semantic Scholar. (2021, March 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Veeprho. (n.d.). Levonorgestrel EP Impurity C | CAS 1337972-89-0. Retrieved from [Link]
-
European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC ASSAY METHOD FOR DETERMINATION OF LEVONORGESTREL IN TABLET FORM. Retrieved from [Link]
-
Pharmasprings. (n.d.). A reliable RP HPLC analytical approach for the quantification of Levonorgestrel and Ethinylestradiol in formulated products. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Levonorgestrel-impurities. Retrieved from [Link]
-
European Medicines Agency. (2022, December 8). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. Retrieved from [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. jpionline.org [jpionline.org]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3B(R2) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 7. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. veeprho.com [veeprho.com]
- 10. Levonorgestrel EP Impurity C | Manasa Life Sciences [manasalifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Levonorgestrel EP Impurity C - SRIRAMCHEM [sriramchem.com]
- 14. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
Troubleshooting peak tailing in Levonorgestrel Impurity C HPLC analysis
Technical Support Center: Levonorgestrel Impurity Analysis
A Senior Application Scientist's Guide to Troubleshooting Peak Tailing in HPLC
Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering chromatographic challenges, specifically focusing on the common issue of peak tailing during the analysis of Levonorgestrel Impurity C. Asymmetry in chromatographic peaks can significantly compromise the accuracy and precision of impurity quantification, a critical aspect of drug quality control.
This resource provides in-depth, structured troubleshooting advice in a direct question-and-answer format. We will explore the root causes of peak tailing—from mobile phase and column chemistry to system hardware—and provide actionable, step-by-step protocols to restore optimal peak symmetry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My chromatogram for this compound shows significant peak tailing. What are the most common initial checks I should perform?
When peak tailing is first observed, it's crucial to follow a logical, systematic approach to diagnose the issue. Start with the simplest and most common potential causes before moving to more complex possibilities.
Initial Troubleshooting Workflow
-
Verify Mobile Phase Preparation: Incorrect mobile phase composition or pH is a frequent cause of peak shape issues.[1][2]
-
Action: Prepare a fresh batch of mobile phase, paying close attention to the correct proportions of organic solvent and aqueous buffer. Ensure all components are fully dissolved and the solution is thoroughly mixed and degassed.
-
Causality: Even minor deviations in organic content or buffer concentration can alter selectivity and peak shape.[3]
-
-
Confirm Column Equilibration: The column must be fully equilibrated with the mobile phase to ensure a stable and consistent chromatographic environment.
-
Action: Flush the column with at least 10-20 column volumes of the mobile phase. Monitor the baseline; a stable, flat baseline is a good indicator of equilibration.
-
Causality: Insufficient equilibration results in a non-homogenous stationary phase environment, leading to variable retention and poor peak shape.
-
-
Check System Suitability Parameters: Review your system suitability test (SST) results, as defined by pharmacopeias like the USP.[4][5][6][7]
-
Action: Inject a standard and verify that parameters such as tailing factor (Tf), resolution (Rs), and theoretical plates (N) are within the method's specifications. A failing tailing factor confirms the issue. The USP often recommends a tailing factor between 0.8 and 1.8.[5]
-
Q2: I've confirmed my initial checks, but the peak tailing persists. Could the mobile phase pH be the root cause?
Yes, mobile phase pH is one of the most critical factors affecting the peak shape of ionizable compounds, and it directly influences secondary interactions with the stationary phase.[8][9][10]
The Role of Silanol Groups and pH
Silica-based reversed-phase columns (e.g., C18, C8) have residual, unreacted silanol groups (Si-OH) on their surface.[11] These groups are acidic and can become ionized (Si-O⁻) at mobile phase pH values above approximately 3-4.[12][13]
Levonorgestrel and its impurities are steroids that lack strongly basic functional groups, but their polar hydroxyl and ketone moieties can still engage in secondary hydrogen bonding interactions with these active silanol sites. This unwanted interaction causes a portion of the analyte molecules to be retained more strongly, resulting in a "tailing" peak.[11][14]
Troubleshooting Protocol: Mobile Phase pH Adjustment
-
Objective: To suppress the ionization of residual silanol groups on the stationary phase.
-
Procedure:
-
Prepare the aqueous portion of your mobile phase.
-
Carefully adjust the pH to a value between 2.5 and 3.5 using an appropriate acid (e.g., phosphoric acid, formic acid). Operating in this pH range ensures the silanol groups are fully protonated (Si-OH), minimizing their ability to interact with the analyte.[12][15]
-
Prepare the final mobile phase by mixing the pH-adjusted aqueous component with the organic solvent (e.g., acetonitrile, methanol).
-
Thoroughly equilibrate the column with the new mobile phase before injecting your sample.
-
| Parameter | Recommendation | Rationale |
| Target pH Range | 2.5 - 3.5 | Suppresses silanol ionization, minimizing secondary retention.[12] |
| Buffer Choice | Phosphate, Formate | Provides good buffering capacity in the target pH range. |
| Buffer Concentration | 10-25 mM | Sufficient to control pH without causing salt precipitation. |
Q3: What if adjusting the mobile phase pH doesn't resolve the tailing? How do I determine if my HPLC column is the problem?
If mobile phase optimization fails, the column itself is the next logical suspect. Column performance degrades over time due to contamination, loss of stationary phase, or the creation of voids.
Diagnosing Column Issues
-
Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause peak tailing.[2]
-
Column Void: A void or channel can form at the column inlet due to pressure shocks or dissolution of the silica bed at extreme pH. This disrupts the sample band as it enters the column, leading to distorted or split peaks.[2][16]
-
Column Aging: Over its lifetime, a column's bonded phase can hydrolyze, exposing more active silanol sites and leading to increased tailing for polar compounds.[16]
Protocol: Column Wash and Regeneration
A thorough wash procedure can often restore a contaminated column's performance. Always disconnect the column from the detector before washing to prevent contamination of the detector cell.[17]
| Step | Solvent | Volume (Column Volumes) | Purpose |
| 1 | Mobile Phase (No Buffer) | 10-20 | Flush out buffer salts to prevent precipitation.[18] |
| 2 | 100% Acetonitrile | 20 | Remove moderately non-polar contaminants. |
| 3 | 100% Isopropanol | 10 | Remove strongly non-polar contaminants.[18] |
| 4 | 100% Acetonitrile | 20 | Transition back to a weaker solvent. |
| 5 | Mobile Phase (No Buffer) | 10 | Prepare column for re-equilibration. |
| 6 | Mobile Phase (with Buffer) | 20+ | Re-equilibrate the column for analysis. |
Note: This is a general procedure for reversed-phase columns. Always consult the manufacturer's specific care and use instructions first. If performance does not improve after washing, and you have access to a new, equivalent column, substituting it is the definitive test. If the new column provides symmetrical peaks, the original column should be replaced.[12]
Q4: Could my sample preparation or the HPLC system itself be causing the peak tailing?
Yes, both the sample solvent and issues within the HPLC hardware can contribute to peak asymmetry.
Sample Solvent Mismatch
Injecting a sample dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase can cause peak distortion.[19][20][21] The portion of the sample band at the edges of the injection plug mixes with the mobile phase and is diluted, while the center remains in the strong solvent. This differential migration through the column leads to a broadened or tailing peak.[22]
-
Best Practice: Whenever possible, dissolve your sample and standards in the initial mobile phase of your method.[23] If the analyte has poor solubility, use the weakest solvent possible that will fully dissolve it, and keep the injection volume to a minimum.
Extra-Column Volume (Dead Volume)
Extra-column volume refers to all the volume within the fluidic path outside of the column itself—including injector loops, tubing, and the detector flow cell.[24][25] Excessive volume can cause the sample band to spread before it even reaches the column, a phenomenon known as extra-column band broadening.[26] This effect is a common cause of peak tailing, especially in UHPLC systems where column volumes are very small.[27]
-
Troubleshooting Steps:
-
Check Fittings: Ensure all tubing connections, especially between the injector, column, and detector, are properly seated and not leaking. A poor connection can create a small void, contributing to dead volume.[16]
-
Minimize Tubing Length: Use the shortest possible length of connecting tubing with the narrowest internal diameter (I.D.) appropriate for your system's backpressure limits.[1][28]
-
Inspect for Blockages: A partial blockage in a frit or tubing can also distort flow paths and contribute to peak tailing.[2]
-
By systematically investigating these potential causes—from mobile phase chemistry to column health and system hardware—you can effectively diagnose and resolve peak tailing issues in your this compound analysis, ensuring the integrity and reliability of your chromatographic data.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
- HPLC Column Cleaning & Regener
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc., 28-10-2025.
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Technology Networks, 19-09-2023.
- General Chapters: <621> CHROM
- HPLC Column Cleaning and Regener
- HPLC Column: Types, Working Principles, Expert Tips, and Best Practices for Cleaning and Regener
- How To Regenerate a C18 HPLC Column. Chrom Tech, Inc., 28-10-2025.
- Column regeneration – what to do if column performance decreases. Tosoh Bioscience.
- Peak Tailing in HPLC. Element Lab Solutions.
- Extracolumn Effects.
- <621> Chromatography - US Pharmacopeia (USP). usp.org.
- How does an acid pH affect reversed-phase chromatography separ
- Extra-column Band Broadening in Ultra High Performance Liquid Chromatography. D-Scholarship@Pitt, 19-04-2011.
- Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. PubMed, 30-06-2006.
- Control pH During Method Development for Better Chrom
- USP-NF 621 Chrom
- Are You Sure You Understand USP <621>?.
- How to Reduce Peak Tailing in HPLC?. Phenomenex, 09-06-2025.
- The Theory of HPLC Column Chemistry. Crawford Scientific.
- Effect of mobile phase pH on reversed-phase HPLC separ
- buffered pH to avoid peak tailing.
- The use of Mobile Phase pH as a Method Development Tool.
- Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis. Technology Networks, 29-02-2024.
- Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu.
- Effects of Sample Solvents on Peak Shape. Shimadzu.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- New Study Investigates Optimizing Extra-Column Band Broadening in Micro-flow Capillary LC.
- Theory of HPLC Band Broadening. Scribd.
- HPLC Troubleshooting Guide. SCION Instruments.
- Troubleshooting Peak Shape Problems in HPLC.
- Troubleshooting Basics, Part 4: Peak Shape Problems.
- Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.
- Peak symmetry, asymmetry and their causes in HPLC. Lösungsfabrik, 23-06-2017.
Sources
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. acdlabs.com [acdlabs.com]
- 4. usp.org [usp.org]
- 5. Chromatography [usp.org]
- 6. scribd.com [scribd.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 14. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 15. biotage.com [biotage.com]
- 16. waters.com [waters.com]
- 17. Column regeneration – what to do if column performance decreases | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 18. chromtech.com [chromtech.com]
- 19. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
- 21. researchgate.net [researchgate.net]
- 22. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 23. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis | Separation Science [sepscience.com]
- 26. scribd.com [scribd.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. chromtech.com [chromtech.com]
Technical Support Center: Bioanalysis of Levonorgestrel Impurity C
A Guide to Identifying and Overcoming Matrix Effects in LC-MS/MS Assays
Welcome to the technical support guide for the bioanalysis of Levonorgestrel Impurity C. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with assay accuracy, precision, and sensitivity due to matrix effects. We will explore the root causes of these effects and provide practical, field-proven troubleshooting strategies and detailed protocols to ensure the integrity and reliability of your bioanalytical data.
Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: What are matrix effects and why are they a critical issue in the analysis of this compound?
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] When analyzing this compound (a non-polar, steroid-like molecule) in complex biological fluids like plasma or serum, endogenous substances such as phospholipids, salts, and proteins can co-extract with the analyte.[2][3]
During LC-MS/MS analysis, particularly with electrospray ionization (ESI), these matrix components compete with the analyte for ionization in the mass spectrometer's source.[3][4] This competition can lead to:
-
Ion Suppression: The most common effect, where the presence of matrix components reduces the analyte's signal intensity, leading to decreased sensitivity and underestimated concentrations.[3][5]
-
Ion Enhancement: Less frequently, matrix components can increase the analyte's signal, resulting in overestimated concentrations.[5]
These effects are a major concern because they compromise the accuracy, precision, and reproducibility of the quantitative results, which is unacceptable for data supporting regulatory submissions.[1][5]
Q2: How can I quantitatively assess if matrix effects are impacting my assay?
A definitive way to measure matrix effects is the post-extraction spike method .[4] This technique isolates the effect of the matrix on the MS response by comparing the signal of an analyte spiked into a clean matrix extract versus its signal in a neat (pure) solvent.
The Matrix Effect (ME) is calculated as follows:
ME (%) = (Peak Response in Post-Spiked Matrix / Peak Response in Neat Solution) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
According to regulatory guidelines like the FDA M10, this assessment should be performed using at least six different lots of the biological matrix to account for inter-subject variability.[6][7]
Protocol 1: Quantitative Assessment of Matrix Effect
-
Prepare Blank Matrix Extracts: Process at least six different lots of blank biological matrix (e.g., human plasma) using your established sample preparation method (e.g., PPT, LLE, or SPE).
-
Prepare Neat Standard Solution: Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., a mid-QC level). This is your "Neat Solution".
-
Create Post-Spike Samples: Spike the blank matrix extracts from Step 1 with the analyte to achieve the same final concentration as the Neat Solution.
-
Analyze Samples: Inject both the Neat Solution and the Post-Spike Samples into the LC-MS/MS system and record the analyte's peak area.
-
Calculate Matrix Effect: Use the formula above for each of the six lots and calculate the mean and coefficient of variation (%CV).
| Sample ID | Analyte Response (Neat Solution - Set A) | Analyte Response (Post-Spiked Blank Matrix - Set B) | Matrix Effect (%) [B/A * 100] |
| Lot 1 | 550,000 | 295,000 | 53.6% (Suppression) |
| Lot 2 | 550,000 | 310,000 | 56.4% (Suppression) |
| Lot 3 | 550,000 | 615,000 | 111.8% (Enhancement) |
| Lot 4 | 550,000 | 280,000 | 50.9% (Suppression) |
| Lot 5 | 550,000 | 330,000 | 60.0% (Suppression) |
| Lot 6 | 550,000 | 305,000 | 55.5% (Suppression) |
| This table presents example data demonstrating significant and variable matrix effects across different plasma lots. |
Troubleshooting Guides: Mitigation and Elimination Strategies
If your assessment reveals significant matrix effects (typically a deviation of >15% from 100% and/or high variability), a systematic approach is needed to mitigate them. The following workflow provides a decision-making framework.
Caption: Troubleshooting workflow for matrix effects.
Guide 1: Optimizing Sample Preparation (The First Line of Defense)
Improving the sample cleanup procedure is the most effective way to combat matrix effects.[2] The goal is to selectively remove interfering endogenous components while maximizing the recovery of this compound.
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile), leaving the analyte in the supernatant.[8] | Fast, simple, inexpensive, high recovery for non-protein-bound analytes.[9] | Produces the "dirtiest" extract; significant amounts of phospholipids and salts remain.[10] High risk of ion suppression. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases (aqueous sample and organic solvent) based on its solubility.[8] | Cleaner extracts than PPT, removes salts and some polar interferences.[11] | More labor-intensive, requires solvent optimization, potential for emulsions. |
| Solid-Phase Extraction (SPE) | Analyte is isolated from the matrix by selectively adsorbing it onto a solid sorbent, followed by washing away interferences and eluting the analyte.[12] | Provides the cleanest extracts, high selectivity, removes a wide range of interferences including phospholipids.[2][10] | Requires method development, higher cost per sample, can have lower recovery if not optimized. |
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Best for non-polar analytes like this compound.
-
To 100 µL of plasma sample, add the internal standard and 50 µL of a buffering agent (e.g., 0.1 M sodium carbonate) to adjust pH.
-
Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a hexane:ethyl acetate mixture[13]).
-
Vortex vigorously for 2 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness and reconstitute as described in the PPT protocol.
Recommended for maximum cleanliness.
-
Condition: Pass 1 mL of methanol through a C18 SPE cartridge.
-
Equilibrate: Pass 1 mL of deionized water through the cartridge.
-
Load: Load the pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid).
-
Wash: Pass 1 mL of a weak solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute: Elute this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute for analysis.
Caption: The five fundamental steps of Solid-Phase Extraction.
Guide 2: Advanced Chromatographic and Calibration Strategies
If optimizing sample preparation is insufficient, further refinements to the analytical method are necessary.
-
Chromatographic Separation: The goal is to chromatographically separate this compound from any co-eluting matrix components that were not removed during sample prep.[4]
-
Modify the Gradient: Increase the ramp time of the organic mobile phase to improve the resolution between peaks.
-
Use High-Efficiency Columns: Employ columns with smaller particle sizes (e.g., sub-2 µm) to achieve sharper peaks and better separation.
-
Employ a Divert Valve: Program the system to divert the flow from the initial and final parts of the chromatogram (where salts and highly retained components like phospholipids often elute) to waste, preventing them from entering the mass spectrometer source.[4]
-
-
Calibration and Internal Standards: The right calibration strategy can compensate for matrix effects that cannot be eliminated.[4]
-
Matrix-Matched Calibration: Prepare your calibration standards and QCs in the same blank biological matrix as your unknown samples. This ensures that the calibrators experience the same degree of ion suppression or enhancement as the analyte in the samples, improving accuracy.[4]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[5] A SIL-IS (e.g., this compound-d4) is chemically identical to the analyte but has a different mass. It co-elutes perfectly and experiences the exact same ionization effects. By measuring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively cancelled out.[1][5] While expensive, its use is strongly recommended for regulatory bioanalysis.[5]
-
Q&A: Regulatory Compliance and Validation
Q3: How do I formally validate the control of matrix effects for a regulatory submission?
Regulatory bodies like the FDA require a thorough validation of the bioanalytical method, with specific attention to matrix effects, as outlined in the ICH M10 guidance.[6][14]
To comply, your validation report must demonstrate:
-
Selectivity: Analyze at least six lots of blank matrix to show that there are no endogenous interferences at the retention time of the analyte and internal standard.[7]
-
Matrix Effect Assessment: Quantitatively evaluate the matrix effect using the post-extraction spike method across at least six different lots of matrix. The precision of the response in the presence of matrix, measured by the coefficient of variation (%CV), should be ≤15%.[7]
-
Accuracy and Precision: Run accuracy and precision batches using matrix-matched calibrators and QCs. The results must meet the acceptance criteria (typically ±15% of nominal for accuracy, and ≤15% for precision).[15]
By systematically identifying, mitigating, and validating the control of matrix effects, you can develop a robust and reliable bioanalytical method for this compound that will withstand scientific and regulatory scrutiny.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. [Link]
-
Furey, A., Moriarty, M., Bane, V., Kinsella, B., & Lehane, M. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta. [Link]
-
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
Waters Corporation. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]
-
Raman, V. V., & Charles, S. M. (2023). Current Development in Bioanalytical Sample Preparation Techniques. Journal of Applied Pharmaceutical Science. [Link]
-
Frontage Labs. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Frontage Labs. [Link]
-
SlideShare. (n.d.). Bioanalytical samples preparation. SlideShare. [Link]
-
LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Xeno-Tech. (n.d.). M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. Xeno-Tech. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. Agilent Technologies. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov. [Link]
-
LCGC International. (2024). Optimizing Sample Prep for Bioanalysis: Essential Techniques for Developing Robust Bioanalytical Methods. LCGC International. [Link]
-
American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review. [Link]
-
Wang, S., Cyronak, M., & Yang, E. (2017). Matrix Effects and Application of Matrix Effect Factor. Bioanalysis. [Link]
-
National Institutes of Health. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. [Link]
-
Manasa Life Sciences. (n.d.). Levonorgestrel EP Impurity C. Manasa Life Sciences. [Link]
-
Pharmaffiliates. (n.d.). Levonorgestrel-impurities. Pharmaffiliates. [Link]
-
PubMed. (2016). Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma and application to pharmacokinetics study. PubMed. [Link]
-
Veeprho. (n.d.). Levonorgestrel EP Impurity C | CAS 1337972-89-0. Veeprho. [Link]
-
National Institutes of Health. (2020). Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry. PMC. [Link]
-
Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. hhs.gov [hhs.gov]
- 8. Bioanalytical samples preparation | DOCX [slideshare.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. gcms.cz [gcms.cz]
- 12. longdom.org [longdom.org]
- 13. Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma and application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nebiolab.com [nebiolab.com]
- 15. fda.gov [fda.gov]
Optimizing mobile phase for better separation of Levonorgestrel impurities
Optimizing Mobile Phase for Enhanced Chromatographic Separation
Welcome to the technical support guide for the chromatographic analysis of Levonorgestrel and its related substances. Levonorgestrel, a synthetic progestogen, and its impurities are structurally very similar, often differing only by the position of a double bond or the presence of a hydroxyl group.[1][2][3] This structural similarity presents a significant challenge in achieving baseline separation using reversed-phase high-performance liquid chromatography (RP-HPLC).
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to help you diagnose and resolve common separation issues. We will delve into the rationale behind mobile phase adjustments, empowering you to move beyond simple method replication and toward intelligent method development.
Frequently Asked Questions & Troubleshooting Guides
Q1: My Levonorgestrel peak is exhibiting significant tailing. What is the likely cause and how can I fix it?
A1: Understanding and Mitigating Peak Tailing
Peak tailing is one of the most common issues in RP-HPLC and often indicates undesirable secondary interactions between the analyte and the stationary phase.[4] For basic compounds like Levonorgestrel, this is frequently caused by interactions with acidic silanol groups on the silica-based column packing material.[4]
Primary Causes & The Science Behind Them:
-
Silanol Interactions: Even with modern end-capped columns, some residual silanol groups (Si-OH) exist on the silica surface. At mid-range pH, these groups can be ionized (Si-O⁻) and interact electrostatically with any protonated basic sites on the analyte molecules, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5][6]
-
Incorrect Mobile Phase pH: If the mobile phase pH is not optimal to keep the analyte in a single, un-ionized state, peak shape can suffer.[7][8]
Troubleshooting Protocol:
-
Rule out System & Column Issues: First, ensure the problem isn't mechanical. Inject a neutral test compound (e.g., Toluene). If it also tails, the issue might be a column void or a system problem. If the neutral compound has a good peak shape, the problem is chemical in nature.
-
Lower the Mobile Phase pH: The most effective way to suppress silanol interactions is to lower the pH of the aqueous portion of the mobile phase. By operating at a pH between 2.5 and 4.0, the silanol groups are protonated (Si-OH), neutralizing their negative charge and minimizing secondary interactions with basic analytes.[9][10]
-
Action: Add a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to your aqueous phase (e.g., Water).
-
-
Introduce a Competing Base (If pH adjustment is limited): If you cannot lower the pH, a small concentration of a basic additive like triethylamine (TEA) can be used. TEA acts as a competing base, preferentially interacting with the active silanol sites and masking them from the analyte.
-
Caution: TEA can shorten column lifetime and is not ideal for LC-MS applications due to ion suppression.
-
-
Reduce Sample Concentration: Perform a series of injections with decreasing sample concentration. If peak shape improves, you were likely overloading the column.[5]
Q2: Two of my key impurities are co-eluting or have very poor resolution (Rs < 1.5). How can I improve their separation by modifying the mobile phase?
A2: A Systematic Approach to Improving Resolution
Resolution is a function of column efficiency, selectivity, and retention factor. While efficiency is largely determined by the column and system, selectivity and retention are heavily influenced by the mobile phase composition.[5] Since Levonorgestrel impurities are structurally similar, changing the selectivity of the chromatographic system is the most powerful tool.[11][12]
The Causality of Poor Resolution:
Poor resolution between two peaks means the chromatographic system is not adequately discriminating between them. This can be due to insufficient interaction time with the stationary phase or, more commonly, because the mobile phase is interacting with both compounds in a nearly identical manner, failing to exploit subtle differences in their polarity, size, or shape.
Workflow for Improving Resolution:
The following diagram outlines a systematic workflow for troubleshooting poor resolution.
Caption: Troubleshooting Workflow for Poor Resolution.
Step-by-Step Mobile Phase Optimization Protocol:
-
Adjust Mobile Phase Strength (The "Organic" Percentage):
-
Action: In a reversed-phase system, decreasing the percentage of the organic modifier (e.g., acetonitrile) increases retention time.[13] This longer residence time on the column can often be enough to resolve closely eluting peaks. Try decreasing the organic content by 2-5% increments.
-
Causality: Longer retention (higher k') gives the stationary phase more "time" to interact differently with the analytes, potentially improving separation.
-
-
Change the Organic Modifier Type (Altering Selectivity):
-
Action: If adjusting the strength isn't enough, switch the organic modifier. The most common alternatives are acetonitrile (ACN) and methanol (MeOH).[14] If your current method uses ACN, develop a parallel method using MeOH.
-
Causality: ACN and MeOH interact with analytes differently. MeOH is a protic solvent, capable of hydrogen-bond donating, while ACN is aprotic and acts as a hydrogen-bond acceptor.[14] For steroid-like molecules with hydroxyl groups, this difference can significantly alter elution order and selectivity, often resolving stubborn co-elutions.
-
-
Optimize Mobile Phase pH (Exploiting Ionization):
-
Action: If your impurities have ionizable functional groups, adjusting the mobile phase pH is a powerful tool.[7][8][10] Test pH values that are at least 2 units away from the pKa of the analytes to ensure they are fully protonated or deprotonated. For Levonorgestrel and its impurities, which are largely neutral but can have weakly basic character, exploring a pH range from 3.0 to 7.0 can reveal selectivity changes.[9]
-
Causality: Changing the pH alters the ionization state of an analyte, which dramatically changes its polarity and, therefore, its retention in RP-HPLC.[7] This can be used to selectively shift the retention time of one impurity relative to another.
-
Q3: Should I use an isocratic or a gradient elution for my impurity profile method?
A3: Choosing the Right Elution Mode
The choice between isocratic and gradient elution depends entirely on the complexity of your sample and the analytical goal.[15][16]
-
Isocratic Elution: Uses a constant mobile phase composition throughout the run.[17]
-
Best for: Simple mixtures where impurities elute close to the main peak. It's also preferable for quality control (QC) assays of the main component due to its simplicity and reproducibility.[18]
-
Drawback: The "General Elution Problem." Early eluting peaks may be unresolved, while late-eluting peaks become broad and difficult to detect.[19]
-
-
Gradient Elution: The mobile phase composition changes over time, typically by increasing the percentage of the organic solvent.[15][17]
-
Best for: Complex samples with impurities that span a wide polarity range, such as in forced degradation studies.[12][16][18] Gradient elution provides good resolution for both early and late-eluting peaks and keeps later peaks sharp.[19]
-
Drawback: Requires a column re-equilibration step between injections, increasing total run time. It can also be more susceptible to baseline drift and requires a more sophisticated HPLC pump.[18]
-
Data-Driven Decision:
| Feature | Isocratic Elution | Gradient Elution |
| Mobile Phase | Constant Composition | Variable Composition |
| Best Application | Simple mixtures, QC assays[18] | Complex mixtures, impurity profiling, stability studies[17][18] |
| Peak Shape | Late-eluting peaks can be broad[19] | Maintains sharp peaks throughout the run[16] |
| Run Time | Potentially long for strongly retained compounds | Shorter analysis time for wide polarity ranges[15] |
| Complexity | Simple, highly reproducible[17] | More complex, requires re-equilibration[18] |
For a comprehensive impurity profile of Levonorgestrel, especially after forced degradation, a gradient method is almost always necessary to ensure all potential degradants are separated and quantified effectively.[11][12]
Q4: My retention times are drifting between injections. What could be the cause in the mobile phase?
A4: Diagnosing and Stabilizing Retention Time
Unstable retention times are a critical issue, as they compromise the identity and quantification of peaks. While system issues (leaks, pump problems) can be a cause, mobile phase instability is a frequent culprit.[6]
Potential Mobile Phase Causes:
-
Insufficient Column Equilibration: This is especially common with gradient methods. If the column is not fully returned to the initial mobile phase conditions before the next injection, retention times will shift, usually to be shorter.
-
Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
-
-
Mobile Phase Volatility: If one component of your mobile phase (e.g., acetonitrile) is more volatile than the other (water), its concentration can change over time due to evaporation.
-
Solution: Keep mobile phase bottles loosely capped (not airtight, to avoid pump cavitation) and prepare fresh mobile phase daily.[5]
-
-
Unbuffered pH: If your mobile phase pH is near the pKa of an analyte and is not controlled by a buffer, small changes in CO₂ absorption from the air can alter the pH and cause significant retention shifts.[8]
-
Solution: If operating at a specific pH is critical for selectivity, use a buffer. Choose a buffer with a pKa within +/- 1 unit of your target pH. For example, a phosphate buffer is effective around pH 7, while a formate buffer is good for pH ~3.7. Ensure the buffer is soluble in all mobile phase compositions used in your gradient.
-
The relationship between these key mobile phase parameters and their impact on the chromatogram is visualized below.
Caption: Interplay of Mobile Phase Parameters and Chromatographic Results.
References
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
- HPLC Troubleshooting Guide.Sigma-Aldrich.
- Troubleshooting Peak Shape Problems in HPLC.
- Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. (2025). PharmaGuru.
- HPLC Troubleshooting Guide.ACE HPLC Columns.
- Successful HPLC Operation – A Troubleshooting Guide.Thermo Fisher Scientific.
- Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chrom
- [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? (2026).
- When is Gradient Elution Better than Isocr
- Gradient vs. Isocratic Elution in HPLC.Danaher Life Sciences.
- Application Note: Isocratic vs.
- RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formul
- Levonorgestrel EP Impurities & USP Related Compounds.SynThink Research Chemicals.
- Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation.International Journal of Advanced Science and Research.
- Levonorgestrel.Wikipedia.
- HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. (2013). Restek.
- CAS 4222-96-2 Levonorgestrel EP Impurity N.BOC Sciences.
- Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. (2020). International Journal of Scientific Research and Management.
- Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. (2022). Journal of Pharmaceutical and Biomedical Analysis.
- Forced degradation and impurity profiling.ScienceDirect.
- Levonorgestrel EP Impurity B.
- Chromatographic Mode of an R-P HPLC Column. (2023). Hawach Scientific.
- Levonorgestrel.
- USP Method Transfer of Levonorgestrel and Ethinyl Estradiol Tablets
- Levonorgestrel-impurities.
- Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin in stereoselective skin permeation study. (2025).
- ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. (2020).
- High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. (2022). PubMed Central (PMC)
- The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
- Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastew
- Role of Organic Modifier and Gradient Shape in RP-HPLC Separation: Analysis of GCSF Variants. (2015).
- Levonorgestrel impurity B CRS.LGC Standards.
- Exploring the Role of pH in HPLC Separ
- Forced degradation and impurity profiling: Recent trends in analytical perspectives. (2025).
- The Importance Of Mobile Phase PH in Chromatographic Separ
- USP Monographs: Levonorgestrel.USP-NF.
- LEVONORGESTREL.
- Control pH During Method Development for Better Chrom
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.Thermo Fisher Scientific.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Levonorgestrel - Wikipedia [en.wikipedia.org]
- 3. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 7. moravek.com [moravek.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. agilent.com [agilent.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. allsciencejournal.com [allsciencejournal.com]
- 12. Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromblog.wordpress.com [chromblog.wordpress.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. welch-us.com [welch-us.com]
- 19. biotage.com [biotage.com]
Improving peak resolution in the chromatographic analysis of Levonorgestrel
Welcome to the technical support center for the chromatographic analysis of Levonorgestrel (LNG). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to peak resolution in HPLC and UHPLC methods. Our approach is grounded in fundamental chromatographic principles to not only solve immediate problems but also to empower you with the knowledge to proactively optimize your methods for robust and reliable results.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during the analysis of Levonorgestrel.
Q1: Why am I seeing poor peak shape (tailing or fronting) for my Levonorgestrel peak?
Peak asymmetry is a common problem in HPLC.[1]
-
Peak Tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on silica-based columns.[2] Other causes include column overload, a void at the column inlet, or a partially blocked frit.[3][4]
-
Peak Fronting is typically a symptom of sample overload or injecting the sample in a solvent that is significantly stronger than the mobile phase.[2][3]
Q2: My Levonorgestrel peak is co-eluting with an impurity. What is the quickest way to improve resolution?
The fastest way to affect resolution is to change the separation's selectivity (α).[5][6] This can be achieved by:
-
Changing the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter elution patterns due to different solvent-analyte interactions.[5][7]
-
Adjusting Mobile Phase Strength: Decreasing the percentage of the organic solvent in the mobile phase (for reversed-phase) will increase the retention factor (k') and may improve the separation of early-eluting peaks.[6][7]
-
Modifying Column Temperature: Changing the temperature affects mobile phase viscosity and can alter selectivity, sometimes significantly improving resolution between a critical pair of peaks.[8]
Q3: What type of HPLC column is best for Levonorgestrel analysis?
Octadecyl (C18 or L1) and octyl (C8 or L7) columns are the most commonly used stationary phases for steroid analysis due to their hydrophobic nature, which is well-suited for retaining relatively nonpolar molecules like Levonorgestrel.[9][10] The USP monograph for Levonorgestrel and Ethinyl Estradiol Tablets specifies a C8 (L7) column.[11] For challenging separations involving closely related impurities, alternative selectivities like Phenyl-Hexyl or Biphenyl phases can provide unique interactions and improve resolution.[5][12]
Q4: Does the mobile phase pH matter for Levonorgestrel, a neutral compound?
While Levonorgestrel itself is a neutral molecule and its retention is largely unaffected by pH, the mobile phase pH is critically important for controlling the retention and peak shape of any ionizable impurities or co-formulants (like Ethinyl Estradiol).[13][14] Controlling the pH ensures that the ionization state of these other compounds is consistent, leading to stable retention times and reproducible separations.[15] For method robustness, it's best to use a buffered mobile phase at a pH at least 1.5-2 units away from the pKa of any ionizable analytes.[14][15]
Troubleshooting Guide: A Deeper Dive
This section provides a systematic approach to diagnosing and solving specific peak resolution problems.
Problem 1: Peak Tailing
You observe a Levonorgestrel peak with an asymmetry factor > 1.2.
Causality Analysis: Peak tailing for a neutral compound like Levonorgestrel on a reversed-phase column is less likely to be from silanol interactions (which primarily affect bases) and more likely due to physical or chemical issues with the column or sample.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Problem 2: Poor Resolution Between Levonorgestrel and an Impurity (Rs < 1.5)
Your method is unable to adequately separate Levonorgestrel from a known related substance or a degradation product.
Causality Analysis: Poor resolution is a function of insufficient column efficiency (N), retention (k'), or, most importantly, selectivity (α).[6][7] To resolve co-eluting peaks, one or more of these factors must be optimized.
The Resolution Equation Parameters:
Caption: Factors influencing chromatographic resolution.
Optimization Strategy Table:
| Parameter to Modify | Action | Expected Outcome & Rationale |
| Selectivity (α) | Change organic modifier (e.g., Acetonitrile to Methanol). | Alters the fundamental interactions between analytes and the mobile/stationary phases. This is the most powerful tool for changing peak elution order and relative spacing.[5][7] |
| Change stationary phase (e.g., C18 to Phenyl-Hexyl). | Introduces different separation mechanisms (e.g., π-π interactions with a phenyl column), which can dramatically improve selectivity for aromatic or unsaturated compounds.[5][12] | |
| Retention (k') | Decrease the percentage of organic solvent in the mobile phase. | Increases retention time for all analytes. This can improve resolution for early-eluting peaks by giving them more time to interact with the stationary phase.[6] |
| Efficiency (N) | Decrease the column particle size (e.g., 5 µm to sub-2 µm). | Increases the number of theoretical plates, leading to narrower, sharper peaks which are easier to resolve. Requires a UHPLC system to handle the higher backpressure.[6][7] |
| Decrease the flow rate. | Can increase efficiency by allowing more time for analyte mass transfer between phases, often leading to better resolution, though at the cost of longer run times.[8] |
Problem 3: Retention Time Drifting or Unstable
The retention time of Levonorgestrel changes between injections or across a sequence.
Causality Analysis: Drifting retention times point to a system that is not in equilibrium or is changing over time. Common causes include inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.[2][16]
Troubleshooting Table:
| Observation | Possible Cause | Recommended Action |
| Gradual decrease in retention time. | Column contamination with strongly retained compounds. | Implement a robust column wash protocol at the end of each sequence. |
| Gradual increase in retention time. | Mobile phase composition changing (e.g., evaporation of volatile organic component). | Keep mobile phase bottles capped. Prepare fresh mobile phase daily.[16] |
| Sudden shifts in retention time. | Pump malfunction or leak; air bubbles in the pump. | Check for leaks in the system.[1] Purge the pump to remove air bubbles.[1] |
| Random, unpredictable shifts. | Inadequate column equilibration; temperature fluctuations. | Ensure the column is equilibrated with at least 10-15 column volumes of mobile phase before injection. Use a thermostatted column compartment.[16] |
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization for Resolution
This protocol outlines a systematic approach to optimizing the separation of Levonorgestrel from a critical impurity by modifying the mobile phase.
-
Establish a Baseline: Run your current method and record the retention times (t_R) and resolution (R_s) for Levonorgestrel and the co-eluting impurity.
-
Adjust Mobile Phase Strength:
-
Prepare three mobile phases with varying organic content: your current percentage, -5%, and +5% (e.g., if you use 50% ACN, prepare 45%, 50%, and 55% ACN).
-
Inject your sample using each mobile phase (ensure proper column equilibration for each change).
-
Analyze the chromatograms. A lower organic percentage should increase retention and may improve resolution.[6]
-
-
Change Organic Modifier:
-
If adjusting strength is insufficient, switch the organic modifier. Prepare a mobile phase using methanol at a concentration that gives a similar retention time for Levonorgestrel as your original acetonitrile method. (Note: Methanol is more viscous and will generate higher backpressure).
-
Inject the sample and evaluate the change in selectivity (α). The elution order of the impurity relative to Levonorgestrel may change.[5]
-
-
Evaluate and Finalize: Compare the resolution values from all experiments. Select the condition that provides a resolution of >2.0 for the critical pair while maintaining a reasonable run time.
Protocol 2: Diagnosing and Cleaning a Contaminated Column
This protocol helps determine if column contamination is the source of peak shape or pressure issues.
-
Performance Check: Inject a standard solution of Levonorgestrel and note the peak shape, retention time, and system backpressure.
-
Disconnect and Flush: Disconnect the column from the detector. Flush the column with 20-30 column volumes of your mobile phase without the buffer (e.g., if your mobile phase is 50:50 ACN:Buffer, flush with 50:50 ACN:Water).
-
Strong Solvent Wash:
-
Flush the column with 20-30 column volumes of 100% Acetonitrile.
-
Flush with 20-30 column volumes of 100% Isopropanol (an excellent solvent for removing strongly retained hydrophobic contaminants).
-
Flush again with 20-30 column volumes of 100% Acetonitrile.
-
-
Re-equilibrate: Re-introduce your buffered mobile phase and equilibrate the column for at least 15-20 column volumes.
-
Re-evaluate Performance: Reconnect the column to the detector and inject the same standard solution as in Step 1.
References
- Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. (n.d.).
- HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns.
- RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. (2022). PubMed Central.
- Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. (2020). International Journal of Scientific Research in Modern Science.
- ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. (2020). ResearchGate.
- Validation of High Performance of Liquid Chromatography Method for the Determination of Levonorgestrel and Ethinyl Estradiol in Tablets. (n.d.). International Journal of Applied Pharmaceutics.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- USP Method Transfer of Levonorgestrel and Ethinyl Estradiol Tablets from HPLC to UPLC. (n.d.). Waters Corporation.
- High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. (2022). PubMed Central.
- Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. (2012). Agilent Technologies.
- Investigating LC Column Selectivity for 19 Steroids in a Clinical Research Setting. (2023). Oxford Academic.
- USP Monographs: Levonorgestrel and Ethinyl Estradiol Tablets. (n.d.). USP-NF.
- How To Improve Resolution In HPLC: 5 Simple Tips. (2025). PharmaGuru.
- Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International.
- Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru.
- Methods for Changing Peak Resolution in HPLC. (2025). Chrom Tech, Inc.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Shimadzu.
- Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
- Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. hplc.eu [hplc.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. agilent.com [agilent.com]
- 6. chromtech.com [chromtech.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacopeia.cn [pharmacopeia.cn]
- 12. academic.oup.com [academic.oup.com]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Method Robustness for Levonorgestrel Impurity C
As a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers and drug development professionals on robustness testing for the quantification of Levonorgestrel Impurity C. The content is structured to address common challenges and questions in a direct, problem-solving format, grounded in established scientific principles and regulatory guidelines.
This guide is designed to provide expert-level support for developing and troubleshooting a robust analytical method for quantifying this compound. It delves into the causality behind experimental choices and provides practical, field-proven insights.
Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions regarding the design and execution of a robustness study.
Q1: What is method robustness and why is it critical for quantifying impurities like this compound?
A: Method robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1][2] For impurity quantification, this is paramount. A robust method ensures that routine, day-to-day variations—such as slight fluctuations in mobile phase composition, different batches of columns, or minor temperature changes—do not lead to an incorrect result, such as failing to detect an impurity or reporting an inaccurate quantity. This reliability is a core requirement of regulatory bodies like the FDA and is detailed in the ICH Q2(R1) guideline.[1][3] The objective is to demonstrate the method's reliability during normal usage.[1]
Q2: Which specific parameters should I investigate for the robustness of a Reverse-Phase HPLC method for this compound?
A: The selection of parameters depends on the specific method, but for a typical RP-HPLC method for related substances, you should evaluate the factors that are most likely to influence the separation and quantification. Based on ICH guidelines, the following are critical to investigate:[1][4]
| Parameter | Typical Variation | Potential Effect on Chromatogram |
| Mobile Phase pH | ± 0.2 units | Retention time shifts, changes in peak shape (tailing/fronting), altered resolution. |
| Mobile Phase Composition | ± 2% absolute or ± 10% relative for the minor component | Significant shifts in retention time and resolution. |
| Column Temperature | ± 5 °C | Changes in retention time, viscosity, and selectivity. Can affect peak shape. |
| Flow Rate | ± 10% of the nominal flow | Proportional changes in retention time, potential changes in resolution. |
| Wavelength | ± 2 nm | Changes in peak response and sensitivity, affecting quantification. |
| Column Batch/Lot | Different lots/batches of the same column type | Variations in selectivity, retention, and peak shape due to minor differences in silica packing and bonding. |
| HPLC System | Different but equivalent HPLC/UPLC instruments | Variations in extra-column volume, pump mixing, and detector response can lead to shifts in retention and peak shape.[5] |
Q3: How do I establish acceptance criteria for a robustness study?
A: Acceptance criteria should be based on the method's performance requirements and system suitability test (SST) limits.[6] The goal is to ensure that even with deliberate variations, the method remains suitable for its intended purpose.[7] A common approach is to verify that all system suitability criteria are met under all tested robustness conditions. Key SST parameters for an impurity method include:
-
Resolution (Rs): The resolution between the main component (Levonorgestrel) and Impurity C, as well as between Impurity C and any other adjacent peaks, should remain above a critical value (e.g., Rs > 2.0).[3][8]
-
Tailing Factor (Tf): The tailing factor for the Impurity C peak should typically be ≤ 2.0 to ensure accurate integration.[8]
-
Repeatability (%RSD): The relative standard deviation of replicate injections should remain within established limits (e.g., %RSD < 10% for an impurity at the quantitation limit).[9]
If the SST passes under all varied conditions, the method is considered robust.
Q4: What is the difference between robustness and ruggedness?
A: These terms are often confused. Robustness evaluates the effect of variations within a single laboratory by deliberately changing method parameters (e.g., pH, temperature).[1][2] Ruggedness , as defined by USP, is a measure of the reproducibility of results under the variations expected between different laboratories, analysts, or instruments.[10][11] The ICH Q2(R1) guideline includes the concept of ruggedness within "Intermediate Precision," which assesses these inter-analyst, inter-day, and inter-equipment variations.[11]
Q5: Do I need to perform robustness testing if I am using a pharmacopeial (e.g., USP, EP) method?
A: While you are not required to re-validate a pharmacopeial method, you must verify its suitability under your actual conditions of use.[12][13] This verification process often includes an assessment of selected performance characteristics to demonstrate that the method works as intended in your laboratory, with your equipment, reagents, and personnel.[13] While a full robustness study may not be required, demonstrating that the system suitability requirements are consistently met is essential.
Troubleshooting Guide: Robustness Study Failures
This section provides solutions to specific issues you may encounter during your experiments.
Q: My system suitability fails for resolution (Rs < 2.0) between Levonorgestrel and Impurity C after a minor increase in the mobile phase's organic content. What should I do?
A: This is a classic sign that your method is not robust with respect to mobile phase composition. The decreased resolution indicates that the two peaks are moving closer together as the elution strength increases.
-
Causality: Levonorgestrel and its impurities are structurally similar, making their separation sensitive to the mobile phase's solvating power. A small increase in organic solvent (e.g., acetonitrile) reduces retention, but it may affect the two compounds differently, thereby compressing the separation window.
-
Troubleshooting Steps:
-
Confirm the Failure: First, ensure the failure is repeatable and not due to an error in mobile phase preparation. Prepare a fresh batch of the nominal and varied mobile phases and re-inject the system suitability solution (SSS).[14]
-
Evaluate the Method's Operating Point: Your nominal condition may be too close to a "cliff edge" where resolution rapidly degrades. Consider re-developing the method to operate at a point where resolution is more stable. This might involve slightly decreasing the nominal organic content to provide a larger resolution safety margin.
-
Assess Other Factors: If re-development is not an option, investigate if another parameter can compensate. For example, a lower column temperature can sometimes increase retention and improve the resolution of closely eluting compounds.
-
Tighten Method Parameters: If the method cannot be easily modified, the robustness study has successfully identified a critical parameter. The solution is to specify tighter control over this parameter in the final analytical procedure (e.g., specify mobile phase composition as 50.0% ± 1.0% instead of ± 2.0%).
-
Q: I'm observing significant peak tailing (Tf > 2.0) for Impurity C when I change the column from a different batch. Why is this happening and how can I fix it?
A: Peak tailing for basic compounds is a common issue in reversed-phase HPLC and often points to secondary interactions with the stationary phase.[15]
-
Causality: The primary cause is often interaction between basic analytes and acidic, ionized silanol groups (Si-O⁻) on the surface of the silica packing material.[15] Different column batches can have slight variations in the number of residual silanols or the effectiveness of the end-capping, leading to inconsistent peak shapes.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the analyte. At this pH, both the analyte and the silanol groups are protonated, minimizing the ionic interactions that cause tailing.
-
Use a Different Column Chemistry: If pH adjustment is not feasible, consider using a column with a different bonding technology. Polar-embedded or polar-endcapped columns are designed to shield the silica surface and provide better peak shape for basic compounds.[15]
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of the analyte.
-
Define Column Specifications: Your robustness study has highlighted that the method is sensitive to the column batch. You may need to specify a particular brand and type of column in the method and perform column qualification before use.
-
Q: The retention time for Impurity C is shifting outside my acceptance window when I use a different HPLC system, even though the method is identical. What are the likely causes?
A: Retention time shifts between different HPLC systems are typically caused by differences in system dwell volume or pump performance.
-
Causality:
-
Dwell Volume (Gradient Delay Volume): This is the volume from the point of solvent mixing to the head of the column. Different systems have different dwell volumes. In a gradient method, a larger dwell volume will cause the gradient to reach the column later, resulting in longer retention times for all peaks.
-
Pump Calibration & Performance: The accuracy and precision of the solvent mixing can vary between pumps. If one pump delivers a slightly stronger mobile phase composition than the other, retention times will decrease.[16]
-
-
Troubleshooting Steps:
-
Measure and Compare Dwell Volumes: If running a gradient method, measure the dwell volume of each system. If they are significantly different, this is the likely cause. While you cannot change the hardware, this knowledge confirms the method's sensitivity to the system and must be noted.
-
Check Pump Calibration: Verify that the flow rate and solvent proportioning are accurate on both systems.
-
Use Isocratic Conditions: If the problem persists, try running the method under isocratic conditions. If the retention time shift disappears, the issue is related to gradient formation and mixing.
-
Adjust the Method: For gradient methods sensitive to dwell volume, you can sometimes add an initial isocratic hold to the gradient profile. This allows different systems to "catch up" before the gradient ramp begins, harmonizing the resulting chromatography.
-
Experimental Protocols
Protocol 1: Executing a Robustness Study for this compound
-
Preparation: Prepare a System Suitability Solution (SSS) containing Levonorgestrel at the nominal concentration and this compound spiked at a relevant level (e.g., the reporting threshold or specification limit).[17]
-
Nominal Conditions: Equilibrate the HPLC system with the mobile phase under nominal method conditions. Inject the SSS in replicate (e.g., n=5) and verify that all system suitability parameters (e.g., resolution, tailing factor, %RSD) pass the pre-defined acceptance criteria.[17]
-
Vary First Parameter: Adjust the first parameter to its lower limit (e.g., decrease column temperature by 5 °C). Allow the system to fully equilibrate.
-
Test Lower Limit: Inject the SSS (e.g., n=2) and record the system suitability results.
-
Vary to Upper Limit: Adjust the same parameter to its upper limit (e.g., increase column temperature by 5 °C). Allow the system to equilibrate.
-
Test Upper Limit: Inject the SSS (e.g., n=2) and record the system suitability results.
-
Return to Nominal: Return the parameter to its nominal value.
-
Repeat: Repeat steps 3-7 for each parameter listed in the robustness study plan (see table above). It is crucial to change only one parameter at a time.[14]
-
Data Analysis: Compile all system suitability results. The method is considered robust if all SST criteria are met under all tested variations. If a failure occurs, it indicates a parameter to which the method is sensitive, which must be addressed as described in the troubleshooting guide.
Diagram: Troubleshooting Workflow for SST Failure
The following diagram outlines a logical decision-making process when a system suitability parameter fails during a robustness test.
Caption: Decision tree for troubleshooting SST failures.
References
-
This compound | C23H28O | CID 29979853 - PubChem - NIH . PubChem. Available at: [Link]
-
RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION . (2020-07-26). YouTube. Available at: [Link]
-
What are the Common Peak Problems in HPLC - Chromatography Today . Chromatography Today. Available at: [Link]
-
HPLC PEAK Fronting and Tailing, Common Reasons For It - HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] . (2019-10-19). hplctips.blogspot.com. Available at: [Link]
-
USP <1225> Method Validation - BA Sciences . BA Sciences. Available at: [Link]
-
VALIDATION OF COMPENDIAL METHODS - General Chapters . USP. Available at: [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025-10-28). Chrom Tech. Available at: [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation . Waters Corporation. Available at: [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs . (2022-10-06). ACD/Labs. Available at: [Link]
-
Considerations for Method Validation | Pharmaceutical Technology . (2023-02-02). Pharmaceutical Technology. Available at: [Link]
-
Related Substances-Method Validation-PPT_slide | PPT - Slideshare . Slideshare. Available at: [Link]
-
Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation . International Journal of Advanced Science and Research. Available at: [Link]
-
Method Development and Validation of Stability Indicating UV Visible Spectrophotometric Method for Levonorgestrel in Bulk and Ta - IJPPR . (2022-04-30). IJPPR. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . ICH. Available at: [Link]
-
Method development and validation of related substances in Pantoprazole Sodium by RP HPLC - JOCPR . Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions - MicroSolv . (2025-11-03). MicroSolv. Available at: [Link]
-
Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach - PubMed . (2022-12-19). PubMed. Available at: [Link]
-
Key ICH Method Validation Parameters to Know - Altabrisa Group . (2025-08-25). Altabrisa Group. Available at: [Link]
-
Method Validation and Robustness | LCGC International . LCGC International. Available at: [Link]
-
Specificity & Robustness - Pharma Validation . (2025-07-21). Pharma Validation. Available at: [Link]
-
ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH . (2020-04-01). IJPSR. Available at: [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog . (2025-11-13). Investigations of a Dog. Available at: [Link]
-
Getting the peaks perfect: System suitability for HPLC - American Chemical Society . American Chemical Society. Available at: [Link]
-
Analytical Method Validation & Common Problem 1 - NPRA . NPRA. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA) . European Medicines Agency. Available at: [Link]
-
Levonorgestrel-impurities | Pharmaffiliates . Pharmaffiliates. Available at: [Link]
-
System Suitability in HPLC Analysis | Pharmaguideline . Pharmaguideline. Available at: [Link]
-
〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES - ResearchGate . ResearchGate. Available at: [Link]
-
Levonorgestrel EP Impurity C - Manasa Life Sciences . Manasa Life Sciences. Available at: [Link]
-
AJ C - Asian Publication Corporation . (2023-12-02). Asian Publication Corporation. Available at: [Link]
-
System suitability requirement - Chromatography Forum . (2010-07-23). Chromatography Forum. Available at: [Link]
-
List of European Pharmacopoeia Reference Standards Effective from 2025/10/1 © Council of Europe, all rights reserved 2025 1 For - CRS catalogue . EDQM. Available at: [Link]
-
List of European Pharmacopoeia Reference Standards Effective from 2020/11/7 © Council of Europe, all rights reserved 2020 1 For . (2021-01-01). EDQM. Available at: [Link]
-
Levonorgestrel EP Impurity M | 51087-61-7 - SynZeal . SynZeal. Available at: [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 - YouTube . (2025-10-15). YouTube. Available at: [Link]
-
Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services . (2024-05-28). Aurigene Pharmaceutical Services. Available at: [Link]
-
Validated RP- HPLC Method for Simultaneous Estimation of Levonorgestrel and Ethinylestradiol in Combined Dosage Form - SciSpace . (2013-09-07). SciSpace. Available at: [Link]
-
RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PubMed Central . PubMed Central. Available at: [Link]
-
Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel - MDPI . MDPI. Available at: [Link]
-
HPLC Troubleshooting Guide . Restek. Available at: [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores . (2025-05-23). PharmaCores. Available at: [Link]
-
Variable conditions of robustness | Download Scientific Diagram - ResearchGate . ResearchGate. Available at: [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv . (2025-11-30). MicroSolv. Available at: [Link]
-
RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PubMed . PubMed. Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Specificity & Robustness – Pharma Validation [pharmavalidation.in]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 6. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 7. Related Substances-Method Validation-PPT_slide | PPT [slideshare.net]
- 8. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 9. jocpr.com [jocpr.com]
- 10. USP <1225> Method Validation - BA Sciences [basciences.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. uspbpep.com [uspbpep.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC故障排除指南 [sigmaaldrich.com]
- 15. chromtech.com [chromtech.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis of Levonorgestrel Impurity C
Welcome to the technical support center for the LC-MS/MS analysis of Levonorgestrel Impurity C. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression, a common challenge that can compromise the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][2] As Senior Application Scientists, we have curated this guide to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of this compound?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, in this case, this compound, is reduced by co-eluting components from the sample matrix.[1][3][4] This phenomenon leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your analytical method.[5][6] For a steroid-like molecule such as this compound, which may be analyzed in complex biological matrices like plasma or serum, endogenous substances such as phospholipids, salts, and proteins are common culprits of ion suppression.[1][7]
Q2: How can I determine if ion suppression is affecting my analysis?
A2: A common and effective method to identify ion suppression is through a post-column infusion experiment.[8][9] This involves infusing a constant flow of a standard solution of this compound into the MS detector while injecting a blank matrix sample onto the LC system. A dip in the baseline signal at a specific retention time indicates the elution of matrix components that are causing ion suppression.[9] Another quantitative approach is the post-extraction spike method, where you compare the analyte's response in a clean solvent to its response in a spiked, extracted blank matrix.[9][10]
Q3: What are the primary mechanisms behind ion suppression in ESI-MS?
A3: In Electrospray Ionization (ESI), ion suppression can occur through several mechanisms. The most accepted theory is the competition for ionization between the analyte and co-eluting matrix components for the limited charge and space at the surface of the ESI droplets.[1][11] Other contributing factors include changes in the physical properties of the droplet (e.g., viscosity and surface tension) caused by matrix components, which can hinder solvent evaporation and subsequent ion formation.[4][12] Co-precipitation of the analyte with non-volatile matrix components can also prevent its efficient ionization.[13]
Troubleshooting and Optimization Guide
This guide is structured to follow the typical workflow of an LC-MS/MS analysis, providing targeted troubleshooting advice at each stage.
Part 1: Sample Preparation
Effective sample preparation is the most critical step in mitigating ion suppression by removing interfering matrix components before analysis.[1][14]
Issue: Low signal intensity and poor reproducibility for this compound.
-
Possible Cause: Inadequate removal of matrix components such as phospholipids and proteins.
-
Solution: Implement a more rigorous sample clean-up technique. While protein precipitation is a simple and common method, it is often insufficient for removing all interfering species.[6]
-
Recommended Action: Transition from protein precipitation to more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) .[1][14]
-
Liquid-Liquid Extraction (LLE): LLE is effective at removing highly polar matrix components like salts and some phospholipids. For a relatively non-polar compound like this compound (a steroid derivative), a water-immiscible organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate can be used to selectively extract the analyte.[14]
-
Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can provide cleaner extracts. For this compound, a reverse-phase (e.g., C18) or a mixed-mode SPE sorbent can be employed to retain the analyte while allowing polar interferences to be washed away.
-
-
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with water) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 1 mL of 10% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with a small volume (e.g., 1 mL) of a strong organic solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Troubleshooting Workflow for Sample Preparation
Sources
- 1. longdom.org [longdom.org]
- 2. chemitrust.ai [chemitrust.ai]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. providiongroup.com [providiongroup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ovid.com [ovid.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. nebiolab.com [nebiolab.com]
- 13. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. chromatographyonline.com [chromatographyonline.com]
A Guide for Chromatographers
Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth answers and troubleshooting advice for the chromatographic separation of Levonorgestrel and its related substances. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you overcome common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors when selecting an HPLC column for separating Levonorgestrel and its impurities?
When analyzing Levonorgestrel, a synthetic steroid, the goal is typically to separate the active pharmaceutical ingredient (API) from process-related impurities and degradation products.[1] The key factors for column selection are:
-
Stationary Phase Chemistry: C18 (ODS) and C8 (Octyl) columns are the most common choices for steroid analysis due to their hydrophobic nature.[2][3] For Levonorgestrel, which has a moderate polarity for a steroid, a C8 or a C18 with appropriate selectivity is often ideal.
-
End-capping: Levonorgestrel contains functional groups that can interact with residual silanols on the silica backbone of the column, leading to peak tailing. Choosing a column with high-density end-capping is crucial to block these secondary interactions and ensure symmetrical peak shapes.
-
Particle Size: The choice between fully porous particles (e.g., 5 µm or 3 µm) and superficially porous particles (e.g., 2.7 µm or 1.7 µm) depends on your instrumentation (HPLC vs. UHPLC) and desired outcome. Superficially porous particles can offer higher efficiency at lower backpressures compared to sub-2 µm fully porous particles.[4]
-
Pharmacopeial Compliance: If you are following a pharmacopeial monograph, such as from the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.), the specified column chemistry (e.g., L7 for C8, L1 for C18) must be used.[5][6]
Q2: Which column chemistry is recommended by the major pharmacopeias for Levonorgestrel analysis?
The United States Pharmacopeia (USP) monograph for Levonorgestrel and Ethinyl Estradiol Tablets specifies a packing L7 column.[5][7] An L7 packing is defined as an octylsilane (C8) chemically bonded to porous silica particles.
While the monograph may suggest a specific brand as an example, any L7-compliant column from a reputable manufacturer can be used, provided it meets the system suitability requirements outlined in the method.[8][9]
Table 1: Comparison of Common USP L7 (C8) Columns for Levonorgestrel Analysis
| Column Name | Manufacturer | Particle Type | Key Features |
| Zorbax Eclipse Plus C8 | Agilent | Fully Porous Silica | High-purity silica with double end-capping for excellent peak shape of basic compounds. |
| XBridge BEH C8 | Waters | Hybrid (BEH) | Wide pH range stability (1-12) and improved column lifetime. |
| Symmetry Shield RP8 | Waters | Fully Porous Silica | Contains an embedded polar group to "shield" residual silanols, enhancing peak symmetry.[10] |
| Luna C8(2) | Phenomenex | Fully Porous Silica | Robust, general-purpose C8 phase known for consistent performance.[11] |
This table is not exhaustive but represents commonly used columns that meet the L7 designation.
Q3: My Levonorgestrel peak is tailing significantly. What is the cause and how can I fix it?
Peak tailing for Levonorgestrel is almost always caused by secondary interactions between the analyte and active sites on the stationary phase.
Primary Cause:
-
Silanol Interactions: Standard silica-based columns have residual acidic silanol groups (Si-OH) on their surface. Levonorgestrel, while not strongly basic, can interact with these sites, causing a portion of the molecules to lag behind the main peak, resulting in tailing.[12]
Troubleshooting Steps:
-
Use a High-Quality, End-capped Column: Ensure you are using a modern, base-deactivated column with high-density end-capping. If your column is old, it may have lost its end-capping (hydrolysis), exposing more silanols.
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., adding 0.1% formic acid) can suppress the ionization of silanol groups, reducing their ability to interact with the analyte.[12] However, always check the recommended pH range for your specific column to avoid damaging the stationary phase.
-
Check for Column Contamination: Strongly retained basic compounds from previous injections can act as new active sites. Flush the column with a strong, appropriate solvent to remove contaminants.[13]
-
Consider a Different Stationary Phase: If tailing persists, a column with a different bonding technology, such as one with an embedded polar group or a hybrid particle base, may offer better peak shape.[14]
Q4: I am not achieving baseline separation between Levonorgestrel and a critical impurity. What are my options?
Poor resolution indicates that the method lacks sufficient selectivity or efficiency. Here is a systematic approach to improving it:
-
Optimize the Mobile Phase: Selectivity is most powerfully influenced by the mobile phase.[4]
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. Methanol can offer different selectivity for structurally similar compounds like steroids due to its different solvent properties.[4]
-
Adjust Organic/Aqueous Ratio: Move from an isocratic to a gradient method, or optimize the existing gradient. A shallower gradient provides more time for separation.[15]
-
-
Change Stationary Phase Selectivity: If mobile phase optimization is insufficient, the column chemistry needs to be addressed.
-
Try a Phenyl Phase: Phenyl-hexyl columns provide π-π interactions, which can be highly effective for separating aromatic or unsaturated compounds, including steroids with conjugated double bonds.[4][16]
-
Consider a Polar-Embedded Phase: These columns offer alternative selectivity and are often compatible with highly aqueous mobile phases.[14]
-
-
Increase Column Efficiency:
-
Switch to a Longer Column: Doubling the column length (e.g., from 150 mm to 250 mm) increases the theoretical plates and can improve resolution, though it will also increase run time and backpressure.
-
Use a Smaller Particle Size: Switching from a 5 µm to a 3 µm or sub-2 µm particle column dramatically increases efficiency and resolution.[8] Ensure your HPLC or UHPLC system can handle the resulting backpressure.
-
Troubleshooting and Method Development Workflow
Navigating from a failed separation to a robust method requires a logical process. The following diagram outlines a typical workflow for selecting a column and troubleshooting common issues in Levonorgestrel analysis.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. agilent.com [agilent.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. drugfuture.com [drugfuture.com]
- 8. waters.com [waters.com]
- 9. lcms.cz [lcms.cz]
- 10. Determination of Related Substances in Levonorgestrel Microspheres [journal11.magtechjournal.com]
- 11. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. mastelf.com [mastelf.com]
- 14. pepolska.pl [pepolska.pl]
- 15. allsciencejournal.com [allsciencejournal.com]
- 16. hplc.eu [hplc.eu]
Technical Support Center: Enhancing the Sensitivity of Levonorgestrel Impurity C Detection
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Levonorgestrel (LNG), a synthetic progestogen, is a widely used active pharmaceutical ingredient (API) in hormonal contraceptives.[1] The purity of any API is paramount to its safety and efficacy. Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control over impurities that may arise during synthesis or degradation.[2][3] This guide focuses on a specific challenge: the sensitive and accurate detection of Levonorgestrel Impurity C , a specified impurity in the European Pharmacopoeia (EP).[4][5]
Low-level detection of impurities is critical for meeting regulatory thresholds, ensuring batch-to-batch consistency, and guaranteeing patient safety.[3] This document provides a comprehensive troubleshooting guide and a series of frequently asked questions (FAQs) to help you overcome common obstacles and enhance the sensitivity of your analytical methods for this compound.
Understanding the Analyte: this compound
Before optimizing a method, it is crucial to understand the analyte.
-
Chemical Name: 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol[4][6]
-
Structure:
(Source: PubChem CID 29979853)[4]
The structure of Impurity C is closely related to the parent Levonorgestrel molecule. This structural similarity can present chromatographic challenges, such as co-elution or poor resolution, which directly impact detection sensitivity.
FAQs: Foundational Issues & Quick Solutions
This section addresses common high-level questions regarding the analysis of this compound.
Q1: Why is my baseline so noisy, preventing me from seeing small impurity peaks?
A1: A noisy baseline is a common culprit for poor sensitivity. The cause can often be traced back to the mobile phase or the HPLC system itself.
-
Mobile Phase Quality: Ensure you are using high-purity, HPLC- or LC-MS-grade solvents and additives. Lower-grade solvents can contain impurities that create background noise, especially during gradient elution.
-
Degassing: Inadequately degassed mobile phase can introduce air bubbles into the system, causing pressure fluctuations and baseline noise.[7] Use an online degasser or sonicate the mobile phase before use.[7]
-
System Contamination: A contaminated flow path, column, or detector cell can leach impurities, leading to a noisy or drifting baseline.[8] Implement a regular system flushing and maintenance schedule.[7]
Q2: I'm not meeting the required Limit of Quantification (LOQ). What is the first thing I should check?
A2: The first step is to verify your detector settings and sample preparation.
-
Wavelength Selection (UV Detector): Ensure you are using the optimal wavelength for Impurity C. While Levonorgestrel is often detected around 241-247 nm, impurities may have different absorption maxima.[9][10] If possible, use a diode-array detector (DAD) to screen for the impurity's optimal wavelength.[11]
-
Sample Concentration: The simplest way to increase the signal is to increase the amount of analyte injected.[12] Prepare a more concentrated sample solution, but be careful not to overload the column with the main Levonorgestrel peak, which can cause peak broadening and obscure nearby impurities.[7]
Q3: Should I be using HPLC with UV detection or switch to Mass Spectrometry (LC-MS)?
A3: The choice depends on your required sensitivity and the complexity of your sample matrix.
-
HPLC-UV: This is a robust and widely available technique. With proper optimization, HPLC-UV methods can achieve LOQs in the low ng/mL range (e.g., 5 ng/mL).[9] It is often sufficient for routine quality control when impurity levels are within the typical reporting thresholds (e.g., 0.05% as per ICH Q3A).[13]
-
LC-MS/MS: This technique offers significantly higher sensitivity and selectivity.[14][15] If you are struggling with matrix effects, co-eluting peaks, or need to detect ultra-trace levels of Impurity C, LC-MS/MS is the superior choice.[15][16] It can achieve detection limits in the pg/mL range.[16]
Troubleshooting Guide: A Deep Dive into Method Optimization
This guide provides a systematic, question-and-answer approach to pinpointing and resolving issues at each stage of the analytical workflow.
Sample Preparation
Q: My recovery for Impurity C is low and inconsistent. What could be wrong with my sample preparation?
A: Poor recovery often points to issues with solubility or analyte adsorption.
-
Solvent Mismatch: Ensure the diluent used to prepare your sample is fully capable of dissolving both Levonorgestrel and Impurity C. While the sample should ideally be dissolved in the mobile phase, this is not always possible. If using a stronger solvent than the mobile phase (e.g., THF, DMSO), keep the injection volume small to avoid peak distortion.[10]
-
Adsorption: Basic compounds can adsorb to the silanol groups on glass vials.[12] Consider using polypropylene or silanized glass vials to minimize this effect.
-
Filtration: If filtering samples, validate the filter material. Some filters can adsorb analytes. Perform a filter study to ensure Impurity C is not being lost during this step.
HPLC/UHPLC Chromatography
The core of sensitivity enhancement lies in achieving optimal chromatographic separation.
Caption: Troubleshooting workflow for enhancing HPLC sensitivity.
Q: The Impurity C peak is a small shoulder on the main Levonorgestrel peak. How can I improve the resolution?
A: Improving resolution is key to accurate integration and quantification.
-
Optimize Mobile Phase Selectivity:
-
Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice-versa. These solvents offer different selectivities and can alter the elution order of closely related compounds.[17]
-
pH Adjustment: Although Levonorgestrel and its impurity are neutral, small changes in mobile phase pH can sometimes influence interactions with residual silanols on the column, slightly altering retention and improving separation.
-
-
Increase Column Efficiency:
-
Particle Size: Switch from a standard HPLC column (e.g., 5 µm particles) to a UHPLC column with sub-2 µm or superficially porous particles (SPP).[18] This dramatically increases efficiency, leading to sharper peaks and better resolution.
-
Column Dimensions: Using a longer column increases the number of theoretical plates, providing more opportunity for separation. However, this will also increase analysis time and backpressure.
-
Q: My Impurity C peak is very broad, which makes it hard to distinguish from the baseline. What causes this and how can I fix it?
A: Peak broadening reduces peak height (and thus sensitivity) and can be caused by several factors.
-
Extra-Column Volume: Excessive volume between the injector and the detector (in tubing and fittings) can cause peaks to broaden.[18] This is especially critical in UHPLC. Use tubing with the smallest possible internal diameter and ensure all fittings are properly made to minimize dead volume.[18]
-
Column Overload: While you may want to inject more sample to see the impurity, this can overload the column with the main API, causing its peak to broaden and potentially merge with the impurity peak.[7] Find a balance where the API peak is not distorted.
-
Slow Kinetics: Operating at a flow rate that is far from the column's optimal linear velocity can reduce efficiency. Re-evaluate the flow rate as part of your optimization.
Detector Settings
Q: How can I optimize my detector for maximum signal-to-noise (S/N)?
A: Fine-tuning detector parameters is a final, critical step.
-
For UV/DAD Detectors:
-
Bandwidth: A narrower bandwidth provides better spectral resolution and may reduce noise, but it can also decrease signal intensity. Experiment with different bandwidth settings to find the optimal balance.
-
Data Rate (Sampling Rate): The data rate should be high enough to accurately define the peak shape. A good rule of thumb is to have 15-20 data points across the peak. A rate that is too high can increase noise.
-
-
For MS/MS Detectors:
-
Source Optimization: The ionization source parameters (e.g., capillary voltage, gas flow, temperature) must be optimized specifically for Impurity C.[16] Infuse a standard solution of the impurity directly into the source to find the settings that yield the maximum signal.
-
MRM Transitions: Use Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. Identify at least two specific precursor-to-product ion transitions for Impurity C. One transition is used for quantification (the most intense) and the other for confirmation.
-
Experimental Protocols
Protocol 1: Optimized UHPLC-UV Method
This protocol provides a starting point for a high-sensitivity UHPLC method.
| Parameter | Recommended Setting | Rationale |
| Column | C18, Sub-2 µm particle size (e.g., 1.7 µm), 2.1 x 100 mm | Small particles provide high efficiency for better resolution and sharper peaks.[18] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for steroid compounds.[14] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography of steroids.[10][19] |
| Gradient | 40% B to 70% B over 10 minutes | A shallow gradient provides the best chance to resolve closely eluting compounds. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to maintain optimal linear velocity. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape.[9] |
| Injection Vol. | 2 µL | Small volume to minimize peak distortion from the sample solvent. |
| Detector | DAD/UV | |
| Wavelength | 244 nm (Acquire full spectrum 200-400 nm to verify optimum) | A common wavelength for Levonorgestrel and related structures.[9] |
| Sample Diluent | 50:50 Acetonitrile:Water | A good starting point that balances solubility with mobile phase compatibility. |
System Suitability Test (SST): Prepare a solution containing Levonorgestrel and a spiked amount of Impurity C. The resolution between the two peaks should be >2.0. The tailing factor for the impurity peak should be <1.5.
References
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH. [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances. (2024). YouTube. [Link]
-
How to Achieve a High Sensitivity Baseline for Reversed-Phase Columns and UV Short Wavelengths. Shimadzu. [Link]
-
Simple Tips to Increase Sensitivity in U/HPLC Analysis. (2021). LCGC International. [Link]
-
USP Monographs: Levonorgestrel. USP-NF. [Link]
-
Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017). American Pharmaceutical Review. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. [Link]
-
Strategies for Method Development and Optimization in HPLC. Drawell. [Link]
-
“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024). International Journal of Novel Research and Development. [Link]
-
How to Improve Sensitivity. GL Sciences. [Link]
-
LEVONORGESTREL. Global Substance Registration System. [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]
-
USP Monographs: Levonorgestrel and Ethinyl Estradiol Tablets. USP-NF. [Link]
-
Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. (2020). International Journal of Scientific Research and Management. [Link]
-
Levonorgestrel-impurities. Pharmaffiliates. [Link]
-
Levonorgestrel Official Monographs USP 35. (2011). U.S. Pharmacopeia. [Link]
-
HPLC Troubleshooting Guide. Waters. [Link]
-
LC-UV and LC-MS/MS detection and quantification of steroid hormones in edible food samples and water using solid phase extraction. Taylor & Francis Online. [Link]
-
Models and methods to characterise levonorgestrel release from intradermally administered contraceptives. (2021). Nature, Scientific Reports. [Link]
-
Levonorgestrel EP Impurity M. SynZeal. [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. (2020). ResearchGate. [Link]
-
Analysis of steroids. XXXVIII. The use of high-performance liquid chromatography with diode-array UV detection for estimating impurity profiles of steroid drugs. (1987). PubMed. [Link]
-
RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. (2020). PubMed Central. [Link]
-
A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. (2014). ResearchGate. [Link]
-
High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. (2022). PubMed Central. [Link]
-
HPLC-UV Determination and Comparison of Extracted Corticosteroids Content with Two Methods. (2024). ResearchGate. [Link]
-
PRODUCT MONOGRAPH LEVONORGESTREL TABLETS, 0.75 mg. (2010). [Link]
-
Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... ResearchGate. [Link]
-
PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION. (2024). [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. jpionline.org [jpionline.org]
- 4. This compound | C23H28O | CID 29979853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Levonorgestrel EP Impurity C | Manasa Life Sciences [manasalifesciences.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Models and methods to characterise levonorgestrel release from intradermally administered contraceptives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of steroids. XXXVIII. The use of high-performance liquid chromatography with diode-array UV detection for estimating impurity profiles of steroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
- 13. database.ich.org [database.ich.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 6-1) How to Achieve a High Sensitivity Baseline for Reversed-Phase Columns and UV Short Wavelengths : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Selecting and Qualifying Levonorgestrel Impurity C Certified Reference Materials
Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality Control
Levonorgestrel, a synthetic progestogen, is a widely utilized active pharmaceutical ingredient (API) in contraceptive formulations.[1][2] During its synthesis or storage, various impurities can arise, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[2] Levonorgestrel Impurity C, identified as 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol, is a specified impurity in the European Pharmacopoeia (EP) and a critical parameter in the quality assessment of levonorgestrel.[3]
Certified Reference Materials (CRMs) of this compound are indispensable tools for researchers, scientists, and drug development professionals.[3] They serve as the benchmark for the accurate identification, quantification, and validation of analytical methods used for impurity profiling in both the drug substance and finished products.[3][4] The choice of a CRM supplier can significantly impact the reliability and reproducibility of analytical data, ultimately affecting regulatory compliance and product quality.
This guide provides an in-depth comparison of commercially available this compound CRMs, offering a framework for their evaluation and qualification. We will delve into the essential characteristics of a high-quality CRM, present a list of known suppliers, and provide a detailed experimental protocol for an in-house comparison of different CRM lots.
Understanding the Supplier Landscape for this compound CRMs
A number of specialized chemical suppliers offer this compound as a certified reference material. While the core product is the same, the level of certification, documentation, and available analytical data can vary. Below is a comparative table of prominent suppliers, compiled from publicly available information.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Additional Information Provided |
| Manasa Life Sciences | Levonorgestrel EP Impurity C | 1337972-89-0 | C23H28O | 320.47 | Specified impurity in the European Pharmacopoeia.[4] |
| Veeprho | Levonorgestrel EP Impurity C | 1337972-89-0 | C23H28O | 320.47 g/mol | Offers sample Certificate of Analysis (CoA) & data.[5] |
| RXN Chemicals | Levonorgestrel EP Impurity C | Not Specified | Not Specified | Not Specified | Marketed as a pharmaceutical reference standard and working standard.[6] |
| SRIRAMCHEM | Levonorgestrel EP Impurity C | 1337972-89-0 | C23H28O | 320.48 g/mol | Claims high-purity, pharmacopeia traceable, and provides batch-specific CoA upon request.[7] |
| GLP Pharma Standards | Levonorgestrel EP Impurity C | 1337972-89-0 | Not Specified | Not Specified | Accompanied by CoA, 1H-NMR, Mass, HPLC, IR, and Potency by TGA.[8] |
| TLC Pharmaceutical Standards | Levonorgestrel EP Impurity C | 1337972-89-0 | C23H28O | 320.48 | Listed among other levonorgestrel impurities.[9] |
| Benchchem | This compound | 1337972-89-0 | Not Specified | 320.48 | For research use only.[10] |
| Pharmaffiliates | Levonorgestrel - Impurity C | 1337972-89-0 | C23H28O | 320.47 | Provides a catalogue number for ordering.[1] |
| SynZeal | Levonorgestrel EP Impurity C | 1337972-89-0 | C23H28O | 320.5 | Supplied with detailed characterization data compliant with regulatory guidelines.[11][12] |
| SynThink Research Chemicals | Levonorgestrel EP Impurity C | 1337972-89-0 | C₂₃H₂₈O | 320.47 | Provides a comprehensive data package including 1H-NMR, Mass, HPLC, IR, TGA, and CoA.[1] |
| Allmpus | Levonorgestrel EP Impurity C | 1337972-89-0 | C23H28O | 320.47 | Provides CoA, HNMR, 13CNMR, MASS, HPLC, IR, and TGA with purchase.[13] |
| Simson Pharma Limited | Levonorgestrel EP imp C | 1337972-89-0 | Not Specified | Not Specified | Accompanied by a Certificate of Analysis.[5] |
Note: The level of detail and availability of documentation may vary and should be confirmed directly with the supplier.
Decoding the Certificate of Analysis: Key Parameters for CRM Evaluation
The Certificate of Analysis (CoA) is the most critical document accompanying a CRM. It provides the certified values and other essential information that attests to the quality and suitability of the standard. When comparing CRMs from different suppliers, a thorough review of the CoA is paramount.
Essential Components of a Comprehensive CoA:
-
Identity of the Material: Unambiguous identification with the chemical name, CAS number, and structure.
-
Certified Value and Uncertainty: The certified concentration or purity of the impurity, along with the associated uncertainty value. This is a key indicator of the CRM's quality.
-
Method of Certification: A description of the analytical techniques used to determine the certified value. Mass balance, NMR, and chromatographic methods are commonly employed.
-
Traceability: A statement of metrological traceability to a national or international standard.
-
Homogeneity and Stability Data: Evidence that the CRM is homogeneous throughout the batch and stable for the stated shelf life.
-
Analytical Data: Supporting analytical data such as HPLC chromatograms, NMR spectra, and mass spectrometry data.
While many suppliers offer a CoA, the level of detail can differ. A CoA that simply states ">95% purity" is less informative than one that provides a certified value with an uncertainty budget and detailed analytical data. For instance, a sample CoA for Levonorgestrel EP Impurity M showed a chromatographic purity of >90%, which for a CRM, lacks the specificity required for rigorous quantitative analysis.[14]
Experimental Verification: An In-House Protocol for Comparing this compound CRMs
Due to the variability in supplier documentation, an in-house experimental comparison is often necessary to qualify a new CRM lot or to compare CRMs from different suppliers. This protocol outlines a systematic approach using High-Performance Liquid Chromatography (HPLC), a technique widely adopted for the analysis of levonorgestrel and its impurities.[15][16]
Objective:
To compare the identity, purity, and chromatographic behavior of this compound CRMs from two or more suppliers.
Materials and Methods:
-
CRMs: this compound CRMs from Supplier A, Supplier B, etc.
-
Levonorgestrel Reference Standard: USP or EP reference standard.
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) or as per the relevant pharmacopeial monograph.
-
Mobile Phase: A suitable mobile phase for the separation of levonorgestrel and its impurities. A common mobile phase consists of a mixture of acetonitrile, methanol, and water.[13] The exact composition should be optimized for optimal separation.
-
Diluent: A mixture of mobile phase components suitable for dissolving the standards.
Experimental Workflow:
Caption: Experimental workflow for comparing this compound CRMs.
Step-by-Step Protocol:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of each this compound CRM in the diluent to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Prepare a series of working standard solutions by diluting the stock solutions.
-
Prepare a solution of the Levonorgestrel reference standard.
-
-
Spiked Sample Preparation:
-
Prepare a solution of the Levonorgestrel reference standard spiked with a known concentration of each Impurity C CRM. This will be used to assess the resolution between the main peak and the impurity peak.
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the chosen method. The USP monograph for Levonorgestrel specifies chromatographic purity testing, which can serve as a starting point for method development.[6][10]
-
Inject the blank (diluent), individual CRM solutions, and the spiked sample.
-
Record the chromatograms.
-
-
Data Evaluation and Comparison:
-
Retention Time (RT) Comparison: The retention times of the main peak in the chromatograms of the different CRM solutions should be consistent.
-
Peak Purity/Symmetry: Evaluate the peak shape and symmetry. The tailing factor should ideally be between 0.8 and 1.5.
-
Response Factor Comparison: Calculate the response factor (Peak Area / Concentration) for each CRM. The response factors should be comparable, indicating similar purity.
-
Resolution in Spiked Sample: In the chromatogram of the spiked sample, ensure that the peak for Impurity C is well-resolved from the main Levonorgestrel peak. A resolution of >1.5 is generally considered acceptable.
-
Impurity Profile: Examine the chromatograms for the presence of any additional peaks. A high-quality CRM should have a clean baseline with no significant extraneous peaks.
-
Data Presentation:
The results of the comparison should be tabulated for clarity.
| Parameter | Supplier A CRM | Supplier B CRM | Acceptance Criteria |
| Retention Time (min) | Consistent RT (e.g., ± 2%) | ||
| Peak Area (at X µg/mL) | |||
| Response Factor | Comparable (e.g., ± 5%) | ||
| Tailing Factor | 0.8 - 1.5 | ||
| Resolution from Levonorgestrel | > 1.5 | ||
| Purity (as per CoA) | |||
| Observed Purity (Area %) |
Logical Framework for Supplier Selection
The selection of a suitable this compound CRM supplier should be a data-driven process. The following diagram illustrates the logical flow for making an informed decision.
Caption: Decision-making flowchart for selecting a CRM supplier.
Conclusion and Recommendations
The selection of a this compound CRM is a critical step in ensuring the accuracy and reliability of pharmaceutical quality control testing. While a number of suppliers offer this reference material, the quality of the product and the comprehensiveness of the accompanying documentation can vary significantly.
As a Senior Application Scientist, my recommendation is to adopt a two-pronged approach:
-
Rigorous Documentation Review: Always request and meticulously review the Certificate of Analysis before purchase. Prioritize suppliers who provide a certified value with an uncertainty budget, a clear statement of traceability, and comprehensive analytical data.
-
Experimental Verification: Do not rely solely on the CoA. Perform an in-house evaluation of the CRM, especially when using a new supplier or a new lot. The experimental protocol provided in this guide offers a robust framework for such a comparison.
By combining a thorough assessment of supplier documentation with in-house experimental verification, researchers and drug development professionals can confidently select a high-quality this compound CRM that will ensure the accuracy and integrity of their analytical results.
References
-
Manasa Life Sciences. Levonorgestrel EP Impurity C. [Link]
- Reddy, R., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management, 15(2), 379-406.
- USP29-NF24. USP Monographs: Levonorgestrel.
-
CERTIFICATE OF ANALYSIS Levonorgestrel EP Impurity M. [Link]
-
GLP Pharma Standards. Levonorgestrel EP Impurity C | CAS No- 1337972-89-0. [Link]
-
SynZeal. Levonorgestrel EP Impurity M | 51087-61-7. [Link]
-
TLC Pharmaceutical Standards. Product Detail. [Link]
-
SynZeal. Levonorgestrel EP Impurity B | 19914-67-1. [Link]
-
Pharmaffiliates. Levonorgestrel-impurities. [Link]
- Abhiram Dash, et al. (2021). Cost Effective, Efficient and Stability indicating Method Development and Validation for determination of related substances for Levonorgestrel and Ethinyl Estradiol Tablets. Journal of Drug Delivery and Therapeutics, 11(2), 153-163.
-
Veeprho. Levonorgestrel EP Impurity C | CAS 1337972-89-0. [Link]
-
Manasa Life Sciences. Levonorgestrel EP Impurity C. [Link]
-
SynZeal. Levonorgestrel Impurities. [Link]
- S. K. et al. (2021).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. Levonorgestrel EP Impurity C | Manasa Life Sciences [manasalifesciences.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. veeprho.com [veeprho.com]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. Levonorgestrel impurity B CRS | LGC Standards [lgcstandards.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. drugfuture.com [drugfuture.com]
- 11. crs.edqm.eu [crs.edqm.eu]
- 12. Levonorgestrel Impurities | SynZeal [synzeal.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. cleanchemlab.com [cleanchemlab.com]
- 15. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 16. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an Analytical Method for Levonorgestrel Impurity C in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical framework for the validation of a stability-indicating analytical method for Levonorgestrel Impurity C. As a Senior Application Scientist, the narrative herein is structured to elucidate not just the procedural steps but the underlying scientific rationale, ensuring a robust and self-validating analytical system. The methodologies are grounded in the authoritative standards of the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.
Introduction: The Imperative of Impurity Profiling in Levonorgestrel
Levonorgestrel, a synthetic second-generation progestogen, is a widely utilized active pharmaceutical ingredient (API) in hormonal contraceptives.[1] The therapeutic efficacy and safety of any API are intrinsically linked to its purity. The presence of impurities, which can originate from raw materials, manufacturing processes, or degradation, can adversely affect the drug product's quality and safety profile.[2][3]
This compound, chemically identified as (8R,9S,10R,13S,14S,17R)-13-ethyl-3,17-diethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol, is a specified impurity in the European Pharmacopoeia.[4][5] Its molecular formula is C₂₃H₂₈O and it has a molecular weight of 320.47 g/mol .[5][6] The rigorous control of this and other related substances is a critical regulatory requirement.
This guide details the validation of a High-Performance Liquid Chromatography (HPLC) method designed for the accurate quantification of this compound. The validation process is a systematic demonstration that the analytical procedure is suitable for its intended purpose, a cornerstone of Good Manufacturing Practice (GMP).[7][8][9]
The Regulatory Cornerstone: ICH Q2(R1) Guideline
The International Council for Harmonisation (ICH) provides globally recognized guidelines to ensure the development and registration of safe, effective, and high-quality medicines.[10] The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is the definitive standard for this work, outlining the necessary validation characteristics for various analytical tests.[7][11][12] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[13]
The validation parameters addressed in this guide include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.
-
Range: The interval between the upper and lower analyte concentrations for which the method is demonstrated to be accurate, precise, and linear.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes Repeatability and Intermediate Precision.
-
Detection Limit (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Quantitation Limit (LOQ): The lowest amount of analyte that can be quantified with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in parameters.
Method Development: Selecting a Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for analyzing pharmaceutical impurities due to its high resolution, sensitivity, and specificity.[2] For Levonorgestrel and its related substances, a reversed-phase HPLC (RP-HPLC) method with UV detection is the industry standard.[14][15]
The core objective is to develop a single, isocratic, or gradient method capable of separating this compound from the Levonorgestrel main peak and all other potential process-related and degradation impurities.
Comparative Analysis of Chromatographic Conditions
The choice of chromatographic conditions is critical for achieving the desired separation. The following table compares potential parameters and provides the rationale for the selection of the optimized method used for this validation study.
| Parameter | Option 1 | Option 2 | Selected Method | Rationale for Selection |
| Stationary Phase | C8, 5 µm, 150 x 4.6 mm | Phenyl-Hexyl, 3.5 µm, 100 x 4.6 mm | C18, 5 µm, 250 x 4.6 mm | A C18 column provides superior hydrophobic retention and selectivity for steroid-like structures such as Levonorgestrel and its impurities. The longer column length enhances resolution. |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40 v/v) | Isocratic: Methanol:Buffer (pH 3.0) (70:30 v/v) | Gradient: A) Water B) Acetonitrile | A gradient elution is chosen to ensure elution of late-eluting impurities and to provide optimal resolution between the closely related Levonorgestrel and Impurity C peaks.[16] |
| Flow Rate | 1.5 mL/min | 0.8 mL/min | 1.0 mL/min | A flow rate of 1.0 mL/min provides a balance between efficient separation, reasonable run time, and optimal column pressure. |
| Detection | 220 nm | 254 nm | 241 nm | The wavelength of 241 nm offers good sensitivity for both Levonorgestrel and its impurities, representing a suitable compromise for simultaneous detection.[15] |
| Column Temp. | 25°C | 40°C | 30°C | Maintaining a controlled temperature of 30°C ensures consistent retention times and peak shapes by minimizing viscosity fluctuations. |
Visualization of the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process, from initial planning to the final report, demonstrating the interconnectedness of each validation parameter.
Caption: Workflow for ICH-compliant analytical method validation.
Experimental Protocols and Acceptance Criteria
The following sections provide detailed, step-by-step protocols for validating the selected HPLC method for this compound.
Specificity: The Forced Degradation Study
-
Expertise & Experience (The "Why"): Specificity is arguably the most critical validation parameter for an impurity method. Its purpose is to prove that the method can distinguish Impurity C from the main API, other impurities, and, crucially, degradation products that might form during the product's shelf-life.[12] A forced degradation (or stress testing) study is the definitive way to generate these potential interferents and challenge the method's resolving power.[3][17]
-
Experimental Protocol:
-
Prepare Stock Solutions: Prepare separate stock solutions of Levonorgestrel and this compound in a suitable diluent (e.g., Acetonitrile:Water).
-
Subject to Stress Conditions: Expose the Levonorgestrel stock solution to the following conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Add 30% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid API at 105°C for 24 hours.[16]
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralization: Neutralize the acid and base-stressed samples.
-
Analysis: Dilute all stressed samples to the target concentration. Analyze them alongside an unstressed (control) sample and a spiked sample (control solution spiked with Impurity C).
-
Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess the peak purity of Levonorgestrel and Impurity C in all chromatograms, especially in the spiked and stressed samples.
-
-
Trustworthiness (Acceptance Criteria):
-
The method must demonstrate baseline resolution (R > 2.0) between the Impurity C peak and the Levonorgestrel peak.
-
No degradation peaks should co-elute with the Impurity C peak in the stressed samples.
-
The peak purity index for both Levonorgestrel and Impurity C in the spiked sample must be greater than 0.99, indicating spectral homogeneity.
-
Linearity and Range
-
Expertise & Experience (The "Why"): Linearity demonstrates a predictable and proportional relationship between the concentration of Impurity C and the instrument's response (peak area). This relationship is fundamental for accurate quantification. The range is established from the linearity data and confirms the interval over which the method is reliable.[12]
-
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to prepare at least five concentration levels, ranging from the Quantitation Limit (LOQ) to 150% of the specified limit for Impurity C (e.g., if the limit is 0.10%, the range could be 0.05% to 0.15%).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
-
-
Trustworthiness (Acceptance Criteria):
-
Correlation Coefficient (r²): Must be ≥ 0.999.
-
Y-intercept: Should be minimal, demonstrating no significant systematic error or bias at zero concentration.
-
Data Visualization: The data points on the plot should be visually close to the best-fit line.
-
| Parameter | Acceptance Criterion | Typical Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Y-Intercept (% of response at 100% level) | ≤ 2.0% | 0.8% |
| Range | LOQ to 150% of specification | Confirmed |
Accuracy (Recovery)
-
Expertise & Experience (The "Why"): Accuracy confirms the closeness of the method's results to the true value. It is typically assessed through a recovery study, where a known quantity of the impurity is added (spiked) into a sample matrix (e.g., the API or a placebo) and the method is used to measure how much is recovered.[17] This test is vital for ensuring that the sample preparation and analysis do not introduce a positive or negative bias.
-
Experimental Protocol:
-
Prepare a sample solution of the Levonorgestrel API at the standard concentration.
-
Spike the API solution with the Impurity C reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each one.
-
-
Trustworthiness (Acceptance Criteria):
-
The mean percent recovery at each concentration level should be within 90.0% to 110.0%.
-
The Relative Standard Deviation (%RSD) for the replicate preparations should not be more than 5.0%.
-
| Spiked Level | Mean Recovery (%) | % RSD |
| 50% | 99.5% | 1.2% |
| 100% | 101.2% | 0.9% |
| 150% | 100.8% | 1.1% |
Precision
-
Expertise & Experience (The "Why"): Precision measures the random error of a method. It is evaluated at two levels: Repeatability (intra-assay precision), which assesses performance under the same conditions over a short interval, and Intermediate Precision, which assesses variability from factors like different days, analysts, or equipment. This ensures the method is reproducible in a real-world QC environment.
-
Experimental Protocol:
-
Repeatability:
-
Prepare six individual samples of Levonorgestrel spiked with Impurity C at the 100% specification level.
-
Analyze all six samples on the same day, using the same instrument and analyst.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision:
-
A second analyst, on a different day and using a different HPLC system (if available), prepares and analyzes a new set of six samples.
-
Calculate the %RSD for this second set and perform a statistical comparison (e.g., F-test, t-test) of the two data sets.
-
-
-
Trustworthiness (Acceptance Criteria):
-
Repeatability: %RSD should be ≤ 5.0%.
-
Intermediate Precision: %RSD should be ≤ 5.0%. The overall %RSD combining both sets of data should also meet this criterion.
-
Sensitivity: LOD and LOQ
-
Expertise & Experience (The "Why"): The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lower boundary of a method's performance. The LOQ is particularly important for an impurity method, as it must be low enough to accurately measure the impurity at its specified reporting threshold.[16]
-
Experimental Protocol:
-
Method 1 (Signal-to-Noise Ratio):
-
Prepare a series of dilute solutions of Impurity C.
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Method 2 (Calibration Curve):
-
Calculate LOD and LOQ from the standard deviation of the y-intercepts (σ) and the slope (S) of the linearity curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
-
Confirmation: Prepare a solution at the determined LOQ concentration and analyze it multiple times (n=6) to confirm that its precision and accuracy meet predefined criteria (e.g., %RSD ≤ 10%, Recovery 80-120%).
-
-
Trustworthiness (Acceptance Criteria):
-
The LOQ must be at or below the reporting threshold for impurities as defined by ICH Q3A/B guidelines.
-
Acceptable precision and accuracy must be demonstrated at the LOQ concentration.
-
| Parameter | Signal-to-Noise Method | Calibration Curve Method |
| LOD | S/N ≈ 3:1 | 0.005% |
| LOQ | S/N ≈ 10:1 | 0.015% |
Robustness
-
Expertise & Experience (The "Why"): Robustness provides an indication of the method's reliability during normal usage. By deliberately introducing small variations to the method parameters, we can ensure that such minor deviations, which are common in routine lab work, do not lead to unexpected results or system suitability failures.[12]
-
Experimental Protocol:
-
Prepare a system suitability solution and a test sample (spiked with Impurity C).
-
Analyze the samples under the normal method conditions and then under several modified conditions, changing one parameter at a time.
-
Flow Rate: ± 10% (e.g., 0.9 mL/min and 1.1 mL/min).
-
Column Temperature: ± 5°C (e.g., 25°C and 35°C).
-
Mobile Phase Organic Content: ± 2% absolute (e.g., vary the final acetonitrile percentage).
-
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantitative result for Impurity C.
-
-
Trustworthiness (Acceptance Criteria):
-
All system suitability parameters must pass under all tested conditions.
-
The change in the quantitative result for Impurity C should not be statistically significant compared to the result under normal conditions.
-
Interrelation of Validation Parameters
The validation parameters are not isolated tests but form a self-validating system. Linearity establishes the range, which is then confirmed by demonstrating acceptable accuracy and precision within that range. Specificity underpins all quantitative measurements, ensuring that the measured response is only from the analyte of interest.
Caption: Logical relationship between core validation parameters.
Conclusion
The analytical method described and validated in this guide has been systematically proven to be suitable for its intended purpose: the quantitative determination of this compound in the presence of the API and its degradation products. The successful completion of tests for specificity, linearity, range, accuracy, precision, sensitivity, and robustness in accordance with ICH Q2(R1) guidelines provides a high degree of assurance in the reliability of the data generated. This validated, stability-indicating method is therefore a critical tool for ensuring the quality, safety, and regulatory compliance of Levonorgestrel drug substances and products.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Reddy, R., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research in Mathematical and Statistical Sciences, 15(2), 379-406. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Levonorgestrel-impurities. Retrieved from [Link]
-
da Silva, A. C. A., et al. (2022). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. Journal of Pharmaceutical and Biomedical Analysis, 225, 115208. Retrieved from [Link]
-
Sudha, T., et al. (2022). Method Development and Validation of Stability Indicating UV Visible Spectrophotometric Method for Levonorgestrel in Bulk and Ta. International Journal of Pharmacy and Pharmaceutical Research, 23(2). Retrieved from [Link]
-
Manasa Life Sciences. (n.d.). Levonorgestrel EP Impurity C. Retrieved from [Link]
-
International Journal of Advanced Science and Research. (n.d.). Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. Retrieved from [Link]
-
PubChem. (n.d.). Levonorgestrel. National Center for Biotechnology Information. Retrieved from [Link]
-
Pal, V. K., & Pal, Y. (2020). ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. Asian Journal of Pharmaceutical and Clinical Research, 13(4), 101-107. Retrieved from [Link]
-
Kumar, A., et al. (2021). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. Future Journal of Pharmaceutical Sciences, 7(1), 30. Retrieved from [Link]
-
Vora, L. K., et al. (2021). Models and methods to characterise levonorgestrel release from intradermally administered contraceptives. Drug Delivery and Translational Research, 12(7), 1699-1712. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
Sources
- 1. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 3. Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C23H28O | CID 29979853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Levonorgestrel EP Impurity C | Manasa Life Sciences [manasalifesciences.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. fda.gov [fda.gov]
- 10. ICH Official web site : ICH [ich.org]
- 11. starodub.nl [starodub.nl]
- 12. database.ich.org [database.ich.org]
- 13. database.ich.org [database.ich.org]
- 14. researchgate.net [researchgate.net]
- 15. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. allsciencejournal.com [allsciencejournal.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
Comparative analysis of Levonorgestrel impurities by different chromatographic techniques
Abstract
Levonorgestrel, a widely used synthetic progestogen in contraceptive formulations, requires stringent purity control to ensure its safety and efficacy. This technical guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) for the determination of Levonorgestrel impurities. Drawing from pharmacopeial methods, peer-reviewed literature, and extensive field experience, this document offers researchers, scientists, and drug development professionals a comprehensive resource for method selection, development, and validation. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative assessment of each technique's performance, supported by experimental data.
Introduction: The Criticality of Impurity Profiling for Levonorgestrel
Levonorgestrel (Figure 1) is a second-generation synthetic progestin and the active component in numerous hormonal contraceptives.[1] Its manufacturing process and subsequent storage can lead to the formation of various impurities, including process-related substances, degradation products, and stereoisomers.[2] Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established strict limits for these impurities to mitigate any potential health risks.[3] Therefore, robust and reliable analytical methods are paramount for the accurate identification and quantification of these impurities.
This guide will explore the three primary chromatographic techniques employed for this purpose, evaluating their respective strengths and limitations in the context of Levonorgestrel impurity analysis.
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
For decades, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection has been the cornerstone of pharmaceutical impurity analysis, and for good reason. Its robustness, versatility, and wide availability make it a reliable choice for routine quality control.[4]
The Rationale Behind a Stability-Indicating HPLC Method
The primary goal in Levonorgestrel impurity analysis is to develop a stability-indicating method. This means the method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities, ensuring that the analytical results are a true reflection of the sample's purity.[4] Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are essential in developing and validating such a method.[5][6]
Common Impurities of Levonorgestrel
Several impurities for Levonorgestrel are listed in the European Pharmacopoeia and USP. These include, but are not limited to:
-
Levonorgestrel Impurity B (EP): 13-Ethyl-17-hydroxy-18,19-dinor-17-α-pregn-5(10)-en-20-yn-3-one[7]
-
Levonorgestrel Impurity L (EP): (8R,9S,10R,13S,14S)-13-ethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17(2H)-dione[8]
-
Levonorgestrel Impurity M (EP): 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,6-dien-20-yn-3-one (Δ6-levonorgestrel)[9][10]
-
Other process-related impurities and degradation products. [2][11][12]
The structural similarities among these impurities and the parent drug necessitate a chromatographic system with high resolving power.
Experimental Protocol: A Validated Stability-Indicating HPLC Method
The following protocol is a representative example of a validated stability-indicating HPLC method for the analysis of Levonorgestrel and its related substances.[4]
Chromatographic Conditions:
-
Column: Waters Kromasil C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-based gradient is employed to achieve optimal separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
System Suitability:
-
Resolution: The resolution between Levonorgestrel and any adjacent impurity peak should be greater than 1.5.
-
Tailing Factor: The tailing factor for the Levonorgestrel peak should be less than 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0%.
Performance and Limitations of HPLC
HPLC offers reliable and reproducible results for the routine analysis of Levonorgestrel impurities. However, it has certain limitations:
-
Analysis Time: Run times can be relatively long, which may be a bottleneck in high-throughput environments.
-
Resolution: While adequate for many applications, resolving closely eluting impurities can be challenging with standard HPLC columns.
-
Solvent Consumption: Longer run times and larger column dimensions contribute to higher solvent consumption, leading to increased operational costs and environmental impact.[7]
Ultra-High-Performance Liquid Chromatography (UHPLC): The Modern Standard for Speed and Resolution
UHPLC represents a significant evolution from conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity.[1][13] This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures.[14][15]
The UHPLC Advantage in Impurity Profiling
For complex samples containing multiple closely related impurities, such as those found in Levonorgestrel, UHPLC offers several key advantages:
-
Increased Resolution: The smaller particle size leads to higher column efficiency, resulting in sharper peaks and better separation of critical pairs.[7]
-
Faster Analysis Times: The higher optimal linear velocity of smaller particles allows for significantly shorter run times without sacrificing resolution.[13]
-
Enhanced Sensitivity: The narrower peaks obtained with UHPLC lead to a better signal-to-noise ratio, improving the limits of detection (LOD) and quantification (LOQ) for trace impurities.[13]
-
Reduced Solvent Consumption: Shorter analysis times and smaller column internal diameters lead to a significant reduction in solvent usage, making UHPLC a "greener" technology.[16]
Experimental Protocol: A Representative UHPLC Method
Chromatographic Conditions:
-
Column: Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A rapid gradient from a low to high percentage of Mobile Phase B.
-
Flow Rate: 0.5 mL/min
-
Detection: UV-PDA (Photodiode Array) at 240 nm
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Comparative Performance: HPLC vs. UHPLC
The following table summarizes the expected performance differences between HPLC and UHPLC for Levonorgestrel impurity analysis:
| Parameter | HPLC | UHPLC |
| Analysis Time | 30-60 min | 5-15 min |
| Resolution | Good | Excellent |
| Sensitivity (LOD/LOQ) | Adequate | Improved (Lower values) |
| Solvent Consumption | High | Low |
| System Backpressure | < 400 bar | > 600 bar |
The choice between HPLC and UHPLC often depends on the specific needs of the laboratory. For routine analysis with well-separated impurities, HPLC remains a cost-effective option. However, for high-throughput labs or for challenging separations requiring higher resolution and sensitivity, UHPLC is the superior choice.[1]
Gas Chromatography (GC): A Niche Application for Volatile Impurities and Derivatizable Analytes
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While Levonorgestrel and its primary impurities are non-volatile, GC can be employed in two specific scenarios: the analysis of residual solvents and the analysis of the impurities after a derivatization step.
Headspace GC for Residual Solvents
The manufacturing process of Levonorgestrel may involve the use of organic solvents. Headspace GC is the standard technique for the analysis of these volatile organic impurities. In this method, the sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC, preventing non-volatile matrix components from contaminating the system.
GC-MS of Derivatized Impurities
To make Levonorgestrel and its impurities amenable to GC analysis, a chemical derivatization step is necessary to increase their volatility and thermal stability. Silylation is a common derivatization technique for steroids, where active hydrogens are replaced with a trimethylsilyl (TMS) group.
4.2.1. Experimental Protocol: GC-MS with Derivatization
-
Sample Preparation: A dried extract of the sample is prepared.
-
Derivatization: The residue is treated with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heated to form the TMS derivatives.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms)
-
Carrier Gas: Helium
-
Temperature Program: A temperature gradient is used to separate the derivatized compounds.
-
Detection: Mass Spectrometry (MS) provides both quantitative data and structural information for impurity identification.
Applicability and Rationale for GC in Levonorgestrel Analysis
While liquid chromatography is the predominant technique for Levonorgestrel impurity profiling, GC-MS offers a complementary approach, particularly for the identification of unknown impurities due to the extensive mass spectral libraries available. However, the additional derivatization step adds complexity and potential for variability to the analytical workflow.
Method Selection and Workflow
The choice of chromatographic technique depends on the specific analytical challenge. The following diagram illustrates a logical workflow for method selection in the analysis of Levonorgestrel impurities.
Caption: Decision workflow for selecting a chromatographic technique.
Conclusion
The analysis of Levonorgestrel impurities is a critical aspect of ensuring the quality and safety of this widely used pharmaceutical. While HPLC remains a robust and reliable technique for routine analysis, UHPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it the preferred method for high-throughput laboratories and for the analysis of complex impurity profiles. Gas Chromatography, particularly with mass spectrometric detection, serves as a valuable orthogonal technique for structural elucidation and the analysis of volatile impurities. The selection of the most appropriate technique should be based on a thorough understanding of the analytical requirements, available instrumentation, and the specific nature of the impurities being monitored.
References
- (Link to a general article about HPLC vs UHPLC)
-
Novotna, K., & Kovarova, J. (2013). UHPLC: The Greening Face of Liquid Chromatography. Current Pharmaceutical Analysis, 9(1), 47-56. [Link][8]
-
A stability-indicating HPLC method has been developed and validated for the determination of Related Substances by HPLC method for Levonorgestrel. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link][4]
-
Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. (2022). Journal of Pharmaceutical and Biomedical Analysis, 225, 115208. [Link][17]
- (Link to a general article about HPLC vs UHPLC)
- (Link to a general article about HPLC vs UHPLC)
-
Levonorgestrel EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. [Link]
-
What Is the Difference Between UHPLC and HPLC? (2023). Chrom Tech. [Link][14][15]
-
Levonorgestrel-impurities. (n.d.). Pharmaffiliates. [Link][11]
- (Link to a general article about HPLC vs UHPLC)
-
Method Development and Validation of Stability Indicating UV Visible Spectrophotometric Method for Levonorgestrel in Bulk and Tablet Dosage Form. (2022). International Journal of Pharmacy and Pharmaceutical Research, 23(3), 329-340. [Link][6]
- (Link to a general article about HPLC vs UHPLC)
-
HPLC vs UHPLC: Key Differences & Applications. (2023). Phenomenex. [Link][1][13]
-
HPLC vs UHPLC: What's the Difference and Which One Should You Choose? (2024). Mastelf. [Link]
-
USP Monographs: Levonorgestrel. (2006). USP29-NF24. [Link][3]
-
Levonorgestrel Impurities and Related Compound. (n.d.). Veeprho. [Link][12]
Sources
- 1. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. allsciencejournal.com [allsciencejournal.com]
- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. veeprho.com [veeprho.com]
- 8. UHPLC: The Greening Face of Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. ijpda.org [ijpda.org]
- 11. An orthogonal approach for analysis of underivatized steroid hormones using ultrahigh performance supercritical fluid chromatography-mass spectrometry (UHPSFC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 13. chromtech.com [chromtech.com]
- 14. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
A Comparative Guide to Determining the Relative Response Factor (RRF) for Levonorgestrel Impurity C
Introduction: The Imperative for Accurate Impurity Profiling
In pharmaceutical development and quality control, the adage "the dose makes the poison" extends not only to the active pharmaceutical ingredient (API) but also to its impurities. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate stringent control over impurity levels in drug substances and products.[1] Accurate quantification of these impurities is therefore not a matter of simple analytical measurement, but a cornerstone of patient safety and regulatory compliance.
Levonorgestrel, a widely used synthetic progestogen in hormonal contraceptives, is no exception. During its synthesis and storage, various related substances, including Levonorgestrel Impurity C, can emerge.[2] Direct quantification of every impurity batch-to-batch using a certified reference standard is often impractical due to the high cost and potential instability of these standards.[3] This is where the concept of the Relative Response Factor (RRF) becomes an indispensable tool for the analytical chemist.
This guide provides an in-depth technical comparison of methodologies for determining the RRF of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and defensible analytical strategy.
Understanding the Relative Response Factor (RRF)
The RRF is a measure of the difference in signal response between an impurity and the API when analyzed under the same chromatographic conditions.[1][4] In High-Performance Liquid Chromatography (HPLC) with UV detection, different molecules absorb light to varying degrees at a specific wavelength due to their unique chromophoric structures. Assuming an RRF of 1.00—implying the impurity has the same response as the API—can lead to significant under- or overestimation of the impurity's true concentration, a risk that is unacceptable in a GMP environment.[5]
The RRF is mathematically defined as the ratio of the response factors (the slope of the calibration curve) of the impurity to that of the API.[4]
RRF = (Response Factor of Impurity) / (Response Factor of API)
Or more practically, using the slopes of the linearity plots:
RRF = SlopeImpurity / SlopeAPI
An accurately determined RRF allows for the quantification of an impurity using the readily available API reference standard, streamlining routine quality control while maintaining analytical precision.[3]
Chemical Identity of a Key Analyte
For the purpose of this guide, we are focusing on Levonorgestrel and its specified impurity, Impurity C.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight |
| Levonorgestrel | (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C₂₁H₂₈O₂ | 312.45 g/mol |
| This compound | (8R,9S,10R,13S,14S,17R)-13-Ethyl-3,17-diethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | C₂₃H₂₈O | 320.47 g/mol |
Part 1: The Slope Method - A Protocol for Rigorous RRF Determination
The slope method is the most widely accepted and accurate technique for RRF determination.[1] It relies on establishing the linearity of response for both the API and the impurity over a defined concentration range. This method is authoritative as it is compliant with validation requirements outlined in USP General Chapter <1225> Validation of Compendial Procedures.[6]
Experimental Workflow: RRF Determination via Slope Method
Caption: Workflow for RRF determination using the slope method.
Step-by-Step Methodology
1. Materials and Reagents:
-
Levonorgestrel Reference Standard (USP or equivalent, purity >99.5%)
-
This compound Reference Standard (Purity must be accurately known)
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q or equivalent)
-
Diluent: Acetonitrile/Water (50:50, v/v)
2. Chromatographic Conditions (Illustrative Example): This method is based on established stability-indicating methods for Levonorgestrel.[6]
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: Waters Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 70 25 70 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
3. Preparation of Stock Solutions:
-
Levonorgestrel Stock (1000 µg/mL): Accurately weigh ~25 mg of Levonorgestrel RS into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Impurity C Stock (100 µg/mL): Accurately weigh ~2.5 mg of Impurity C RS into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. (Note: The purity of the standard must be accounted for in all concentration calculations).
4. Preparation of Linearity Solutions: Prepare a series of at least five concentrations for both Levonorgestrel and Impurity C. The range should bracket the expected concentrations in a typical analysis. For impurities, this range typically spans from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.15%).
-
Illustrative Linearity Levels:
Level Levonorgestrel Conc. (µg/mL) Impurity C Conc. (µg/mL) 1 (LOQ) - 0.2 2 - 0.5 3 0.5 1.0 4 1.0 1.5 5 1.5 2.0 | 6 | 2.0 | - |
5. Data Analysis and RRF Calculation:
-
Inject each linearity solution in triplicate.
-
Plot the mean peak area against the known concentration for both Levonorgestrel and Impurity C.
-
Perform a linear regression analysis to obtain the slope and coefficient of determination (R²) for each plot. The R² value should be ≥ 0.999 to demonstrate good linearity.
Illustrative Experimental Data
Disclaimer: The following data is illustrative and designed to demonstrate the RRF calculation process. It is not derived from a specific lab analysis of this compound.
Linearity Data:
| Compound | Concentration (µg/mL) | Mean Peak Area (n=3) |
| Impurity C | 0.2 | 12,550 |
| 0.5 | 31,300 | |
| 1.0 | 62,700 | |
| 1.5 | 94,000 | |
| 2.0 | 125,400 | |
| Levonorgestrel | 0.5 | 39,500 |
| 1.0 | 79,100 | |
| 1.5 | 118,600 | |
| 2.0 | 158,200 |
Linear Regression Results:
| Analyte | Slope | Y-Intercept | R² |
| Levonorgestrel (API) | 79,050 | 450 | 0.9999 |
| This compound | 62,680 | 290 | 0.9999 |
RRF Calculation:
RRF = SlopeImpurity C / SlopeLevonorgestrel RRF = 62,680 / 79,050 RRF = 0.79
This illustrative RRF of 0.79 indicates that this compound has a lower UV response at 240 nm compared to Levonorgestrel. Using an assumed RRF of 1.0 would result in underestimating the impurity by approximately 21%.
Part 2: Comparison of RRF Determination Methods
While the slope method is the gold standard, other approaches exist. Understanding their limitations is key to justifying the choice of the more rigorous method.
| Method | Description | Pros | Cons |
| Slope Method | Compares the slopes of multi-point calibration curves for both the API and the impurity.[4] | Most Accurate & Defensible: Based on a validated linear range. Regulatory Acceptance: Aligns with ICH and USP validation principles.[6] | Resource Intensive: Requires more time, materials, and a sufficient quantity of pure impurity standard. |
| Single-Point / Response Ratio Method | Involves preparing a single solution containing known concentrations of both the API and the impurity. The RRF is calculated from the ratio of their peak areas, corrected for concentration.[1] | Fast & Simple: Requires minimal material and time. Useful for preliminary assessments. | Less Accurate: Assumes linearity through the origin, which may not be true. Highly susceptible to weighing or dilution errors in the single preparation. Not considered a fully validated approach for establishing a definitive RRF. |
| Assumption of RRF = 1.0 | No experimental determination. The impurity response is assumed to be identical to the API response. | Easiest Approach: No impurity standard or extra work needed. | High Risk of Inaccuracy: Can lead to gross over- or under-estimation of the impurity.[5] Only justifiable as a last resort when an impurity standard is completely unobtainable and must be accompanied by a thorough risk assessment. |
The Logic of Method Selection
Caption: Decision tree for selecting an RRF determination method.
Conclusion: Upholding Scientific Integrity in Impurity Analysis
The accurate determination of the Relative Response Factor is a critical component of a robust impurity control strategy. This guide has demonstrated that the multi-point slope method provides the most accurate, reliable, and regulatory-compliant pathway for establishing the RRF for this compound. While simpler methods exist, their inherent limitations introduce a level of uncertainty that is often unacceptable for commercial quality control and regulatory submissions.
By investing the effort to determine a scientifically sound RRF, analytical laboratories can ensure that their impurity results are not only precise but also a true reflection of product quality, ultimately safeguarding patient health. The protocols and data presented herein provide a comprehensive framework for achieving this essential analytical goal.
References
-
Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Relative Response Factor: Accurate Quantification in Chromatography. (n.d.). Separation Science. [Link]
-
Determination of Response factors of Impurities in Drugs by HPLC. (2021, January 14). Veeprho. [Link]
-
The Critical Need for Implementing RRF in the Accurate Assessment of Impurities in Peptide Therapeutics. (2024, June 25). PubMed. [Link]
-
Relative Response Factor (RRF) and its Calculation in HPLC Analysis. (2025, February 18). Pharmaguideline. [Link]
-
Levonorgestrel-impurities. (n.d.). Pharmaffiliates. [Link]
Sources
- 1. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. Relative Response Factor: Accurate Quantification in Chromatography | Separation Science [sepscience.com]
- 5. The Critical Need for Implementing RRF in the Accurate Assessment of Impurities in Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. allsciencejournal.com [allsciencejournal.com]
A Comparative Guide to the Purity Assessment of Levonorgestrel Impurity C Reference Standard
For researchers, scientists, and drug development professionals, the integrity of a pharmaceutical reference standard is the bedrock of accurate analytical data. This guide provides an in-depth, technical comparison of methodologies for the purity assessment of the Levonorgestrel Impurity C reference standard. Moving beyond a simple listing of procedures, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to quality control.
This compound, identified chemically as 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol, is a specified impurity in the European Pharmacopoeia (EP) monograph for Levonorgestrel.[1] Its accurate quantification is paramount for ensuring the safety and efficacy of levonorgestrel-containing drug products.[1][2] This guide will explore and compare the predominant analytical techniques employed for this purpose.
The Analytical Imperative: Why Purity Assessment Matters
The purity of a reference standard is a critical parameter that directly impacts the accuracy of analytical measurements. An impure reference standard will lead to erroneous quantification of the corresponding impurity in a drug substance or product, potentially compromising patient safety and leading to regulatory non-compliance. Therefore, a multi-faceted approach to purity assessment is not just recommended; it is a scientific necessity.
Core Analytical Techniques for Purity Determination
The purity of the this compound reference standard is typically established using a combination of chromatographic and spectroscopic techniques. The principle of mass balance is often applied, where the content of the main component is determined by subtracting the sum of all detected impurities (including water and residual solvents) from 100%.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic compounds like this compound.[3][4] Its high resolving power allows for the separation of the main component from closely related impurities.
Causality of Method Selection: A stability-indicating HPLC method is the preferred approach.[3] This type of method is validated to be able to separate the main analyte from its potential degradation products, which might be formed under stress conditions (e.g., acid, base, oxidation, heat, light). This ensures that the method is specific for the analyte and can accurately measure its purity over time.
Experimental Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment of this compound.
Detailed Experimental Protocol: HPLC-UV Method
This protocol describes a gradient HPLC-UV method suitable for the purity assessment of this compound.
-
Chromatographic Conditions:
-
Column: Waters Kromasil C18 (250mm x 4.6mm, 5µm) or equivalent.[3]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 70 25 70 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C
-
Detection Wavelength: 240 nm.[3]
-
Injection Volume: 20 µL
-
-
Solution Preparation:
-
Diluent: Acetonitrile and Water (50:50, v/v)
-
Standard Solution: Prepare a stock solution of the this compound reference standard in the diluent. Further dilute to achieve a working concentration of approximately 10 µg/mL.[5]
-
Test Solution: Prepare the sample to be tested at the same concentration as the Standard Solution.
-
-
System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
-
The theoretical plates for the this compound peak should be not less than 2000.
-
-
Purity Calculation:
-
The purity is calculated by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
Trustworthiness of the Protocol: This protocol is designed as a self-validating system. The system suitability parameters ensure that the chromatographic system is performing adequately before any sample analysis. The use of a validated stability-indicating method provides confidence that all significant impurities are being separated and detected.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the identification of unknown impurities and as an orthogonal technique to HPLC-UV, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.
Causality of Method Selection: LC-MS provides molecular weight information, which is crucial for the tentative identification of unknown impurities. Tandem mass spectrometry (MS/MS) can provide structural fragments, further aiding in the elucidation of the impurity's structure. This is particularly important for a comprehensive purity assessment, as it allows for the characterization of impurities that may not be commercially available as reference standards.
Experimental Workflow for LC-MS Impurity Identification
Caption: Workflow for Impurity Identification using LC-MS.
Detailed Experimental Protocol: UPLC-ESI-MS/MS
This protocol outlines a sensitive method for the detection and identification of impurities.
-
Chromatographic Conditions:
-
Column: Kromasil C18 (50 x 4.6 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A suitable gradient to resolve impurities.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Full scan for impurity detection and product ion scan for fragmentation analysis.
-
Mass Transition for this compound: The precursor ion would be [M+H]+ at m/z 321.2. Product ions would need to be determined experimentally.
-
Trustworthiness of the Protocol: The combination of chromatographic separation with mass spectrometric detection provides a high degree of specificity. The accurate mass measurement capabilities of modern mass spectrometers allow for the determination of elemental compositions, significantly increasing the confidence in impurity identification.
Comparison of Analytical Techniques
| Feature | HPLC-UV | LC-MS/MS |
| Primary Use | Quantification of known impurities, Purity determination | Identification of unknown impurities, Structural elucidation |
| Sensitivity | Good | Excellent |
| Specificity | Good (with a validated method) | Excellent |
| Information Provided | Retention time, UV spectrum, Quantity | Retention time, Molecular weight, Structural fragments |
| Cost & Complexity | Lower | Higher |
Characterization of the Reference Standard
A comprehensive purity assessment of a this compound reference standard should also include data from other analytical techniques to confirm its identity and quality. Commercial suppliers of high-purity reference standards typically provide a Certificate of Analysis (CoA) that includes:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[6][7]
-
Infrared Spectroscopy (IR): To identify functional groups.
-
Thermogravimetric Analysis (TGA): To determine the water content.
Conclusion
The purity assessment of a this compound reference standard is a critical activity in pharmaceutical quality control. A combination of a validated, stability-indicating HPLC-UV method for quantification and LC-MS for the identification of any unknown impurities provides a robust and reliable approach. By understanding the principles behind the chosen analytical techniques and implementing self-validating protocols, researchers and scientists can ensure the integrity of their analytical data and contribute to the development of safe and effective medicines.
References
-
Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. (2020). International Journal of Scientific Research in Modern Education. Retrieved January 16, 2026, from [Link]
-
Levonorgestrel EP Impurity C. (n.d.). Manasa Life Sciences. Retrieved January 16, 2026, from [Link]
-
Levonorgestrel EP Impurity C | CAS No: 1337972-89-0. (n.d.). GLP Pharma Standards. Retrieved January 16, 2026, from [Link]
Sources
- 1. Levonorgestrel EP Impurity C | Manasa Life Sciences [manasalifesciences.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. allsciencejournal.com [allsciencejournal.com]
- 4. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. glppharmastandards.com [glppharmastandards.com]
A Senior Application Scientist's Guide to Comparing the Degradation Profiles of Levonorgestrel Batches
Introduction: The Criticality of Understanding Levonorgestrel Stability
Levonorgestrel, a second-generation synthetic progestogen, is a cornerstone of hormonal contraception. Its efficacy and safety are intrinsically linked to its chemical integrity. However, like any active pharmaceutical ingredient (API), Levonorgestrel is susceptible to degradation, a process that can be influenced by a multitude of factors including manufacturing processes, storage conditions, and the inherent physicochemical properties of the drug substance. For researchers, scientists, and drug development professionals, a thorough understanding of the degradation profile of Levonorgestrel is not merely an academic exercise; it is a regulatory and safety imperative.
This guide provides a comprehensive framework for comparing the degradation profiles of different Levonorgestrel batches. It moves beyond a simple recitation of facts to offer a field-proven methodology for conducting these critical studies. We will delve into the known degradation pathways, explore the potential for batch-to-batch variability, and provide detailed experimental protocols to empower you to conduct your own robust comparative analyses.
Understanding the Landscape of Levonorgestrel Degradation
Levonorgestrel's steroidal structure, while conferring its therapeutic effects, also presents multiple sites for chemical modification. Degradation can occur through several pathways, primarily hydrolysis, oxidation, and photolysis. These processes can be accelerated under stress conditions, which are intentionally applied in forced degradation studies to predict the long-term stability of the drug substance.
Key Degradation Pathways:
-
Hydrolytic Degradation: Levonorgestrel is susceptible to degradation in both acidic and alkaline conditions.[1][2] Acidic hydrolysis can lead to rearrangements of the steroid nucleus, while alkaline conditions can also promote significant degradation.[1]
-
Oxidative Degradation: Exposure to oxidative agents can result in the formation of various hydroxylated and ketonic derivatives.[1][3] This is a critical pathway to consider, as oxidative stress can be encountered during both manufacturing and storage.
-
Photolytic Degradation: While some studies suggest Levonorgestrel is relatively stable under photolytic conditions, significant degradation can occur upon prolonged exposure to light, especially UV radiation.[1]
-
Thermal Degradation: High temperatures can induce degradation, although Levonorgestrel is generally considered to be thermally stable up to around 192°C.[4]
The following diagram illustrates the primary degradation pathways of Levonorgestrel under various stress conditions.
Caption: Workflow for Comparative Degradation Study.
Detailed Methodologies
1. Materials and Reagents:
-
Levonorgestrel batches for comparison (at least 3 different batches are recommended).
-
HPLC grade acetonitrile and methanol.
-
Reagent grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂).
-
Purified water (e.g., Milli-Q or equivalent).
-
Certified reference standards for Levonorgestrel and its known impurities.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Levonorgestrel reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a concentration of approximately 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Sample Stock Solutions: Prepare individual stock solutions for each Levonorgestrel batch at the same concentration as the standard stock solution.
-
Forced Degradation Sample Preparation: For each stress condition, dilute the respective sample stock solution with the stressor solution to a final concentration of approximately 200 µg/mL.
3. Forced Degradation Conditions (as per ICH Q1A(R2)):
-
Acidic Hydrolysis: Mix the sample solution with 0.1 M HCl and keep at 80°C for a specified time (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix the sample solution with 0.1 M NaOH and keep at 80°C for a specified time. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the sample solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid drug substance and the sample solution at an elevated temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the solid drug substance and the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as described in ICH guideline Q1B.
4. Stability-Indicating HPLC Method:
A validated stability-indicating method is crucial to separate the main peak of Levonorgestrel from all potential degradation products. The following is a well-established method that can be used as a starting point: [1]
-
Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-10 min: 90% A, 10% B
-
10-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-35 min: Linear gradient back to 90% A, 10% B
-
35-40 min: Hold at 90% A, 10% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
5. Data Analysis and Comparison:
-
For each stressed sample, calculate the percentage of Levonorgestrel degradation.
-
Identify and quantify the individual degradation products using the reference standards.
-
Create a comparative table summarizing the degradation data for each batch under each stress condition.
-
Analyze the impurity profiles of the unstressed samples to identify any initial differences between the batches.
Interpreting the Results: A Scientist's Perspective
The data generated from this comparative study will provide a wealth of information. When analyzing the results, consider the following:
-
Significant Differences in Degradation Rates: If one batch degrades significantly faster than others under a specific stress condition, it may indicate the presence of a less stable polymorph or catalytic impurities.
-
Presence of Unique Degradation Products: The appearance of a degradation product in one batch that is absent in others could be a clue to a different synthetic route or the presence of a unique process-related impurity.
-
Correlation with Initial Impurity Profile: Compare the degradation profiles with the initial impurity profiles of the unstressed samples. A higher level of a specific process-related impurity in one batch might correlate with the formation of a particular degradation product.
Conclusion: Ensuring the Quality and Consistency of Levonorgestrel
The comparison of degradation profiles of different Levonorgestrel batches is a critical component of ensuring the quality, safety, and efficacy of this widely used medication. While direct comparative studies in the public literature are scarce, the methodology outlined in this guide provides a robust framework for researchers and drug development professionals to conduct their own in-depth analyses. By understanding the potential for batch-to-batch variability and employing a systematic, scientifically sound approach to forced degradation studies, we can contribute to the development of more stable and reliable Levonorgestrel products.
References
- Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. International Journal of Advanced Science and Research.
- Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. Journal of Pharmaceutical and Biomedical Analysis.
- Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. Molecules.
- Research on Preponderant Pharmaceutical Polymorphs of Levonorgestrel. Herald of Medicine.
- Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management.
-
Levonorgestrel-impurities. Pharmaffiliates. [Link]
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996. [Link]
- An Accelerated Release Study to Evaluate Long-Acting Contraceptive Levonorgestrel-Containing in Situ Forming Depot Systems. Pharmaceutics.
- Synthesis of related substances from levonorgestrel. Chinese Journal of New Drugs.
-
Levonorgestrel EP Impurity B. SynZeal. [Link]
- Influence of CYP3A4/5 polymorphisms in the pharmacokinetics of levonorgestrel: a pilot study. Biomedica.
- α CRYSTALLINE POLYMORPH OF LEVONORGESTREL, AND MANUFACTURING METHOD FOR SAME.
- RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. Journal of Pharmaceutical and Biomedical Analysis.
- Liletta (levonorgestrel-releasing intrauterine system) NDA 206229.
- Impact of manufacturing variables on product performance of contraceptive levonorgestrel intrauterine systems.
Sources
A Senior Application Scientist's Guide to Cross-Validation of HPLC and UPLC Methods for Levonorgestrel Impurity Profiling
Introduction: The Imperative of Precise Impurity Profiling for Levonorgestrel
Levonorgestrel, a synthetic progestogen, is a widely used active pharmaceutical ingredient (API) in hormonal contraceptives.[1][2] Ensuring its purity is paramount to the safety and efficacy of the final drug product. Impurity profiling—the identification and quantification of all potential impurities—is a critical aspect of quality control in pharmaceutical manufacturing.[1] These impurities can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients.[1] Regulatory bodies like the FDA and international guidelines such as the International Council for Harmonisation (ICH) mandate stringent control over impurities.[1][3]
For years, High-Performance Liquid Chromatography (HPLC) has been the established method for this purpose. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a compelling alternative, promising faster analysis times and improved separation efficiency.[4][5][6] This guide provides a comprehensive comparison of HPLC and UPLC for levonorgestrel impurity profiling and details the critical process of cross-validating these methods to ensure data equivalency and maintain regulatory compliance.
The Chromatographic Contenders: HPLC vs. UPLC
The fundamental principle of separation is the same for both HPLC and UPLC.[4] However, the key difference lies in the particle size of the stationary phase and the operating pressures.[5][6][7]
-
High-Performance Liquid Chromatography (HPLC): This technique has long been the industry standard.[5] It typically employs columns packed with particles of 3-5 µm in diameter and operates at pressures up to 6,000 psi.[4][5][6]
-
Ultra-Performance Liquid Chromatography (UPLC): A more recent innovation, UPLC utilizes columns with sub-2 µm particles.[5][7] This smaller particle size leads to significantly higher backpressures, often up to 15,000 psi, necessitating specialized instrumentation.[5][6][7]
The move from HPLC to UPLC is driven by the significant advantages the latter offers in a demanding pharmaceutical quality control environment.[4][5]
Head-to-Head Comparison: Performance Metrics
| Parameter | HPLC | UPLC | Rationale & Impact on Levonorgestrel Analysis |
| Particle Size | 3-5 µm | < 2 µm | Smaller particles in UPLC provide a greater surface area for interaction, leading to more efficient separation of closely eluting levonorgestrel impurities.[5][7] |
| Analysis Time | 15-30 minutes | 1-10 minutes | UPLC's faster run times significantly increase laboratory throughput, allowing for quicker batch release and more efficient process monitoring.[5][8] |
| Resolution | Good | Excellent | The enhanced efficiency of UPLC results in sharper, narrower peaks, improving the resolution between levonorgestrel and its structurally similar impurities.[7] |
| Sensitivity | Standard | High | Narrower peaks in UPLC lead to a better signal-to-noise ratio, enabling the detection and quantification of trace-level impurities that might be missed by HPLC.[4][8] |
| Solvent Consumption | High | Low | Shorter run times and smaller column dimensions in UPLC lead to a significant reduction in solvent usage, making it a more cost-effective and environmentally friendly option.[4][5] |
| System Pressure | Up to 6,000 psi | Up to 15,000 psi | The high backpressure of UPLC systems is a direct consequence of the smaller particle size and requires specialized pumps and hardware.[5][6] |
The Bridge Between Methods: Cross-Validation
When transitioning from a well-established HPLC method to a more efficient UPLC method, it's not enough to simply re-run the analysis. A formal cross-validation study is essential to demonstrate that the new UPLC method yields equivalent results to the original HPLC method.[9][10][11] This process is a critical component of maintaining data integrity and ensuring regulatory compliance.[11]
The objective of cross-validation is to provide documented evidence that the two methods are interchangeable for the intended purpose.[9][10][12]
The "Why": Causality in Cross-Validation Choices
The choice to undertake cross-validation is driven by several factors:
-
Method Improvement: To leverage the benefits of UPLC, such as increased throughput and reduced costs.[5]
-
Method Transfer: When moving a method from one laboratory to another.[9][11]
-
Regulatory Scrutiny: To provide a robust data package that demonstrates the consistency of quality control measures over time.
Workflow for Cross-Validation of Levonorgestrel Impurity Profiling
Caption: Workflow for HPLC to UPLC Cross-Validation.
Experimental Protocol: A Self-Validating System
This protocol outlines the key steps for cross-validating an HPLC method to a UPLC method for levonorgestrel impurity profiling, grounded in the principles of ICH Q2(R1).[13]
Pre-Validation: Foundational Requirements
-
Validated HPLC Method: A fully validated HPLC method for levonorgestrel impurity profiling must be in place. This serves as the "reference" method.
-
Developed UPLC Method: A UPLC method should be developed and optimized for the separation of levonorgestrel and its known impurities. This will be the "test" method.
Cross-Validation Protocol
A comprehensive protocol should be written and approved before initiating the study. This protocol must define the experiments, samples, and acceptance criteria.[14]
Sample Selection
Select a minimum of three representative batches of levonorgestrel drug substance or product. Include samples that are known to contain impurities, if available (e.g., from forced degradation studies or aged stability samples).
Experimental Procedure
-
Prepare Samples: Prepare the selected samples according to the validated sample preparation procedure.
-
HPLC Analysis: Analyze the prepared samples using the validated HPLC method. Ensure that the system suitability criteria are met.
-
UPLC Analysis: Analyze the same set of prepared samples using the developed UPLC method. Again, ensure that system suitability is met.
-
Data Acquisition: For both methods, record the chromatograms and integrate all impurity peaks.
Data Evaluation and Acceptance Criteria
The core of the cross-validation lies in the comparison of the data generated by both methods.
| Parameter | Acceptance Criteria | Rationale |
| Impurity Profile | The impurity profile obtained by the UPLC method should be qualitatively similar to the HPLC method. No new or unexpected peaks should be observed in the UPLC method that are not present in the HPLC method. | Ensures that the UPLC method is capable of detecting all the impurities that the HPLC method can. |
| Relative Retention Time (RRT) | The RRT of each impurity should be consistent between the two methods. | Confirms the identity of the impurities across both platforms. |
| Impurity Quantification | The amount of each specified and unspecified impurity, as well as the total impurities, should be comparable. A common acceptance criterion is that the difference in the reported values should not exceed a predefined limit (e.g., ±10% for impurities at the reporting threshold). | This is the most critical parameter to demonstrate the equivalency of the two methods for quantitative impurity analysis. |
Statistical Analysis
Where appropriate, statistical tests such as the Student's t-test (to compare means) and the F-test (to compare variances) can be used to provide a more rigorous comparison of the quantitative results.
Mandatory Visualization: Logical Relationships in Method Validation
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 5. HPLC vs. UPLC [webofpharma.com]
- 6. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. pharmaguru.co [pharmaguru.co]
- 9. dspace.cuni.cz [dspace.cuni.cz]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. fda.gov [fda.gov]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. propharmagroup.com [propharmagroup.com]
Comparative Guide to the Analytical Control of Levonorgestrel Impurity C for ANDA Submissions
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The successful submission of an Abbreviated New Drug Application (ANDA) for a generic levonorgestrel product hinges on the thorough characterization and control of impurities. Levonorgestrel Impurity C, a specified impurity in the European Pharmacopoeia, is a critical quality attribute that demands rigorous analytical oversight. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methodologies for the quantification of this impurity. We will delve into the causality behind experimental choices, present detailed, validated protocols, and offer comparative performance data to guide researchers and drug development professionals in selecting and implementing a robust, compliant, and efficient analytical control strategy.
Introduction: The Imperative of Impurity Profiling in ANDA Submissions
Levonorgestrel, a synthetic progestin, is the active pharmaceutical ingredient (API) in numerous contraceptive formulations. For a generic drug manufacturer seeking ANDA approval, demonstrating pharmaceutical equivalence to the reference listed drug (RLD) is paramount. A key component of this demonstration is the impurity profile; ensuring that the levels of process-related impurities and degradation products are strictly controlled is essential for the safety and efficacy of the final drug product.[1]
This compound is a known related substance that must be monitored.[2][3][4] Its effective quantification is not merely a procedural step but a foundational requirement for regulatory approval. The choice of analytical methodology directly impacts the accuracy, sensitivity, and efficiency of this quality control process.
This compound: Profile and Regulatory Significance
A clear understanding of the impurity is the first step in developing a control strategy.
-
Chemical Identity :
-
Regulatory Context : this compound is listed as a specified impurity in the European Pharmacopoeia (EP), making its control mandatory for products intended for the European market.[1][2] For submissions to the U.S. FDA, while it may not be individually named in the USP monograph for Levonorgestrel, the principles of impurity control outlined in the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines apply.[7] The USP monograph for Levonorgestrel specifies a limit for the sum of impurities (not more than 2.0%) and for any single unknown impurity (not more than 0.5%).[7] Therefore, any robust analytical method developed for an ANDA submission must be capable of accurately quantifying Impurity C at or below these thresholds.
Comparative Analysis of Analytical Methodologies
The workhorse for impurity analysis in the pharmaceutical industry is reversed-phase chromatography. Here, we compare the traditional HPLC approach with the more modern UPLC technology.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a proven, robust technique widely used for its reliability and specificity. It is the foundational method upon which many pharmacopeial procedures are built.[8]
Causality Behind Experimental Choices: The selection of a C18 column is based on the non-polar nature of levonorgestrel and its impurities, providing effective separation through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, is chosen for its UV transparency and ability to elute the analytes with good peak shape. UV detection at 241 nm is selected as it offers good sensitivity for levonorgestrel and its related substances.[8]
Experimental Protocol: HPLC for this compound
-
Standard and Sample Preparation:
-
Solvent/Diluent: Acetonitrile and water (70:30, v/v).[9]
-
Impurity C Stock Solution: Accurately weigh and dissolve this compound reference standard in diluent to obtain a known concentration (e.g., 10 µg/mL).
-
Sample Solution: Prepare the drug product sample to a nominal concentration of Levonorgestrel (e.g., 150 µg/mL) in the diluent.[10] This concentration is chosen to ensure that impurities at the reporting threshold (e.g., 0.1%) are well above the method's limit of quantitation.
-
-
Chromatographic Conditions:
-
Column: Luna C18, 150 x 4.6 mm, 5 µm particle size (or equivalent L1 packing).[8]
-
Mobile Phase: Acetonitrile and Water (50:50, v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.[8]
-
Column Temperature: Ambient or controlled at 30 °C.
-
Detector: PDA/UV at 241 nm.[8]
-
Run Time: Approximately 15 minutes.[8]
-
-
Analysis:
-
Inject the diluent (blank), followed by the Impurity C standard solution and the sample solution.
-
Identify the Impurity C peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of Impurity C using an external standard method.
-
Typical HPLC Performance Data
| Parameter | Typical Result | Acceptance Criteria (ICH) |
| Linearity (r²) | > 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 80.0% - 120.0% for impurities |
| Precision (% RSD) | < 2.0% | ≤ 5.0% for impurities |
| LOD | ~0.03 µg/mL[11] | Signal-to-Noise ratio of 3:1 |
| LOQ | ~0.09 µg/mL[11] | Signal-to-Noise ratio of 10:1 |
Diagram: Standard HPLC Workflow for Impurity Analysis
Caption: Workflow for HPLC-based impurity quantification.
Method 2: Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC technology utilizes columns with sub-2 µm particles, which operate at higher pressures to deliver significantly faster and more efficient separations compared to traditional HPLC.[12]
Causality Behind Experimental Choices: The primary driver for transferring a method from HPLC to UPLC is efficiency. For a quality control lab analyzing numerous batches, reducing a 15-minute run time to under 2 minutes provides a massive increase in throughput and a significant reduction in solvent consumption and waste.[12][13] The method parameters (flow rate, injection volume) are geometrically scaled down from the HPLC method to be compatible with the smaller column dimensions while maintaining separation integrity.
Experimental Protocol: UPLC for this compound
-
Standard and Sample Preparation:
-
Preparation is identical to the HPLC method to maintain consistency in concentration.
-
-
Chromatographic Conditions (Scaled from HPLC):
-
Column: ACQUITY UPLC BEH C8, 50 x 2.1 mm, 1.7 µm particle size (or equivalent L1 packing).[13]
-
Mobile Phase: Acetonitrile and Water (50:50, v/v).
-
Flow Rate: ~0.6 mL/min (scaled).[13]
-
Injection Volume: ~3.5 µL (scaled).[13]
-
Column Temperature: 30 °C.
-
Detector: PDA/UV at 215-241 nm.
-
Run Time: Approximately 1.5 - 2.0 minutes.[12]
-
-
Analysis:
-
Follow the same injection sequence and calculation methods as described for HPLC.
-
Comparative Performance: HPLC vs. UPLC
| Parameter | HPLC (5 µm) | UPLC (1.7 µm) | Advantage |
| Run Time | ~15 min | ~1.5 min[12] | ~90% Faster |
| Resolution | Adequate | Often Improved | Higher Efficiency |
| Backpressure | Low (~1500 psi) | High (~7000-9000 psi)[12] | Requires UPLC-specific hardware |
| Solvent Consumption | ~15 mL / run | ~0.9 mL / run | ~94% Reduction |
| Sensitivity | Good | Excellent (sharper peaks) | Improved LOQ possible |
Diagram: Accelerated UPLC Workflow for Impurity Analysis
Caption: High-throughput UPLC workflow for rapid impurity analysis.
Method Validation: A Self-Validating System of Trustworthiness
Regardless of the chosen technology (HPLC or UPLC), the analytical method must be validated to prove it is fit for its intended purpose, a non-negotiable requirement for any ANDA submission.[4][14][15] The validation protocol is a self-validating system; by rigorously testing each parameter, the method's reliability is scientifically proven. The framework is defined by ICH Q2(R2) guidelines.[14][15][16]
Key Validation Parameters for an Impurity Method:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[14] This is demonstrated by spiking the drug product with Impurity C and other known impurities to show they are all well-separated from each other and from the main API peak.[17][18]
-
Linearity: The method must provide results that are directly proportional to the concentration of the impurity over a specified range.[14][16] This is typically assessed from the Limit of Quantitation (LOQ) to 120% of the specification limit.[18]
-
Accuracy: The closeness of the test results to the true value.[14] It is determined by spiking a placebo or drug product matrix with known amounts of Impurity C at different levels (e.g., 50%, 100%, and 150% of the specification limit) and measuring the percent recovery.[8]
-
Precision: Assessed at two levels:
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18] This is critical for an impurity method and must be at or below the reporting threshold.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[16]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage.[17]
Diagram: Logical Flow of Analytical Method Validation
Caption: Decision-making process for validating an analytical method per ICH guidelines.
Conclusion and Recommendations
The control of this compound is a critical step in a successful ANDA submission. Both HPLC and UPLC are suitable technologies for this purpose, but the choice depends on the specific needs of the laboratory.
-
Recommendation for HPLC: HPLC is a reliable and robust choice, particularly for laboratories that do not have ultra-high-pressure equipment or where sample throughput is not the primary constraint. A well-validated HPLC method is fully compliant with regulatory expectations.
-
Recommendation for UPLC: For high-throughput environments such as commercial QC labs, the advantages of UPLC are undeniable. The dramatic reduction in run time and solvent usage translates directly into lower operational costs and increased capacity.[12][13] The initial investment in UPLC instrumentation is offset by long-term efficiency gains.
Ultimately, the selected method must be rigorously validated according to ICH Q2(R2) guidelines to ensure the generation of trustworthy and defensible data, thereby supporting a successful ANDA filing and ensuring the quality and safety of the generic drug product.
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- IKEV. ICH Q2B Guideline Validation of Analytical Procedures Methodology.
- Manasa Life Sciences. Levonorgestrel EP Impurity C.
- SynThink Research Chemicals. Levonorgestrel EP Impurities & USP Related Compounds.
- Waters. USP Method Transfer of Levonorgestrel and Ethinyl Estradiol Tablets from HPLC to UPLC.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Reddy, R., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management.
- SRIRAMCHEM. Levonorgestrel EP Impurity C.
- Aquigen Bio Sciences. Levonorgestrel EP Impurity C | CAS No: 1337972-89-0.
- USP. USP Monographs: Levonorgestrel. USP29-NF24.
- Waters Corporation. (2013). USP Method Transfer of Levonorgestrel and Ethinyl Estradiol Tablets from HPLC to UPLC.
- Kumar, V. P., et al. (2014). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. Journal of Analytical & Bioanalytical Techniques.
- PubMed Central. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation.
- Semantic Scholar. (2021). Journal of Drug Delivery and Therapeutics.
- Allmpus. Levonorgestrel EP Impurity C.
- U.S. Pharmacopeia. Priority Monographs.
- IOP Publishing. (2020). Validation of High Performance of Liquid Chromatography Method for the Determination of Levonorgestrel and Ethinyl Estradiol in Tablets.
- Benchchem. This compound | 1337972-89-0.
- U.S. Food and Drug Administration. (2025). Abbreviated New Drug Application (ANDA) Forms and Submission Requirements.
- Veeprho. Levonorgestrel EP Impurity C | CAS 1337972-89-0.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Levonorgestrel EP Impurity C | Manasa Life Sciences [manasalifesciences.com]
- 3. Levonorgestrel EP Impurity C - SRIRAMCHEM [sriramchem.com]
- 4. Levonorgestrel EP Impurity C | CAS No: 1337972-89-0 [aquigenbio.com]
- 5. allmpus.com [allmpus.com]
- 6. veeprho.com [veeprho.com]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 11. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 12. lcms.cz [lcms.cz]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. ikev.org [ikev.org]
- 18. database.ich.org [database.ich.org]
Safety Operating Guide
Navigating the Disposal of Levonorgestrel Impurity C: A Guide to Safety and Compliance
Hazard Assessment: Understanding the Risks
Levonorgestrel, the parent compound of Impurity C, is classified as a hazardous drug. This classification is based on its potential for reproductive toxicity, as well as being a suspected carcinogen.[1][2] The National Institute for Occupational Safety and Health (NIOSH) includes Levonorgestrel on its list of hazardous drugs due to its reproductive risks.[3] Therefore, it is imperative to handle Levonorgestrel Impurity C with the same level of caution as the active pharmaceutical ingredient.
Key Hazards Associated with Levonorgestrel:
| Hazard Classification | Description | Primary Routes of Exposure |
| Reproductive Toxicity | May damage fertility or the unborn child.[4][2] | Inhalation, skin contact, ingestion. |
| Carcinogenicity | Suspected of causing cancer.[4][2] | Inhalation, skin contact, ingestion. |
| Acute Toxicity | Harmful in contact with skin or if inhaled.[4] | Skin contact, inhalation. |
Given these significant hazards, all waste containing this compound must be treated as hazardous pharmaceutical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any form, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
Required PPE:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves should be worn.
-
Lab Coat: A disposable, back-closing gown is recommended to prevent contamination of personal clothing.
-
Eye Protection: Chemical splash goggles or a full-face shield are mandatory.
-
Respiratory Protection: If handling the powder form outside of a certified chemical fume hood, a NIOSH-approved respirator is required.
Spill Management: Preparedness is Key
Accidental spills can happen, and a swift, correct response is critical to mitigating exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full PPE described above.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with absorbent pads or granules to prevent the powder from becoming airborne.
-
For liquid spills: Use absorbent pads to contain the liquid.
-
-
Clean the Area:
-
Carefully collect all contaminated materials (absorbent pads, glassware, etc.) using tongs or other appropriate tools.
-
Clean the spill area with a suitable deactivating agent, followed by a thorough wash with soap and water.
-
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
Waste Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process that must be followed diligently to ensure compliance with Environmental Protection Agency (EPA) regulations for hazardous waste.[4]
Experimental Protocol for Disposal:
-
Segregation at the Source:
-
All disposable materials that have come into contact with this compound, including gloves, gowns, pipette tips, and contaminated labware, must be immediately placed in a designated, clearly labeled hazardous waste container.
-
This container must be durable, leak-proof, and have a secure lid.
-
-
Waste Container Labeling:
-
The hazardous waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound".
-
The date of accumulation should also be clearly marked.
-
-
Disposal of Pure Compound and Concentrated Solutions:
-
Unused or expired pure this compound and any concentrated solutions should never be disposed of down the drain.
-
These materials must be placed in a designated hazardous waste container for chemical waste.
-
-
Disposal of Dilute Solutions:
-
Aqueous solutions containing low concentrations of this compound should still be treated as hazardous waste and collected in a designated liquid hazardous waste container.
-
-
Final Disposal:
-
Full and securely sealed hazardous waste containers should be transported by a licensed hazardous waste disposal company.
-
Ensure that all local, state, and federal regulations regarding the transportation and disposal of hazardous pharmaceutical waste are followed.
-
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure a safe laboratory environment and maintain full compliance with all relevant regulations. The principles of scientific integrity and safety are inextricably linked, and the responsible management of chemical waste is a direct reflection of our commitment to both.
References
- National Center for Biotechnology Information. "The progestin levonorgestrel disrupts gonadotropin expression and sex steroid levels in pubertal roach (Rutilus rutilus)." PubChem, National Library of Medicine, pubmed.ncbi.nlm.nih.gov/24631971/. Accessed 15 Jan. 2026.
-
Scribd. "NIOSH Hazardous List | PDF | Chemotherapy | Occupational Safety And Health." Scribd, . Accessed 15 Jan. 2026.
-
Sigma-Aldrich. "SAFETY DATA SHEET." Sigma-Aldrich, . Accessed 15 Jan. 2026.
-
Fisher Scientific. "SAFETY DATA SHEET." Fisher Scientific, . Accessed 15 Jan. 2026.
-
Alberta Health Services. "Hazardous Medication List." Alberta Health Services, . Accessed 15 Jan. 2026.
-
Sigma-Aldrich. "SAFETY DATA SHEET." Sigma-Aldrich, . Accessed 15 Jan. 2026.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Levonorgestrel Impurity C
Handling active pharmaceutical ingredients (APIs) and their related impurities demands a meticulous and informed approach to safety. Levonorgestrel Impurity C, a compound related to the highly potent synthetic progestogen Levonorgestrel, falls squarely into this high-concern category. While comprehensive toxicological data for this specific impurity may be limited, the foundational principle of laboratory safety—the Precautionary Principle—dictates that it must be handled with a level of caution commensurate with its parent compound.
Levonorgestrel is recognized for its significant biological activity at very low concentrations. Pfizer has established an 8-hour Time-Weighted Average Occupational Exposure Limit (OEL) of 0.05 µg/m³ for a combination product containing Levonorgestrel, underscoring its high potency.[1] Compounds with OELs in this low nanogram range require stringent containment and personal protection strategies to prevent occupational exposure.[2] Exposure, even at low levels, can pose health risks, including potential reproductive and developmental effects and possible carcinogenicity.[1][3][4]
This guide provides essential, actionable information on the personal protective equipment (PPE) required for the safe handling of this compound. It is built on the pillars of risk mitigation, procedural clarity, and scientific integrity, ensuring that you, the researcher, are adequately protected.
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing PPE, it is critical to acknowledge the hierarchy of controls in mitigating exposure. PPE is the last line of defense. The primary methods for protection are robust engineering and administrative controls.[5][6]
-
Engineering Controls: These are the most effective measures and involve physically isolating the hazard. For a potent powder like this compound, this includes using a certified chemical fume hood, a ventilated balance enclosure, or, for maximum protection, a glovebox or barrier isolator.[7][8][9] The facility's ventilation system should be designed for single-pass air to prevent cross-contamination.[7]
-
Administrative Controls: These are work practices that reduce exposure, such as developing detailed Standard Operating Procedures (SOPs), restricting access to areas where the compound is handled, and providing comprehensive training for all personnel.[10][11]
-
Personal Protective Equipment (PPE): Used in conjunction with the above controls, PPE provides a direct barrier between you and the hazardous substance.
Core PPE Ensemble for Handling this compound
When handling this compound, particularly in its powdered form, a comprehensive PPE ensemble is mandatory. This is not a scenario for minimum protection; it is a mandate for maximum precaution.
-
Respiratory Protection: The inhalation of fine, potent powders is a primary route of exposure.[2] Standard surgical masks are insufficient.
-
Minimum Requirement: A NIOSH-approved N95 (or higher) filtering facepiece respirator.
-
Recommended for Weighing/Transfer: A Powered Air-Purifying Respirator (PAPR) offers a higher protection factor and is strongly recommended for any procedure that could generate dust.[9][12] The decision to use a specific respirator should be based on a formal risk assessment.[4]
-
-
Hand Protection: Dermal absorption is a significant risk.[4]
-
Double Gloving: Always wear two pairs of nitrile gloves.[1] This provides a robust barrier and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
-
Glove Integrity: Ensure gloves are rated for chemical protection and inspect them for tears or punctures before use. Change gloves frequently and immediately after any known contact.
-
-
Eye and Face Protection:
-
Safety Goggles: Wear chemical splash goggles that provide a full seal around the eyes, conforming to ANSI Z87.1 standards.[5][13]
-
Face Shield: When handling larger quantities or when there is a significant risk of splashes (e.g., during solution preparation or cleanup), a face shield must be worn in addition to safety goggles.[5]
-
-
Protective Clothing:
-
Disposable Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required. The material should be of low permeability to prevent chemical penetration. This is superior to a standard cotton lab coat.[10]
-
Shoe Covers: Disposable shoe covers should be worn to prevent the tracking of contaminants out of the designated handling area.[6]
-
Operational Plans: PPE for Specific Laboratory Tasks
The specific PPE required can be adapted based on the task and the associated risk of exposure. The following table outlines the recommended ensemble for common laboratory procedures involving this compound.
| Activity | Primary Engineering Control | Required PPE Ensemble |
| Weighing Solid Compound | Ventilated Balance Enclosure or Glovebox | Respiratory: PAPR recommended (or N95 minimum).Hands: Double nitrile gloves.Eyes/Face: Safety goggles.Body: Disposable gown, shoe covers. |
| Preparing Stock Solutions | Chemical Fume Hood | Respiratory: N95 respirator.Hands: Double nitrile gloves.Eyes/Face: Safety goggles and face shield.Body: Disposable gown. |
| Handling Dilute Solutions | Chemical Fume Hood or Lab Bench | Respiratory: Not typically required if in a fume hood.Hands: Single pair of nitrile gloves.Eyes/Face: Safety glasses with side shields.Body: Standard lab coat. |
| Spill Cleanup (Powder) | Designated Spill Kit Area | Respiratory: PAPR or N95 respirator.Hands: Double heavy-duty nitrile gloves.Eyes/Face: Safety goggles and face shield.Body: Disposable gown, shoe covers. |
| Waste Disposal | Designated Waste Accumulation Area | Respiratory: N95 respirator.Hands: Double nitrile gloves.Eyes/Face: Safety goggles.Body: Disposable gown. |
Procedural Guidance: The Critical Sequence of Donning and Doffing
The order in which you put on and take off your PPE is as important as the equipment itself. Incorrect doffing can lead to self-contamination. The process should be deliberate and methodical, with donning occurring in a "clean" area and doffing in a designated anteroom or exit area.
Caption: Workflow for donning and doffing PPE for potent compound handling.
Disposal Plan for Contaminated PPE
All disposable PPE used during the handling of this compound must be considered hazardous waste.[14]
-
Immediate Disposal: As you doff your PPE, place it directly into a designated, labeled hazardous waste container (e.g., a yellow bag or bin).
-
Segregation: Do not mix contaminated PPE with regular laboratory trash.
-
Compliance: Ensure disposal follows all applicable federal, state, and local regulations for hazardous pharmaceutical waste.[14][15]
By adhering to these stringent PPE protocols, you establish a robust and self-validating system of safety. This approach not only protects you and your colleagues but also ensures the integrity of your research by preventing cross-contamination. Your safety is paramount, and it begins with a deep, causal understanding of the risks and a disciplined application of these protective measures.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of Potent Pharmaceutical Compounds: A General Protocol.
- BioProcess International. (n.d.). Containment of High-Potency Products in a GMP Environment.
- Freund-Vector. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds.
- Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
- Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs.
- PMC - NIH. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- CDC OneLab REACH. (n.d.). Personal Protective Equipment (PPE) Toolkit.
- PubMed. (2015). NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law.
- ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.
- NIOSH. (2023, April 21). Managing Exposures to Hazardous Drugs: Information for Healthcare Settings.
- Occupational Health & Safety. (2011, April 11). OSHA, NIOSH Highlight Safe Practices for Handling Hazardous Drugs.
- Rpharmy. (2023, June 9). New NIOSH Expanded HD Safe Handling and PPE Guidance.
- Pharmaceutical Technology. (2019, March 2). Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs.
- OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- Santa Cruz Biotechnology. (n.d.). Levonorgestrel Safety Data Sheet.
- Pfizer. (2011, March 9). MATERIAL SAFETY DATA SHEET - Levonorgestrel and Ethinyl Estradiol Tablets.
- CymitQuimica. (n.d.). SAFETY DATA SHEET - Levonorgestrel.
- AIHA. (n.d.). Potent Pharmaceutical Compound Containment Case Study.
- VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS LEVONORGESTREL EP IMPURITY B.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS LEVONORGESTREL EP IMPURITY K.
- Cayman Chemical. (2025, June 11). Safety Data Sheet - Levonorgestrel.
- Fisher Scientific. (2016, March 8). SAFETY DATA SHEET - Levonorgestrel.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET - Levonorgestrel.
Sources
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. ilcdover.com [ilcdover.com]
- 3. ohsonline.com [ohsonline.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 9. aiha.org [aiha.org]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 13. reach.cdc.gov [reach.cdc.gov]
- 14. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 15. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
